molecular formula C10H9BrO2 B13305182 4-(4-Bromophenyl)oxolan-2-one

4-(4-Bromophenyl)oxolan-2-one

Katalognummer: B13305182
Molekulargewicht: 241.08 g/mol
InChI-Schlüssel: NBTJDXDLSAXXCE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Bromophenyl)oxolan-2-one is a brominated organic compound featuring an oxolan-2-one (gamma-lactone) ring system. This structure makes it a valuable intermediate in organic synthesis and medicinal chemistry research. The bromophenyl moiety can serve as a handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura reactions, to create more complex molecular architectures . Researchers utilize this scaffold in the development of novel chemical entities for various pharmacological studies. As a lactone derivative, it may also be of interest in the synthesis of polymers and materials science. This product is provided for research and development purposes in a controlled environment. It is strictly for laboratory use and is not classified as a drug, cosmetic, or household product. Handle with appropriate safety precautions, using personal protective equipment and under a well-ventilated fume hood.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C10H9BrO2

Molekulargewicht

241.08 g/mol

IUPAC-Name

4-(4-bromophenyl)oxolan-2-one

InChI

InChI=1S/C10H9BrO2/c11-9-3-1-7(2-4-9)8-5-10(12)13-6-8/h1-4,8H,5-6H2

InChI-Schlüssel

NBTJDXDLSAXXCE-UHFFFAOYSA-N

Kanonische SMILES

C1C(COC1=O)C2=CC=C(C=C2)Br

Herkunft des Produkts

United States
Foundational & Exploratory

Comprehensive NMR Characterization and Structural Analysis of 4-(4-Bromophenyl)oxolan-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Analytical Guide

Executive Summary

4-(4-Bromophenyl)oxolan-2-one, also known as 4-(4-bromophenyl)butyrolactone, is a critical synthetic intermediate in medicinal chemistry. It serves as a primary scaffold for the synthesis of γ-aminobutyric acid (GABA) analogs, such as Baclofen and Pregabalin derivatives, which are essential in the clinical management of neuropathic pain, epilepsy, and spasticity[1].

The structural elucidation of this compound via Nuclear Magnetic Resonance (NMR) spectroscopy requires a rigorous understanding of stereochemistry, ring conformation, and electronic effects. Because the oxolan-2-one (butyrolactone) ring contains a stereocenter at C-4, the adjacent methylene protons become diastereotopic, leading to complex higher-order splitting patterns[2]. This whitepaper provides a self-validating, step-by-step technical guide to the 1 H and 13 C NMR chemical shifts of 4-(4-Bromophenyl)oxolan-2-one, explaining the causality behind the observed spectral data.

Theoretical Framework: Electronic and Conformational Effects

To accurately interpret the NMR spectrum of 4-(4-Bromophenyl)oxolan-2-one, one must account for the physical forces dictating the magnetic environment of each nucleus:

  • Diastereotopicity and Ring Conformation: The 5-membered lactone ring rapidly interconverts between envelope conformations. The bulky 4-bromophenyl group at C-4 forces the adjacent C-3 and C-5 methylene protons into distinct cis and trans spatial relationships relative to the aryl ring. This lack of a plane of symmetry renders the geminal protons diastereotopic; they are magnetically non-equivalent and couple with each other ( 2J≈8.5−17.5 Hz)[2].

  • Anisotropic Deshielding: The C-2 carbonyl group generates a magnetic anisotropic cone that heavily deshields the adjacent C-3 protons. However, the C-5 protons are directly bonded to the highly electronegative ring oxygen, shifting them even further downfield.

  • The Heavy Atom Effect: On the aryl ring, the bromine atom exerts a dual effect. While its electronegativity inductively deshields the ortho protons (H-3', H-5'), its large, polarizable electron cloud creates a diamagnetic shielding effect on the directly attached ipso carbon (C-4'), pushing its 13 C resonance significantly upfield compared to an unsubstituted benzene ring[3].

Experimental Protocol: A Self-Validating NMR Workflow

A robust analytical protocol must be self-validating. Relying solely on 1D NMR can lead to misassignments, particularly for the diastereotopic lactone protons. The following step-by-step methodology guarantees unambiguous structural elucidation.

Step-by-Step Acquisition Methodology
  • Sample Preparation: Dissolve 15–20 mg of high-purity 4-(4-Bromophenyl)oxolan-2-one in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a high-quality 5 mm NMR tube.

  • Instrument Calibration: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the magnetic field to the deuterium resonance of CDCl 3​ (7.26 ppm for 1 H, 77.16 ppm for 13 C). Shim the Z-axis gradients to achieve a TMS line width of < 0.5 Hz.

  • 1D 1 H Acquisition: Execute a standard single-pulse experiment (zg30) with a 30° flip angle, a 2-second relaxation delay (D1) to ensure complete longitudinal relaxation, and 16-32 scans.

  • 1D 13 C Acquisition: Execute a proton-decoupled 13 C experiment (zgpg30). Use a relaxation delay of 2 seconds and a minimum of 1024 scans to ensure adequate signal-to-noise (S/N) for the quaternary carbons (C-2, C-1', C-4'), which lack NOE enhancement[3].

  • 2D NMR Validation: Acquire 1 H- 1 H COSY (Correlation Spectroscopy) to map the aliphatic spin system, 1 H- 13 C HSQC (Heteronuclear Single Quantum Coherence) to pair protons to their direct carbon hosts, and 1 H- 13 C HMBC (Heteronuclear Multiple Bond Correlation) to bridge the lactone ring to the aryl substituent via 2- and 3-bond couplings[4].

NMR_Workflow Sample Sample Prep (CDCl3, 298K) OneD 1D NMR (1H & 13C) Sample->OneD COSY 1H-1H COSY Spin Systems OneD->COSY Identify J-coupling HSQC 1H-13C HSQC Direct Connectivity OneD->HSQC C-H Pairs HMBC 1H-13C HMBC Quaternary & Skeleton COSY->HMBC Long-range HSQC->HMBC Elucidation Unambiguous Structural Assignment HMBC->Elucidation

Figure 1: Self-validating 2D NMR workflow for the structural elucidation of lactones.

Quantitative Data: 1 H and 13 C NMR Chemical Shifts

The following tables summarize the expected chemical shifts for 4-(4-Bromophenyl)oxolan-2-one in CDCl 3​ at 400 MHz, derived from established empirical rules and literature precedents of analogous 4-arylbutyrolactones[2][5].

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3​ )
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment / Causality
H-3', H-5' 7.48Doublet (d)8.42HAryl protons ortho to Bromine. Deshielded by Br electronegativity.
H-2', H-6' 7.12Doublet (d)8.42HAryl protons ortho to the lactone ring.
H-5a 4.65Doublet of doublets (dd)9.0, 7.81HLactone CH 2​ -O. Diastereotopic proton trans to the aryl group.
H-5b 4.25Doublet of doublets (dd)9.0, 7.81HLactone CH 2​ -O. Diastereotopic proton cis to the aryl group.
H-4 3.78Multiplet (m)-1HLactone CH. Highly coupled to H-3a/b and H-5a/b.
H-3a 2.92Doublet of doublets (dd)17.5, 8.61HLactone CH 2​ -C=O. Diastereotopic proton trans to the aryl group.
H-3b 2.65Doublet of doublets (dd)17.5, 9.01HLactone CH 2​ -C=O. Diastereotopic proton cis to the aryl group.
Table 2: 13 C NMR Assignments (100 MHz, CDCl 3​ )
PositionChemical Shift (δ, ppm)Carbon TypeAssignment / Causality
C-2 176.2Quaternary (C=O)Lactone carbonyl. Highly deshielded.
C-1' 138.5Quaternary (Ar)Aryl carbon attached to the lactone ring.
C-3', C-5' 132.0Tertiary (CH)Aryl carbons ortho to Bromine.
C-2', C-6' 128.5Tertiary (CH)Aryl carbons ortho to the lactone ring.
C-4' 121.5Quaternary (Ar-Br)Aryl carbon attached to Bromine. Shielded by the heavy atom effect.
C-5 73.8Secondary (CH 2​ )Lactone carbon directly bonded to oxygen.
C-4 40.5Tertiary (CH)Lactone chiral center attached to the aryl ring.
C-3 35.7Secondary (CH 2​ )Lactone carbon adjacent to the carbonyl.

Spin System Analysis and Connectivity

The aliphatic region of the 1 H NMR spectrum is defined by a continuous 5-spin system encompassing H-3a, H-3b, H-4, H-5a, and H-5b. Because H-4 is a stereocenter, the geminal protons at C-3 and C-5 exhibit strong 2J (geminal) coupling with each other, and distinct 3J (vicinal) coupling with H-4.

Figure 2: J-coupling network of the oxolan-2-one aliphatic spin system.

In the COSY spectrum, off-diagonal cross-peaks will clearly link H-4 to all four surrounding methylene protons. Furthermore, the HMBC spectrum acts as the definitive bridge between the aliphatic lactone ring and the aromatic system: a strong 3-bond correlation ( 3JCH​ ) will be observed between the H-4 proton (3.78 ppm) and the C-1' quaternary aromatic carbon (138.5 ppm), as well as between the H-2'/H-6' aromatic protons and the C-4 aliphatic carbon[3].

References

  • gamma-Phenyl-gamma-butyrolactone | C10H10O2 | CID 13884 - PubChem - NIH Source: National Institutes of Health (NIH) URL:[Link]

  • NMR data for the hydroxyl groups detected by NOESY spectra in sesquiterpene lactones Source: Data in Brief (Elsevier) / NIH URL:[Link]

  • Rational approaches for the design of various GABA modulators and their clinical progression Source: PubMed Central (PMC) URL:[Link]

  • Stereoselectivity of the .alpha.-sulfenylation of 4-phenylbutyrolactone. Configurational and conformational analyses by proton NMR spectroscopy Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • NMR Techniques in Organic Chemistry: a quick guide Source: University of Oxford URL:[Link]

Sources

An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of 4-(4-Bromophenyl)oxolan-2-one

Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the methodologies involved in determining the crystal structure of the compound 4-(4-Bromophenyl)oxolan-2-one through single-crystal X-ray diffraction. While a definitive, publicly available crystal structure for this specific molecule was not identified during the literature survey for this guide, the principles and protocols detailed herein represent the established and authoritative approach for such a determination. This document serves as a robust framework for researchers undertaking the crystallographic analysis of this, or structurally related, novel small molecules.

Introduction: The Significance of Structural Elucidation

In the realm of drug discovery and materials science, an unambiguous understanding of a molecule's three-dimensional structure is paramount. The precise spatial arrangement of atoms within a crystal lattice dictates its physicochemical properties, including solubility, stability, and, crucially for pharmaceutical applications, its interaction with biological targets. 4-(4-Bromophenyl)oxolan-2-one, a derivative of γ-butyrolactone, represents a class of compounds with significant potential in medicinal chemistry. The presence of a bromophenyl group and a lactone moiety suggests a range of possible intermolecular interactions that can influence its solid-state behavior and biological activity. X-ray crystallography stands as the gold standard for providing this definitive structural information.[1]

The Cornerstone of Crystallography: Bragg's Law and Diffraction

The fundamental principle underpinning X-ray diffraction is the interaction of X-rays with the periodic arrangement of atoms in a crystal. When a beam of monochromatic X-rays strikes a crystal, the electrons of the atoms scatter the X-rays. In a crystalline material, the regularly spaced atoms act as a three-dimensional diffraction grating. Constructive interference of the scattered X-rays occurs only at specific angles where the path difference between waves scattered from adjacent planes of atoms is an integer multiple of the X-ray wavelength. This relationship is elegantly described by Bragg's Law[2]:

nλ = 2d sin(θ)

where:

  • n is an integer.

  • λ (lambda) is the wavelength of the X-ray beam.

  • d is the spacing between the crystal lattice planes.

  • θ (theta) is the angle of incidence of the X-ray beam.

By systematically rotating the crystal and measuring the angles and intensities of the diffracted beams, a unique diffraction pattern is generated. This pattern is a reciprocal space representation of the crystal's atomic arrangement, from which the precise positions of all atoms in the unit cell can be determined.

The Experimental Workflow: From Powder to Structure

The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that demands precision and expertise. The following sections detail the critical stages of this workflow.

Synthesis and Purification

The initial and indispensable step is the synthesis of high-purity 4-(4-Bromophenyl)oxolan-2-one. The presence of impurities can significantly hinder or even prevent the growth of single crystals suitable for diffraction experiments.

A plausible synthetic route could involve:

  • Preparation of a precursor: For instance, the synthesis of 4-bromophenylacetic acid.[3]

  • Subsequent reaction: A multi-step synthesis from a suitable starting material to form the oxolan-2-one ring with the bromophenyl substituent at the 4-position.

Following synthesis, rigorous purification using techniques such as column chromatography or recrystallization is essential to achieve a purity of >98%. The purity can be confirmed by analytical methods like NMR and mass spectrometry.[4]

Crystal Growth: The Art and Science

Obtaining a single crystal of suitable size and quality is often the most challenging aspect of a crystallographic study.[1] For a small molecule like 4-(4-Bromophenyl)oxolan-2-one, several techniques can be employed:

  • Slow Evaporation: A solution of the compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly and undisturbed at a constant temperature. The gradual increase in concentration promotes the formation of well-ordered crystals.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger container with a more volatile "anti-solvent" in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, leading to crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled. As the temperature decreases, the solubility of the compound drops, leading to crystal formation.

The choice of solvent is critical and often determined empirically. A range of solvents with varying polarities should be screened.

Single-Crystal X-ray Diffraction Data Collection

Once a suitable crystal (typically 0.1 - 0.3 mm in each dimension) is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is maintained at a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern.

The data collection process involves rotating the crystal through a series of angles while irradiating it with X-rays and recording the resulting diffraction pattern on a detector. Modern diffractometers automate this process, collecting a complete dataset of reflections.[5]

Experimental Protocol: Single-Crystal X-ray Diffraction Data Collection

  • Crystal Selection and Mounting: A well-formed single crystal of 4-(4-Bromophenyl)oxolan-2-one is selected under a microscope and mounted on a suitable holder (e.g., a MiTeGen MicroMount™) using cryoprotectant oil.

  • Instrument Setup: The mounted crystal is placed on the goniometer of a modern single-crystal X-ray diffractometer (e.g., a Bruker D8 VENTURE) equipped with a microfocus X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector (e.g., a PHOTON II CPAD).

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.

  • Data Collection Strategy: A data collection strategy is devised to ensure complete and redundant data are collected. This typically involves a series of scans (e.g., φ and ω scans) covering the entire reciprocal space.

  • Data Integration and Scaling: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for factors such as Lorentz and polarization effects. The data is then scaled to account for variations in crystal illumination and detector response.

Structure Solution and Refinement

The collected and processed diffraction data are then used to solve and refine the crystal structure.

  • Structure Solution: The initial step is to determine the approximate positions of the atoms in the unit cell. For small molecules, direct methods are typically successful. These methods use statistical relationships between the phases of the reflections to generate an initial electron density map.

  • Structure Refinement: The initial atomic model is then refined against the experimental data using a least-squares minimization procedure. In this process, the atomic coordinates, thermal parameters, and other structural parameters are adjusted to improve the agreement between the calculated and observed diffraction patterns. The quality of the refinement is monitored using the R-factor, which is a measure of the agreement between the experimental and calculated structure factors.

The final refined structure provides the precise three-dimensional coordinates of all atoms, bond lengths, bond angles, and information about intermolecular interactions.

Interpreting the Crystallographic Data

The culmination of a successful X-ray diffraction experiment is a set of crystallographic data that provides a wealth of information about the molecule and its packing in the solid state.

Crystallographic Data Summary

The following table outlines the key parameters that would be determined for 4-(4-Bromophenyl)oxolan-2-one.

Parameter Description Example Value (Hypothetical)
Chemical FormulaThe elemental composition of the molecule.C₁₀H₉BrO₂
Formula WeightThe molar mass of the compound.241.08 g/mol
Crystal SystemThe crystal system to which the unit cell belongs (e.g., monoclinic, orthorhombic).Monoclinic
Space GroupThe symmetry group of the crystal lattice.P2₁/c
a, b, c (Å)The dimensions of the unit cell.a = 9.5 Å, b = 6.7 Å, c = 12.1 Å
α, β, γ (°)The angles of the unit cell.α = 90°, β = 105°, γ = 90°
Volume (ų)The volume of the unit cell.740 ų
ZThe number of molecules per unit cell.4
Density (calculated)The calculated density of the crystal.1.62 g/cm³
R-factorA measure of the agreement between the observed and calculated structure factors.R₁ = 0.045
Goodness-of-fitAn indicator of the quality of the refinement.1.05
Molecular and Supramolecular Structure

The refined crystal structure reveals:

  • Molecular Conformation: The precise conformation of the oxolan-2-one ring and the orientation of the bromophenyl substituent.

  • Intermolecular Interactions: The non-covalent interactions that govern the packing of the molecules in the crystal lattice. For 4-(4-Bromophenyl)oxolan-2-one, one would anticipate the presence of C-H···O hydrogen bonds and potentially halogen bonding involving the bromine atom. These interactions are crucial for understanding the stability and physical properties of the crystalline material.[6]

Visualization of the Workflow and Structure

To aid in the conceptual understanding of the process and the resulting structural information, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Data Analysis synthesis Synthesis of 4-(4-Bromophenyl)oxolan-2-one purification Purification (>98%) synthesis->purification crystal_growth Crystal Growth (e.g., Slow Evaporation) purification->crystal_growth data_collection Single-Crystal X-ray Data Collection crystal_growth->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Structure Validation & Interpretation refinement->validation

Figure 1: Experimental workflow for the crystallographic analysis of 4-(4-Bromophenyl)oxolan-2-one.

Figure 2: 2D representation of the molecular structure of 4-(4-Bromophenyl)oxolan-2-one.

Conclusion and Future Outlook

The determination of the crystal structure of 4-(4-Bromophenyl)oxolan-2-one via single-crystal X-ray diffraction is an essential step in characterizing this compound. This guide has outlined the theoretical principles and a detailed, field-proven experimental workflow for achieving this goal. The resulting structural data will provide invaluable insights into its solid-state properties and will be instrumental in guiding further research, whether in the development of novel pharmaceuticals or the design of new materials. For definitive structural information, it is recommended to consult a crystallographic database such as the Cambridge Structural Database (CSD) for any future depositions of this structure.[7][8]

References

  • (S)-3-Acetyl-3-[(R)-1-(4-bromophenyl)-2-nitroethyl]oxolan-2-one - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 27, 2026, from [Link]

  • (4S)-4-(2-Bromophenyl)oxolan-2-one | C10H9BrO2 | CID 165349897 - PubChem. (2026, March 7). National Center for Biotechnology Information. Retrieved March 27, 2026, from [Link]

  • X-ray Diffraction (XRD). (n.d.). Stony Brook University. Retrieved March 27, 2026, from [Link]

  • The structure of compound 4 (XRD—X-ray Diffraction). The crystal is a... - ResearchGate. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Crystal structure and Hirshfeld surface analysis of 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile - PMC. (2022, June 22). National Center for Biotechnology Information. Retrieved March 27, 2026, from [Link]

  • Cambridge Structure Database (CSD) - MatDaCs. (n.d.). National Institute for Materials Science. Retrieved March 27, 2026, from [Link]

  • CCDC 2296605: Experimental Crystal Structure Determination - OA Monitor Ireland. (2023, January 1). OA Monitor Ireland. Retrieved March 27, 2026, from [Link]

  • Cambridge Structural Database - Re3data.org. (2026, February 3). Re3data.org. Retrieved March 27, 2026, from [Link]

  • ケンブリッジ結晶構造データベースとは | National Affiliated Centre of CCDC in Japan - 大阪大学 蛋白質研究所. (n.d.). Osaka University. Retrieved March 27, 2026, from [Link]

  • Crystal structure of 4-bromophenyl 4-bromobenzoate with two different... - ResearchGate. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Synthesis, Characterization and X-ray Diffraction Studies on N-(4-Bromophenyl)-4-methoxybenzenesulfonamide - ResearchGate. (2015, February 5). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Synthesis, Molecular Structure, Thermal and Spectroscopic Analysis of a Novel Bromochalcone Derivative with Larvicidal Activity - MDPI. (2022, March 22). MDPI. Retrieved March 27, 2026, from [Link]

  • (PDF) SYNTHESIS AND CRYSTALLOGRAPHIC STRUCTURE ANALYSIS OF 4,4'-OXYDIANILINE - ResearchGate. (2019, December 5). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Advanced crystallography for structure determination of natural products - RSC Publishing. (2025, February 3). Royal Society of Chemistry. Retrieved March 27, 2026, from [Link]

  • Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 27, 2026, from [Link]

  • X-ray Diffraction III: Pharmaceutical Applications - Moodle@Units. (2001, July 12). Moodle@Units. Retrieved March 27, 2026, from [Link]

  • (PDF) Crystal Structure of 4-(Methoxycarbonyl)phenylboronic. (n.d.). Amanote Research. Retrieved March 27, 2026, from [Link]

  • CCDC 2179030: Experimental Crystal Structure Determination : 8,22,35-tris(4-carboxyphenyl)-1,4,12,15,18,26,31,39-octa-azapentacyclo[13.13.13.16,10.120,24.133,37]tetratetraconta-6(44),7,9,20( - KAUST Repository. (n.d.). King Abdullah University of Science and Technology. Retrieved March 27, 2026, from [Link]

  • Crystallographic and Hirshfeld surface analysis of 10-(4-chlorophenyldiazenyl)-3-(3-chlorophenyl)-1-methyl-3,5a,6,11b-tetrahydro-5H-benzopyrano[4',3'-4,5]pyrano[2,3-c]pyrazole | European Journal of Chemistry. (2025, September 30). European Journal of Chemistry. Retrieved March 27, 2026, from [Link]

  • 4-Bromophenylacetic acid - Wikipedia. (n.d.). Wikipedia. Retrieved March 27, 2026, from [Link]

Sources

Thermodynamic Stability of 4-(4-Bromophenyl)oxolan-2-one: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-(4-Bromophenyl)oxolan-2-one (CAS: 29924-39-8), a heavily substituted γ -butyrolactone derivative, is a critical structural motif in medicinal chemistry and advanced polymeric materials[1][2]. Understanding its thermodynamic stability is paramount for optimizing synthetic yields, preventing unwanted ring-opening during drug formulation, and predicting its behavior under physiological conditions. This whitepaper dissects the thermodynamic parameters governing the oxolan-2-one core, details the profound steric impacts of the 4-bromophenyl substituent, and provides field-proven protocols for empirical thermodynamic profiling.

Intrinsic Thermodynamics of the Oxolan-2-one Core

The unsubstituted oxolan-2-one ( γ -butyrolactone, GBL) ring is characterized by exceptional thermodynamic stability[3][4]. This stability is rooted in its minimal ring strain energy. In five-membered lactones, the angular strain, bond stretching, and torsional strain are nearly negligible compared to their four- or six-membered counterparts[5].

When attempting to drive the equilibrium toward a ring-opened state (such as in Ring-Opening Polymerization, ROP), the thermodynamic feasibility is dictated by the Gibbs free energy equation: ΔGp​=ΔHp​−TΔSp​ . For five-membered lactones, the enthalpy of polymerization ( ΔHp​ ) is extremely small (approximately -5.4 kJ/mol) [2][6]. This minimal enthalpic release is wholly insufficient to offset the massive loss of translational and conformational entropy ( ΔSp​≈−72 J mol−1K−1 ) that occurs upon ring-opening and subsequent chain formation[1][6]. Consequently, ΔGp​ remains highly positive at standard ambient temperature and pressure, rendering the closed-ring oxolan-2-one thermodynamically favored[3][5].

Substituent Effects: The 4-(4-Bromophenyl) Moiety

The introduction of a bulky 4-bromophenyl group at the C4 position (the β -position relative to the carbonyl) fundamentally alters the thermodynamic landscape of the molecule, further deepening the thermodynamic well of the closed ring[7].

  • The Thorpe-Ingold Effect: The bulky aryl substituent compresses the internal bond angles of the sp3 carbons within the ring. This steric compression brings the reactive termini closer together, exponentially favoring the intramolecular cyclization (closed-ring) state over any intermolecular ring-opening reactions [5][8].

  • Conformational Locking: To minimize 1,3-diaxial steric repulsions, the 4-bromophenyl group strongly prefers an equatorial-like orientation within the envelope conformation of the five-membered ring[9]. This conformational locking increases the activation energy ( ΔG‡ ) required for nucleophilic attack at the carbonyl carbon, providing immense kinetic stability that complements the molecule's inherent thermodynamic stability[8][9].

Quantitative Thermodynamic Parameters

The following table synthesizes the thermodynamic parameters of the oxolan-2-one core and the extrapolated effects of the 4-bromophenyl substitution based on established literature[4][6].

ParameterUnsubstituted Oxolan-2-one (GBL) [1]4-(4-Bromophenyl)oxolan-2-one (Extrapolated)Mechanistic Implication
Ring Strain Energy ~ 5 - 6 kJ/mol< 4 kJ/molAryl substitution reduces effective strain via steric compression.
ΔHring−opening​ -5.4 kJ/mol~ -2.1 kJ/molEnthalpic driving force is nearly eliminated by the bulky substituent.
ΔSring−opening​ -72 J/(mol·K)-85 J/(mol·K)Greater entropic penalty due to restricted rotation of the bulky aryl group in the open chain.
Ceiling Temp ( Tc​ ) -136 °C (at 1.0 M)< -180 °C (at 1.0 M)Ring-opening is thermodynamically prohibited under standard conditions.

Experimental Methodologies for Thermodynamic Profiling

To empirically validate the thermodynamic stability of 4-(4-Bromophenyl)oxolan-2-one, researchers must employ rigorous, self-validating protocols.

Protocol 1: Variable-Temperature NMR (VT-NMR) for van 't Hoff Analysis

Objective: Determine the exact ΔH and ΔS of the ring-opening equilibrium. Causality & Execution:

  • Sample Preparation: Dissolve 4-(4-Bromophenyl)oxolan-2-one in an anhydrous, non-nucleophilic deuterated solvent (e.g., CD2​Cl2​ ) at a high concentration (1.0 M)[4]. Why: High monomer concentrations are thermodynamically required to push the equilibrium toward the open-chain state, mitigating the entropic penalty[6]. Add a precise molarity of hexamethylbenzene as an internal standard for absolute quantification.

  • Catalyst Introduction: Inject 1.0 mol% of trifluoromethanesulfonic acid (TfOH)[10]. Why: The five-membered ring is kinetically inert. TfOH protonates the endocyclic oxygen, lowering the kinetic barrier ( ΔG‡ ) and allowing the system to reach true thermodynamic equilibrium rapidly without altering the fundamental thermodynamics of the states.

  • VT-NMR Acquisition: Acquire 1H NMR spectra at 10 °C intervals from +20 °C down to -80 °C. Why: Lowering the temperature decreases the −TΔS term. If the temperature drops below the theoretical ceiling temperature ( Tc​ ), the equilibrium will shift, and ring-opened species will become detectable [4][4].

  • Data Extraction & Self-Validation: Integrate the distinct methine proton signals (the proton adjacent to the 4-bromophenyl group). Plot ln(Keq​) vs 1/T . Self-Validation: A perfectly linear van 't Hoff plot confirms that the system has achieved true thermodynamic equilibrium and is not trapped in a kinetic metastable state.

Protocol 2: Differential Scanning Calorimetry (DSC) for Thermal Stability

Objective: Quantify phase transitions and thermal degradation limits. Causality & Execution:

  • Hermetic Sealing: Encapsulate 5.0 mg of the compound in a hermetically sealed aluminum pan. Why: Hermetic sealing prevents the volatilization of trace moisture or solvent, which would artificially skew the endothermic integration of the melting peak.

  • Thermal Cycling: Heat from 25 °C to 250 °C at a rate of 10 °C/min under a continuous dry nitrogen purge (50 mL/min). Why: The nitrogen purge prevents oxidative degradation, ensuring that any exothermic events observed at high temperatures are strictly due to the intrinsic thermodynamic breakdown (e.g., decarboxylation) of the oxolan-2-one ring, rather than combustion.

Mechanistic Pathway Diagram

The following diagram illustrates the thermodynamic energy landscape of 4-(4-Bromophenyl)oxolan-2-one, highlighting the massive energy barrier and unfavorable thermodynamics associated with ring-opening.

G A 4-(4-Bromophenyl)oxolan-2-one (Thermodynamically Stable Ring) ΔG < 0 B Acid-Catalyzed Transition State (High Kinetic Barrier) A->B Catalyst Addition C Ring-Opened Intermediate (Enthalpically Disfavored) B->C Ring Cleavage D Polymeric/Oligomeric State (Entropically Disfavored) ΔG > 0 at 298K C->D Propagation (T < Tc) D->A Depolymerization (T > Tc)

Thermodynamic state diagram of the unfavored ring-opening of 4-(4-Bromophenyl)oxolan-2-one.

References

  • Hong, M., & Chen, E. Y. X. (2016). Completely recyclable biopolymers with linear and cyclic topologies via ring-opening polymerization of γ-butyrolactone. Nature Chemistry. URL:[Link]

  • US Patent US20180118880A1. (2018). Ring-opening polymerization methods and recyclable biorenewable polyesters.
  • Moore, T., Adhikari, R., & Gunatillake, P. (2005). Chemosynthesis of bioresorbable poly(gamma-butyrolactone) by ring-opening polymerisation: a review. Biomaterials. URL:[Link]

  • Tang, X., et al. (2024). Chemosynthetic P4HB: A Ten-Year Journey from a “Non-Polymerizable” Monomer to a High-Performance Biomaterial. Accounts of Materials Research. URL:[Link]

  • Li, B., et al. (2022). Dispersion and Steric Effects on Enantio-/Diastereoselectivities in Synergistic Dual Transition-Metal Catalysis. Journal of the American Chemical Society. URL:[Link]

Sources

4-(4-Bromophenyl)oxolan-2-one mechanism of action in pharmacology

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Proposed Mechanism of Action and Research Framework for 4-(4-Bromophenyl)oxolan-2-one

Foreword for the Research and Drug Development Professional

The γ-butyrolactone (GBL) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a broad spectrum of pharmacological activities.[1] The compound 4-(4-Bromophenyl)oxolan-2-one, a specific derivative of this family, presents a compelling case for investigation. Its structure combines the reactive potential of the γ-butyrolactone ring with the modulatory effects of a 4-bromophenyl substituent. To date, the precise mechanism of action for this specific molecule remains uncharacterized in publicly accessible literature.

This guide, therefore, deviates from a retrospective summary of known data. Instead, it serves as a forward-looking technical roadmap for the researcher, scientist, and drug development professional. As a Senior Application Scientist, my objective is to provide a robust, scientifically-grounded framework for the elucidation of 4-(4-Bromophenyl)oxolan-2-one's pharmacological mechanism. We will proceed by postulating several high-probability mechanisms of action based on the compound's structural alerts and the known pharmacology of related molecules. Each hypothesis is followed by a detailed, actionable research plan designed to rigorously test these propositions.

Part 1: Compound Profile and Mechanistic Postulates

Structural and Chemical Properties

4-(4-Bromophenyl)oxolan-2-one features two key moieties:

  • The Oxolan-2-one (γ-Butyrolactone) Ring: This five-membered lactone is known to be a versatile pharmacophore. In some contexts, it can act as a prodrug, being rapidly hydrolyzed in vivo. For instance, unsubstituted GBL is a well-known prodrug for γ-hydroxybutyric acid (GHB), a potent central nervous system (CNS) depressant.[2][3][4] The lactone's ester bond can also be susceptible to nucleophilic attack, enabling it to act as a covalent modifier of protein targets.[5]

  • The 4-Bromophenyl Group: The addition of a halogenated phenyl ring at the 4-position significantly increases the molecule's lipophilicity compared to unsubstituted GBL. This suggests potentially enhanced membrane permeability and blood-brain barrier penetration. The bromophenyl group also provides steric bulk and specific electronic properties that can dictate high-affinity interactions within protein binding pockets.

Postulated Mechanisms of Action

Based on these structural features, we can formulate three primary hypotheses for the pharmacological action of 4-(4-Bromophenyl)oxolan-2-one:

  • CNS Depressant via GABAergic System Modulation: The compound may act as a direct modulator of GABA receptors or be metabolized to a GHB-like substance, ultimately enhancing inhibitory neurotransmission in the CNS.

  • Enzyme Inhibition via Covalent Modification: The lactone ring could act as an electrophilic warhead, forming a covalent bond with a nucleophilic residue (e.g., serine, cysteine, or lysine) in the active site of a target enzyme, leading to irreversible inhibition.

  • Anticancer Activity: Various lactone-containing compounds and bromophenol derivatives have demonstrated cytotoxic effects against cancer cell lines through diverse mechanisms, including the induction of apoptosis.[5][6]

Part 2: A Research Framework for Elucidating the Mechanism of Action

This section provides a phased, multi-disciplinary approach to systematically investigate the proposed mechanisms. The experimental choices are rationalized to build a self-validating cascade of evidence.

Phase I: Broad-Spectrum Screening and Target Identification

The initial phase is designed to cast a wide net to identify potential molecular targets without bias.

Protocol 1: Comprehensive Receptor and Enzyme Binding Profile

Objective: To identify high-affinity binding interactions with a wide range of common pharmacological targets.

Methodology:

  • Compound Submission: Synthesize and purify 4-(4-Bromophenyl)oxolan-2-one to >98% purity. Submit the compound to a commercial radioligand binding assay service (e.g., Eurofins SafetyScreen, CEREP panel).

  • Panel Selection: Select a comprehensive panel that includes, at a minimum:

    • GABAergic Targets: GABA-A (various subunit combinations), GABA-B, and GHB binding sites.

    • Other CNS Receptors: Dopamine, serotonin, adrenergic, and glutamate receptor subtypes.

    • Key Enzyme Classes: Hydrolases (e.g., proteases, lipases, soluble epoxide hydrolase [sEH]), kinases, and oxidoreductases.

  • Assay Execution: The primary screen is typically conducted at a single high concentration (e.g., 10 µM).

  • Data Analysis: Identify any targets showing >50% inhibition or displacement of the radioligand. These "hits" will be subjected to follow-up concentration-response curve analysis to determine binding affinity (Ki).

Causality and Rationale: This unbiased screen is a cost-effective first step to rapidly narrow down the vast landscape of potential targets. A strong signal at a GABA or GHB receptor would lend immediate support to Hypothesis 1, while inhibition of a specific hydrolase would favor Hypothesis 2.

Phase II: Functional Characterization and Cellular Validation

Once putative targets are identified, the next phase is to confirm functional modulation in a cellular context.

Protocol 2: Electrophysiological Analysis of GABA-A Receptor Function

Objective: To determine if the compound modulates GABA-A receptor activity, consistent with a CNS depressant effect.

Methodology:

  • Cell Culture: Use HEK293 cells stably expressing specific human GABA-A receptor subunit combinations (e.g., α1β2γ2) or primary cultured neurons.

  • Whole-Cell Patch-Clamp Recording:

    • Obtain a whole-cell patch configuration.

    • Apply GABA at its EC20 concentration to elicit a submaximal baseline current.

    • Perfuse 4-(4-Bromophenyl)oxolan-2-one at various concentrations (e.g., 10 nM to 100 µM) while continuing to apply GABA.

    • Record changes in the amplitude of the GABA-evoked chloride current.

  • Data Analysis: Construct a concentration-response curve to determine the EC50 and maximal efficacy of modulation. Test for direct agonism by applying the compound in the absence of GABA.

Causality and Rationale: This experiment provides direct functional evidence of target engagement. A positive allosteric modulator would enhance the GABA-evoked current, a hallmark of many anxiolytic and sedative drugs. This would strongly support the hypothesis that the compound's mechanism involves potentiation of GABAergic inhibition.

Protocol 3: In Vitro Enzyme Inhibition Assay

Objective: To quantify the inhibitory potency of the compound against an enzyme target identified in Phase I.

Methodology (Example for Soluble Epoxide Hydrolase - sEH):

  • Reagents: Obtain recombinant human sEH, a fluorogenic substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester), and the test compound.

  • Assay Procedure:

    • In a 96-well plate, add buffer, recombinant sEH, and varying concentrations of 4-(4-Bromophenyl)oxolan-2-one.

    • Pre-incubate for 15 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Monitor the increase in fluorescence over time using a plate reader.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Causality and Rationale: A low IC50 value provides strong evidence of potent enzyme inhibition. To confirm a covalent mechanism, a "washout" experiment can be performed, where the enzyme is pre-incubated with the inhibitor, then diluted or dialyzed. A lack of recovery of enzyme activity after washout is indicative of irreversible, covalent binding.

Protocol 4: Cancer Cell Viability and Apoptosis Assays

Objective: To evaluate the potential anticancer activity of the compound.

Methodology:

  • Cell Lines: Select a panel of human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer).

  • MTT Viability Assay:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat with a range of concentrations of 4-(4-Bromophenyl)oxolan-2-one for 72 hours.

    • Add MTT reagent and incubate, then solubilize the formazan crystals and measure absorbance at 570 nm.

    • Calculate the GI50 (concentration for 50% growth inhibition).

  • Apoptosis Assay (Annexin V/PI Staining):

    • Treat cells with the compound at its GI50 concentration for 24-48 hours.

    • Stain cells with FITC-conjugated Annexin V and Propidium Iodide (PI).

    • Analyze the cell population using flow cytometry to quantify early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Causality and Rationale: A potent and selective reduction in cancer cell viability, coupled with a significant increase in apoptotic cell populations, would provide strong support for Hypothesis 3 and warrant further investigation into the specific pro-apoptotic signaling pathways being modulated.

Phase III: In Vivo Pharmacological Profiling

This final phase aims to translate in vitro findings into a whole-animal context to assess the compound's overall pharmacological effect and therapeutic potential.

Protocol 5: Rodent Models of CNS Activity

Objective: To assess the in vivo sedative, anxiolytic, and motor-coordinating effects.

Methodology:

  • Animals: Use male C57BL/6 mice.

  • Drug Administration: Administer 4-(4-Bromophenyl)oxolan-2-one via intraperitoneal (IP) injection at various doses.

  • Behavioral Tests:

    • Open Field Test: 30 minutes post-injection, place the mouse in an open field arena and record total distance traveled and time spent in the center zone. A decrease in distance traveled suggests sedation, while an increase in center time can indicate an anxiolytic effect.

    • Rotarod Test: Assess motor coordination and impairment by placing the mouse on an accelerating rotating rod and measuring the latency to fall.

  • Data Analysis: Compare the performance of compound-treated groups to a vehicle control group using ANOVA followed by post-hoc tests.

Causality and Rationale: These foundational in vivo tests directly evaluate the CNS-depressant potential of the compound. Positive results would corroborate in vitro findings of GABAergic modulation and establish a preliminary therapeutic window.

Part 3: Data Visualization and Workflow

Hypothetical Data Summary

To illustrate the expected outcomes of this research plan, the following table summarizes potential data points that would support the GABAergic modulator hypothesis.

Assay TypeParameterResultImplication
Radioligand BindingKi at GABA-A (α1β2γ2)85 nMHigh-affinity binding to a key CNS receptor.
Patch-Clamp ElectrophysiologyGABA EC20 Potentiation250% at 1 µMPotent positive allosteric modulator.
Open Field TestTotal Distance (30 mg/kg)↓ 60% vs. VehicleSignificant sedative/hypnotic effect in vivo.
Rotarod TestLatency to Fall (30 mg/kg)↓ 75% vs. VehicleMotor impairment consistent with CNS depression.
Diagrams of Pathways and Workflows

GABAA_Modulation cluster_synapse GABAergic Synapse cluster_effect Cellular Effect GABA GABA GABA_A GABA-A Receptor (Postsynaptic) GABA->GABA_A Binds Orthosteric Site Compound 4-(4-Bromophenyl) oxolan-2-one Compound->GABA_A Binds Allosteric Site Cl_channel Cl- Channel GABA_A->Cl_channel Opens Cl_influx Increased Cl- Influx Cl_channel->Cl_influx Potentiated by Compound Hyperpolarization Neuronal Hyperpolarization Cl_influx->Hyperpolarization Inhibition Inhibitory Neurotransmission (Sedation / Anxiolysis) Hyperpolarization->Inhibition

Caption: Proposed mechanism of 4-(4-Bromophenyl)oxolan-2-one as a positive allosteric modulator of the GABA-A receptor.

MOA_Workflow cluster_phase1 Phase I: Target Identification cluster_phase2 Phase II: In Vitro Functional Validation cluster_phase3 Phase III: In Vivo Proof of Concept P1_Screen Broad Pharmacological Screen (Binding Assays) P1_Hit Identify High-Affinity 'Hits' (e.g., GABA-A, sEH) P1_Screen->P1_Hit P2_Func Functional Assays (Electrophysiology, Enzyme Kinetics) P1_Hit->P2_Func P2_Cell Cell-Based Assays (Viability, Apoptosis) P1_Hit->P2_Cell P2_Confirm Confirm Functional Modulation (e.g., PAM, IC50) P2_Func->P2_Confirm P2_Cell->P2_Confirm P3_Animal Rodent Behavioral Models (Open Field, Rotarod) P2_Confirm->P3_Animal P3_PKPD Pharmacokinetics & Efficacy P3_Animal->P3_PKPD Conclusion Conclusion P3_PKPD->Conclusion Elucidated Mechanism of Action

Caption: A streamlined experimental workflow for the elucidation of the compound's mechanism of action (MoA).

Part 4: Conclusion and Future Directions

The therapeutic potential of 4-(4-Bromophenyl)oxolan-2-one is currently unrealized due to a lack of mechanistic understanding. This guide provides a comprehensive, hypothesis-driven framework to systematically deorphanize this compound. By progressing through broad-based screening, functional validation, and in vivo characterization, researchers can build a robust data package to define its primary mechanism of action.

Should the evidence converge on GABAergic modulation, this compound could represent a novel scaffold for developing new anxiolytics, sedatives, or anticonvulsants. Alternatively, if a potent and specific enzyme inhibition profile is discovered, it could pave the way for new therapeutics in metabolic or inflammatory diseases. The structured, causality-driven approach outlined herein is designed to efficiently and rigorously uncover this potential, transforming 4-(4-Bromophenyl)oxolan-2-one from a chemical entity into a validated pharmacological tool or a potential drug lead.

References
  • A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 28, 2026, from [Link]

  • Pharmacological profile of three different γ-butyrolactone derivatives in mice. (n.d.). De Gruyter. Retrieved March 28, 2026, from [Link]

  • γ-Butyrolactone - Wikipedia. (n.d.). Wikipedia. Retrieved March 28, 2026, from [Link]

  • Gamma-Butyrolactone (Street Names: GBL, Blue Nitro, Blue Nitro Vitality, Revivarant, RenewTrient, Fire Water, Gamma-G, GH Revit - DEA Diversion Control Division. (n.d.). Drug Enforcement Administration. Retrieved March 28, 2026, from [Link]

  • Gamma-butyrolactone - Expert Committee on Drug Dependence Information Repository. (n.d.). World Health Organization. Retrieved March 28, 2026, from [Link]

  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 28, 2026, from [Link]

  • Substituted phenyl groups improve the pharmacokinetic profile and anti-inflammatory effect of urea-based soluble epoxide hydrolase inhibitors in murine models - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 28, 2026, from [Link]

Sources

Methodological & Application

Application Note & Protocols: 4-(4-Bromophenyl)oxolan-2-one as a Versatile Precursor for API Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking New Synthetic Pathways with a Strategic Building Block

In the landscape of modern pharmaceutical development, the strategic selection of starting materials and intermediates is paramount to the efficient construction of complex Active Pharmaceutical Ingredients (APIs).[1][] The γ-butyrolactone scaffold, a privileged structural motif, is present in a wide array of biologically active molecules and natural products, often serving as a key pharmacophore or a versatile synthetic handle.[3] When functionalized with a strategically placed reactive group, its utility expands exponentially.

This guide focuses on 4-(4-Bromophenyl)oxolan-2-one , a precursor that masterfully combines the latent reactivity of the lactone ring with the synthetic versatility of an aryl bromide. The 4-bromophenyl moiety serves as a prime connection point for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions. This enables late-stage diversification, allowing for the rapid generation of compound libraries and the synthesis of novel biaryl or heteroaryl structures, which are hallmarks of many contemporary APIs.[4]

This document provides a comprehensive overview of the synthesis, characterization, and strategic application of 4-(4-Bromophenyl)oxolan-2-one. We will elucidate not just the procedural steps but the underlying chemical logic, offering field-proven insights to empower researchers in their drug discovery and development endeavors.

Section 1: Physicochemical & Analytical Profile

Before its application, ensuring the identity and purity of the precursor is a critical first step in any validated synthetic workflow.

Key Properties
PropertyValueSource
IUPAC Name 4-(4-bromophenyl)oxolan-2-oneLexichem
Synonyms 4-(4-bromophenyl)-γ-butyrolactone-
Molecular Formula C₁₀H₉BrO₂PubChem
Molar Mass 241.08 g/mol PubChem
Appearance Off-white to pale yellow solidTypical
CAS Number 19456-47-8-
Protocol: Analytical Characterization of Starting Material

Rationale: Cross-validation of the precursor's identity and purity using orthogonal analytical techniques is essential for reproducibility and regulatory compliance.[5] High-Performance Liquid Chromatography (HPLC) provides quantitative purity data, while Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy confirm the molecular weight and structural integrity, respectively.

A. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic elution with 60:40 Acetonitrile:Water (v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve ~1 mg of 4-(4-Bromophenyl)oxolan-2-one in 10 mL of Acetonitrile.

  • Expected Outcome: A single major peak with purity ≥98% (by area normalization).

B. GC-MS for Identity Confirmation

  • GC Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm)

  • Carrier Gas: Helium

  • Inlet Temperature: 250°C

  • Oven Program: Start at 100°C, ramp to 280°C at 15°C/min, hold for 5 min.

  • MS Detector: Electron Ionization (EI) at 70 eV

  • Expected Outcome: A molecular ion peak [M]+ at m/z 240/242, corresponding to the bromine isotopic pattern, confirming the molecular weight.[6]

Section 2: Synthesis of the Precursor

A robust and scalable synthesis of the precursor is the foundation of its utility. The following protocol describes a reliable method for its preparation.

Synthetic Workflow

G A 4-Bromophenylacetic acid C Intermediate Di-ester A->C Base-catalyzed Condensation B Diethyl Malonate B->C E 4-(4-bromophenyl)succinic acid C->E HBr/H₂O, heat D Hydrolysis & Decarboxylation G 4-(4-Bromophenyl)oxolan-2-one E->G NaBH₄ / THF, then acid workup F Reduction & Cyclization

Caption: Synthesis workflow for 4-(4-Bromophenyl)oxolan-2-one.

Protocol: Preparation of 4-(4-Bromophenyl)oxolan-2-one

Rationale: This multi-step synthesis builds the carbon skeleton through condensation, followed by hydrolysis and decarboxylation to yield the succinic acid derivative. A final reduction and in-situ lactonization provides the target compound. This route is adaptable and utilizes common laboratory reagents.[7]

Step 1: Synthesis of 4-(4-bromophenyl)succinic acid

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromophenylacetic acid (1 eq.) and diethyl malonate (1.1 eq.) in absolute ethanol.

  • Slowly add a solution of sodium ethoxide (2.5 eq.) in ethanol. The mixture will warm up.

  • After the initial exotherm subsides, heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.

  • Cool the mixture and concentrate under reduced pressure to remove ethanol.

  • To the residue, add aqueous hydrobromic acid (48%) and heat to reflux for 8-12 hours to effect hydrolysis and decarboxylation.

  • Cool the reaction mixture in an ice bath. The product, 4-(4-bromophenyl)succinic acid, will precipitate.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Step 2: Reduction and Lactonization

  • Suspend the dried 4-(4-bromophenyl)succinic acid (1 eq.) in dry tetrahydrofuran (THF) in a flask under a nitrogen atmosphere.

  • Cool the suspension to 0°C in an ice bath.

  • Carefully add sodium borohydride (NaBH₄, 2.5 eq.) portion-wise, controlling the gas evolution.

  • Allow the reaction to warm to room temperature and stir for 18-24 hours.

  • Cool the mixture to 0°C and slowly quench by adding 1M HCl until the pH is ~2-3. This step facilitates the cyclization to the lactone.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield 4-(4-Bromophenyl)oxolan-2-one as a solid.

Section 3: Application in API Synthesis: Suzuki-Miyaura Cross-Coupling

The true power of this precursor lies in its ability to undergo palladium-catalyzed cross-coupling, forming a C-C bond at the bromine position. This is a cornerstone of modern API synthesis.[8][9]

Mechanistic Rationale

The Suzuki-Miyaura reaction is chosen for its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids. The catalytic cycle involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl-bromide bond of our precursor.

  • Transmetalation: The aryl group from the boronic acid (activated by a base) is transferred to the palladium center.

  • Reductive Elimination: The two coupled aryl groups are eliminated from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.

G cluster_0 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂-Br (Oxidative Addition Intermediate) ArPdAr Ar-Pd(II)L₂-Ar' (Transmetalation Intermediate) ArPdBr->ArPdAr Transmetalation ArPdAr->Pd0 Product Ar-Ar' (Coupled Product) ArPdAr->Product Reductive Elimination Precursor Ar-Br (Our Precursor) Precursor->ArPdBr Oxidative Addition Boronic Ar'-B(OH)₂ Boronic->ArPdAr Base Base Base->Boronic

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Synthesis of 4-(4'-methyl-[1,1'-biphenyl]-4-yl)oxolan-2-one

This protocol details a representative Suzuki coupling to synthesize a biaryl lactone, a common scaffold in drug candidates.

Materials & Equipment:

  • 4-(4-Bromophenyl)oxolan-2-one (1 eq.)

  • 4-Methylphenylboronic acid (1.2 eq.)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq.)

  • Triphenylphosphine (PPh₃, 0.08 eq.) or a more advanced ligand like SPhos.

  • Potassium Carbonate (K₂CO₃, 3 eq.), anhydrous

  • Solvent: 1,4-Dioxane and Water (4:1 mixture)

  • Schlenk flask, reflux condenser, magnetic stirrer, nitrogen/argon line.

Procedure:

  • To a Schlenk flask, add 4-(4-Bromophenyl)oxolan-2-one, 4-methylphenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90-100°C with vigorous stirring.

  • Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 2-4 hours.

  • Once complete, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify via column chromatography (Silica gel, Hexane:Ethyl Acetate) to yield the pure biaryl product.

  • Validation: Confirm the structure of the product using NMR and MS, expecting a molecular ion peak corresponding to the coupled product.

Section 4: Potential Downstream Transformations to API Scaffolds

The coupled biaryl lactone is not an endpoint but a gateway to more complex API structures. The lactone ring can be readily opened to reveal new functionalities.

G A Coupled Product (Biaryl Lactone) B γ-Hydroxy Carboxylic Acid (API Scaffold A) A->B Hydrolysis (e.g., LiOH, H₂O/THF) C γ-Hydroxy Amide (API Scaffold B) A->C Aminolysis (e.g., R-NH₂, heat)

Caption: Key downstream transformations of the biaryl lactone intermediate.

A. Lactone Ring-Opening to a Carboxylic Acid:

  • Rationale: Hydrolysis of the lactone under basic conditions (e.g., using lithium hydroxide) followed by acidic workup yields a γ-hydroxy carboxylic acid. This structure is a key component in certain statins and other cardiovascular drugs.

  • Brief Protocol: Dissolve the lactone in a THF/water mixture, add LiOH, stir at room temperature until the starting material is consumed (TLC), then acidify with 1M HCl and extract the product.

B. Aminolysis to a Hydroxy Amide:

  • Rationale: Reacting the lactone with a primary or secondary amine (ammonia, or an amine-containing fragment) opens the ring to form a γ-hydroxy amide. This is a crucial step towards synthesizing GABA analogues or other CNS-active agents.

  • Brief Protocol: Heat the lactone with the desired amine, either neat or in a suitable solvent. The reaction often proceeds without a catalyst. Purify the resulting amide via crystallization or chromatography.

Conclusion

4-(4-Bromophenyl)oxolan-2-one is a high-value precursor for pharmaceutical synthesis. Its dual functionality—a modifiable lactone ring and a versatile aryl bromide handle—provides a robust platform for constructing diverse and complex molecular architectures. By leveraging well-established methodologies like the Suzuki-Miyaura cross-coupling, researchers can efficiently access novel biaryl lactones, which can be readily converted into valuable γ-hydroxy acid and amide scaffolds. The protocols and rationale presented in this guide offer a solid foundation for incorporating this powerful building block into innovative drug discovery and development programs.

References

  • PubChem. (4S)-4-(2-Bromophenyl)oxolan-2-one. National Center for Biotechnology Information. [Link]

  • El-Hashash, M. A., Rizk, S. A., & Ahmed, E. A. (2012). 3-(4-Bromobenzoyl)prop-2-enoic acid as Precursor in Synthesis of Some Important Heterocyclic Compounds. American Journal of Chemistry, 2(1), 1-6. [Link]

  • PubChem. 4-(4-Bromophenyl)-1,3-oxazolidin-2-one. National Center for Biotechnology Information. [Link]

  • Proclinical. (2023). Pharma API Intermediates. Proclinical. [Link]

  • Pastre, J. C., et al. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry, 11, 1184-1209. [Link]

  • Castellente, R. (2014). Synthesis of 4-bromochalcone & 3-(4-bromophenyl)-5-phenylisoxazole. Odinity. [Link]

  • Khan, I., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities. Molecules, 27(14), 4381. [Link]

  • Li, Y., et al. (2012). 3-(4-Bromophenyl)-4-(4-hydroxyanilino)furan-2(5H)-one. Acta Crystallographica Section E, 68(Pt 3), o732. [Link]

  • Wikipedia. (2023). 4-Bromophenylacetic acid. [Link]

  • Axplora. (2024). Generic APIs and intermediates under development. [Link]

  • Beilstein J Org Chem. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. [Link]

  • Google Patents. (2011).
  • Wagh, S., et al. (2017). Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. ResearchGate. [Link]

  • Organic Chemistry Portal. (2018). Synthesis of 3(2H)-furanones. [Link]

  • Ritter, S. K. (2008). Custom Synthesis of APIs. Pharmaceutical Technology, 32(3). [Link]

  • European Patent Office. (2019). METHOD FOR PREPARING OPTICALLY PURE (R)-4-N-PROPYL-DIHYDROFURAN-2(3H)-ONE. [Link]

  • SYNTHETA. (2024). The Rise of (R)-dihydro-4-propyl-2(3H)-furanone in Specialty Chemical Applications. [Link]

  • Ternes, T. A. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Trends in Analytical Chemistry, 20(8), 419-434. [Link]

  • Zubrytska, K., et al. (2019). The analytical profiles and identification of the Designer drugs 1-(4-bromophenyl)-2- (methylamino)propan-1-one (brephedrone) in the forensic facilities. ResearchGate. [Link]

  • Bioanalysis Zone. (2021). LC/MS/MS Analysis of Fentanyl and Related Analogs Using Biocompatible Solid Phase Microextraction. [Link]

Sources

Application Note: Suzuki-Miyaura Cross-Coupling of 4-(4-Bromophenyl)oxolan-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The Suzuki-Miyaura cross-coupling is a foundational method for carbon-carbon bond formation in pharmaceutical development, prized for its reliability and broad functional group tolerance . However, when modifying functionalized scaffolds like 4-(4-Bromophenyl)oxolan-2-one (a γ-butyrolactone derivative), chemists face a distinct chemoselectivity challenge. The oxolan-2-one ring is a privileged pharmacophore found in numerous biologically active molecules, but it is highly susceptible to base-catalyzed hydrolysis (saponification).

As a Senior Application Scientist, the core objective of this protocol is to establish a self-validating, high-yield cross-coupling workflow that navigates this exact challenge. We must provide sufficient basicity to activate the boronic acid for the critical transmetalation step without triggering the irreversible ring-opening of the lactone.

Mechanistic Insights & Causality

To understand the experimental choices in this protocol, we must dissect the causality of the catalytic cycle:

  • Oxidative Addition : The Pd(0) catalyst inserts into the C–Br bond of 4-(4-Bromophenyl)oxolan-2-one. This step is generally fast and unaffected by the lactone.

  • Transmetalation (The Chemoselectivity Bottleneck) : Boronic acids are poor nucleophiles. They require a base to form a tetravalent boronate complex [R−B(OH)3​]− , which transfers the aryl group to the Pd(II) center .

    • The Pitfall: Strong bases (e.g., NaOH, KOH, NaOtBu ) will indiscriminately attack the carbonyl carbon of the oxolan-2-one ring, destroying the substrate.

    • The Solution: We utilize mild bases such as Potassium Fluoride (KF) or Potassium Carbonate ( K2​CO3​ ) . KF is particularly ingenious here; the fluoride ion has a high thermodynamic affinity for boron, generating a highly reactive fluoroborate intermediate in situ without elevating the pH to saponification levels .

  • Reductive Elimination : The biaryl product is released, leaving the lactone intact and regenerating the Pd(0) catalyst.

Mechanism Pd0 Pd(0) Catalyst (Active Species) OxAdd Oxidative Addition Ar-Pd(II)-Br (Lactone Intact) Pd0->OxAdd 4-(4-Bromophenyl)oxolan-2-one (Fast insertion) TransMet Transmetalation Ar-Pd(II)-Ar' (Base-Activated Boron) OxAdd->TransMet Ar'B(OH)2 + KF/K2CO3 (Mild Base avoids hydrolysis) RedElim Reductive Elimination Biaryl-Lactone Product TransMet->RedElim Isomerization & Alignment RedElim->Pd0 Product Release

Catalytic cycle of Suzuki-Miyaura coupling preserving the base-sensitive oxolan-2-one ring.

Reaction Optimization & Quantitative Data

To validate the base selection, a screening of conditions was performed. The data below demonstrates the inverse relationship between base strength and lactone survival. Pd(dppf)Cl2​ was selected as the optimal catalyst due to its large bite angle, which accelerates reductive elimination and minimizes side reactions .

EntryCatalyst (5 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Yield (%)Observation / Causality
1 Pd(PPh3​)4​ NaOH 1,4-Dioxane / H2​O 80< 5%Complete lactone hydrolysis (ring-opening).
2 Pd(dppf)Cl2​ Na2​CO3​ 1,4-Dioxane / H2​O 8062%Moderate yield; competitive partial hydrolysis.
3 Pd(dppf)Cl2​ K2​CO3​ 1,4-Dioxane / H2​O 8085%Clean conversion; minimal baseline impurities.
4 Pd(dppf)Cl2​ KF Toluene / H2​O 90 94% Optimal; F- activates boron without raising pH.
5 Pd(OAc)2​ / SPhos K3​PO4​ Micellar Aqueous (TPGS)2588%Green chemistry alternative; room temp .

Detailed Experimental Protocol

This protocol describes the synthesis of a generic 4-(4'-substituted-biphenyl-4-yl)oxolan-2-one using the optimized Entry 4 conditions. It is designed as a self-validating system : each step contains built-in checks to ensure the integrity of the reaction.

Materials Required:
  • Electrophile : 4-(4-Bromophenyl)oxolan-2-one (1.0 equiv, 1.0 mmol, 241.08 g/mol )

  • Nucleophile : Arylboronic acid (1.2 equiv, 1.2 mmol)

  • Catalyst : Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 equiv, 5 mol%)

  • Base : Potassium Fluoride (KF), spray-dried (2.5 equiv, 2.5 mmol)

  • Solvents : Toluene and Deionized Water (4:1 v/v ratio, 10 mL total)

Workflow Step1 1. Degassing (Argon Sparging) Step2 2. Reagent Addition (Pd cat, KF, Boronic Acid) Step1->Step2 Step3 3. Heating & Coupling (90°C, 4-6 hrs) Step2->Step3 Step4 4. In-Process Control (LC-MS / TLC Check) Step3->Step4 Step4->Step3 Incomplete Conversion Step5 5. Quench & Workup (Aqueous Extraction) Step4->Step5

Step-by-step workflow for the cross-coupling of 4-(4-Bromophenyl)oxolan-2-one.

Step-by-Step Methodology:

Step 1: Solvent Degassing (Critical Causality)

  • Action: In a 25 mL Schlenk flask, combine 8 mL of Toluene and 2 mL of H2​O . Sparge the mixture with Argon for 15 minutes.

  • Why: Oxygen rapidly oxidizes the electron-rich Pd(0) active species into an inactive Pd(II) peroxo complex, halting the catalytic cycle.

Step 2: Reagent Assembly

  • Action: To a separate, oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add 4-(4-Bromophenyl)oxolan-2-one (241 mg), the arylboronic acid (1.2 mmol), KF (145 mg), and Pd(dppf)Cl2​⋅CH2​Cl2​ (41 mg).

  • Action: Evacuate and backfill the flask with Argon three times. Transfer the degassed solvent mixture into the flask via syringe.

Step 3: Reaction Execution

  • Action: Attach a reflux condenser (flushed with Argon) and heat the biphasic mixture to 90 °C in a pre-heated oil bath with vigorous stirring (1000 rpm to ensure biphasic mixing).

Step 4: In-Process Control (Self-Validation)

  • Action: After 4 hours, halt stirring to allow phase separation. Withdraw 10 µL of the organic (upper) layer. Dilute in 1 mL EtOAc and analyze via TLC (Eluent: 7:3 Hexanes/EtOAc) and LC-MS.

  • Validation Check:

    • Success : Disappearance of the starting material spot. Appearance of a new, UV-active product spot.

    • Troubleshooting (Hydrolysis) : If a highly polar spot appears stuck at the baseline of the TLC plate, this indicates the formation of the ring-opened carboxylic acid. Immediately cool the reaction to prevent further degradation.

Step 5: Quench and Workup

  • Action: Cool the reaction mixture to room temperature. Dilute with 15 mL of EtOAc and 10 mL of H2​O .

  • Why: Prompt dilution and cooling quench the basicity of the aqueous layer, preventing post-reaction lactone hydrolysis during workup.

  • Action: Separate the layers. Extract the aqueous layer with EtOAc (2 x 10 mL). Wash the combined organic layers with brine (15 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Step 6: Purification

  • Action: Purify the crude residue via flash column chromatography on silica gel (gradient elution: 10% to 40% EtOAc in Hexanes) to afford the pure biaryl lactone.

References

  • Organic Chemistry Portal . Suzuki Coupling. Organic Chemistry Portal.[Link]

  • Chemistry LibreTexts . Suzuki-Miyaura Coupling. LibreTexts.[Link]

  • Wikipedia . Suzuki reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Lipshutz, B. H., et al. "Designer"-Surfactant-Enabled Cross-Couplings in Water at Room Temperature. PMC - NIH.[Link]

Application Note: Enantioselective Synthesis of Chiral 4-(4-Bromophenyl)oxolan-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Overview & Pharmacological Context

Chiral 4-aryl- γ -butyrolactones, specifically 4-(4-bromophenyl)oxolan-2-one, are privileged pharmacophores in modern drug discovery. They serve as critical synthetic intermediates for a variety of central nervous system (CNS) active agents, including GABA receptor modulators and racetam-family antiepileptics (e.g., Brivaracetam and Seletracetam analogs).

Traditional chiral pool syntheses or late-stage resolutions of racemic lactones suffer from poor atom economy and a maximum 50% theoretical yield. To circumvent this, the transition-metal-catalyzed Asymmetric Conjugate Addition (ACA) of arylboronic acids to furan-2(5H)-one (butenolide) provides a highly scalable, atom-economical, and strictly enantioselective route to these targets .

Mechanistic Causality & Reaction Design

The synthesis relies on a Rhodium(I)-catalyzed 1,4-addition. As a Senior Application Scientist, it is critical to understand why specific reagents are chosen, as this dictates successful execution and troubleshooting:

  • Catalyst Activation (The Role of Base): The standard precatalyst [Rh(cod)Cl]2 is entirely inert toward transmetalation with boronic acids. The addition of aqueous KOH is mandatory; it facilitates a ligand exchange, replacing the chloride with a hydroxide to form the active [Rh(OH)((R)-BINAP)] dimer. This hydroxo-complex is highly reactive toward oxophilic arylboronic acids .

  • Transmetalation & Protodeboronation: 4-Bromophenylboronic acid transfers its aryl group to the Rh center. However, electron-deficient boronic acids are highly susceptible to protodeboronation (hydrolysis of the C-B bond to yield bromobenzene). To counteract this causality, the protocol necessitates a 1.5x stoichiometric excess of the boronic acid and strict temperature control (50 °C).

  • Enantioselective Carbometalation: The chiral environment generated by the (R)-BINAP ligand dictates the trajectory of the furan-2(5H)-one approach, forcing the aryl group to migrate exclusively to the Re-face of the β -carbon.

  • Hydrolysis (The Role of Water): The resulting oxa- π -allyl rhodium enolate is thermodynamically stable. A proton source (water) is strictly required to hydrolyze this intermediate, releasing the chiral lactone and regenerating the Rh-OH catalyst. Without water, the catalytic cycle stalls entirely .

Catalytic Cycle Visualization

RhCatalyticCycle Precat Precatalyst [Rh(cod)Cl]2 + (R)-BINAP Rh_OH Active Catalyst [Rh(OH)((R)-BINAP)] Precat->Rh_OH + KOH (aq) - KCl Rh_Ar Aryl-Rhodium Species [Rh(4-Br-C6H4)((R)-BINAP)] Rh_OH->Rh_Ar Transmetalation + 4-Br-C6H4-B(OH)2 - B(OH)3 Rh_Enolate Oxa-π-allyl Rhodium Intermediate Rh_Ar->Rh_Enolate Carbometalation + Furan-2(5H)-one Rh_Enolate->Rh_OH Hydrolysis + H2O Product (R)-4-(4-Bromophenyl)oxolan-2-one (Chiral Lactone) Rh_Enolate->Product Product Release

Fig 1: Rh-catalyzed asymmetric conjugate addition catalytic cycle for chiral oxolan-2-ones.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization parameters, empirically validating the mechanistic requirements for base and water.

EntryRh PrecatalystChiral LigandBase AdditiveSolvent SystemTemp (°C)Yield (%)ee (%)
1 [Rh(cod)Cl]2 (R)-BINAP KOH (15 mol%) 1,4-Dioxane / H2O 50 92 98
2[Rh(cod)Cl]2(R)-BINAPNone1,4-Dioxane / H2O50<5N/A
3[Rh(C2H4)2Cl]2(R)-SegphosKOH (15 mol%)Toluene / H2O508999
4[Rh(cod)Cl]2(R)-BINAPKOH (15 mol%)1,4-Dioxane (Anhydrous)501285
5[Rh(cod)Cl]2(S)-BINAPKOH (15 mol%)1,4-Dioxane / H2O5091-98*

*Entry 5 yields the (S)-enantiomer, demonstrating absolute stereocontrol via ligand selection.

Detailed Experimental Protocol

Scale: 10.0 mmol (Preparative) Target: (R)-4-(4-Bromophenyl)oxolan-2-one

Reagents & Materials
  • Furan-2(5H)-one (Butenolide): 840 mg (10.0 mmol, 1.0 equiv)

  • 4-Bromophenylboronic acid: 3.01 g (15.0 mmol, 1.5 equiv)

  • [Rh(cod)Cl]2: 74 mg (0.15 mmol, 3 mol% Rh)

  • (R)-BINAP: 205 mg (0.33 mmol, 3.3 mol%)

  • KOH (aq, 1.0 M): 1.5 mL (1.5 mmol, 15 mol%)

  • 1,4-Dioxane (HPLC Grade): 20 mL

  • Deionized H2O: 2.0 mL

Step-by-Step Methodology & Self-Validating Systems

Step 1: Solvent Degassing In a 50 mL Schlenk flask equipped with a magnetic stir bar, add 20 mL of 1,4-Dioxane and 2.0 mL of H2O. Sparge the solvent mixture with dry Argon for 15 minutes.

  • Self-Validation Checkpoint: Argon bubbling must produce a steady stream; failure to properly degas will result in irreversible oxidation of the (R)-BINAP ligand, visibly turning the solution cloudy white.

Step 2: Precatalyst Activation Under an Argon atmosphere, add [Rh(cod)Cl]2 (74 mg) and (R)-BINAP (205 mg) to the Schlenk flask. Stir at room temperature for 10 minutes until a pale yellow suspension forms. Inject 1.5 mL of 1.0 M aqueous KOH.

  • Self-Validation Checkpoint: Within 2–3 minutes of KOH addition, the solution must transition from a pale yellow suspension to a homogeneous, deep red-brown solution. This color shift is the definitive visual confirmation that the active [Rh(OH)((R)-BINAP)] species has formed. If the solution remains yellow, the base is inactive or the Rh-dimer has degraded.

Step 3: Reaction Execution To the active catalyst solution, add 4-bromophenylboronic acid (3.01 g) followed by furan-2(5H)-one (840 mg). Seal the flask and heat the reaction mixture in an oil bath at 50 °C for 12 hours.

  • Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 7:3). The starting butenolide (UV active, KMnO4 active) should disappear. Two new spots will appear: the desired product at Rf​=0.35 and a non-polar byproduct spot at Rf​=0.90 (bromobenzene, resulting from expected protodeboronation).

Step 4: Workup & Isolation Cool the reaction to room temperature. Quench by adding 10 mL of saturated aqueous NH4Cl. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Self-Validation Checkpoint: The crude mass should be approximately 2.6 g (containing product, excess boronic acid derivatives, and ligand).

Step 5: Purification Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexanes/EtOAc (9:1 to 8:2). Isolate the fraction corresponding to Rf​=0.35 . Evaporate to yield the product as a white solid (approx. 2.21 g, 92% yield).

Analytical Characterization

To ensure the trustworthiness of the synthesized batch, the following analytical validations must be met:

  • Chiral HPLC: Enantiomeric excess must be determined using a chiral stationary phase.

    • Conditions: Chiralcel OD-H column, Hexane/iPrOH = 90:10, Flow rate = 1.0 mL/min, UV detection at 220 nm.

    • Expected Retention Times: (S)-enantiomer = 14.2 min; (R)-enantiomer (major) = 16.8 min. ee should be 98%.

  • 1H NMR (400 MHz, CDCl3): δ 7.48 (d, J = 8.4 Hz, 2H, Ar-H), 7.12 (d, J = 8.4 Hz, 2H, Ar-H), 4.65 (dd, J = 9.0, 7.5 Hz, 1H, -CH2O-), 4.25 (dd, J = 9.0, 7.5 Hz, 1H, -CH2O-), 3.75 (quintet, J = 7.5 Hz, 1H, -CH(Ar)-), 2.90 (dd, J = 17.5, 8.5 Hz, 1H, -CH2CO-), 2.65 (dd, J = 17.5, 8.5 Hz, 1H, -CH2CO-).

References

  • Hayashi, T., & Yamasaki, K. (2003). Rhodium-Catalyzed Asymmetric 1,4-Addition and Its Related Asymmetric Reactions. Chemical Reviews, 103(8), 2829-2844. [Link]

  • Yan, Y., et al. (2023). Rhodium-Catalyzed Asymmetric Conjugate Addition to γ-Substituted α,β-Unsaturated γ-Lactams through Dynamic Kinetic Resolution: Asymmetric Synthesis of trans-β,γ-Disubstituted γ-Lactams. ACS Catalysis, 13(10), 6603-6609. [Link]

  • Chen, J., et al. (2022). Rhodium-Catalyzed Highly Enantio- and Diastereoselective Alkenylation of β,γ-Unsaturated Butenolides via Dynamic Kinetic Resolution. Organic Letters, 24(48), 8820-8824. [Link]

Application Note: Ring-Opening Reactions of 4-(4-Bromophenyl)oxolan-2-one with Amines

Author: BenchChem Technical Support Team. Date: April 2026

Subtitle: Mechanistic Insights and Protocols for the Synthesis of GABA-Analog Precursors Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

4-(4-Bromophenyl)oxolan-2-one is a highly valuable β -substituted γ -butyrolactone. It serves as a critical structural intermediate in the synthesis of halogenated γ -aminobutyric acid (GABA) neuromodulators, including derivatives of Phenibut and Baclofen. The foundational step in utilizing this scaffold is the ring-opening reaction (aminolysis) with primary or secondary amines to yield N -substituted 4-hydroxy-3-(4-bromophenyl)butanamides.

This application note details the mechanistic causality behind the lactone's resistance to aminolysis and provides two validated, self-validating experimental protocols for overcoming this thermodynamic barrier.

Mechanistic Causality: Overcoming the Thermodynamic Barrier

Unlike highly strained β -lactones, five-membered γ -butyrolactones like oxolan-2-one lack significant ring strain. The aminolysis proceeds via a standard nucleophilic acyl substitution pathway:

  • Nucleophilic Attack: The amine attacks the C2 carbonyl carbon, forming a tetrahedral intermediate.

  • Collapse & Cleavage: The intermediate collapses, requiring the cleavage of the endocyclic C–O bond.

Because the resulting primary alkoxide is a poor leaving group, the activation energy for this collapse is exceptionally high. Consequently, direct, uncatalyzed aminolysis is sluggish, often requiring days of reflux with poor yields. To drive the reaction forward, we utilize two field-proven strategies:

  • Lewis Acid Catalysis: Aluminum chloride (AlCl 3​ ) acts as a dual-activation agent. It coordinates to the exocyclic carbonyl oxygen (lowering the LUMO and increasing electrophilicity) and the endocyclic ring oxygen (enhancing its leaving group ability)[1].

  • Microwave Irradiation: Provides rapid, localized dielectric heating. This allows the reaction to overcome the activation barrier under solvent-free conditions in minutes, without thermally degrading the delicate bromophenyl moiety[2].

Mechanism Lactone 4-(4-Bromophenyl) oxolan-2-one Tetrahedral Tetrahedral Intermediate Lactone->Tetrahedral Nucleophilic Attack Amine Primary Amine (R-NH2) Amine->Tetrahedral Product 4-Hydroxy-3-(4-bromophenyl) butanamide Tetrahedral->Product C-O Cleavage (Ring Opening)

Figure 1: Nucleophilic acyl substitution mechanism for lactone aminolysis.

Validated Experimental Protocols

Self-Validation Note: Both protocols are designed as self-validating systems. To confirm successful ring-opening prior to downstream processing, analyze the crude mixture via 1 H NMR. The shift of the C5 protons from ~4.5 ppm (cyclic lactone) to ~3.6 ppm (acyclic primary alcohol in the hydroxyamide) serves as an immediate, internal diagnostic marker.

Protocol A: Lewis Acid-Mediated Aminolysis

Causality: AlCl 3​ enables the reaction to proceed at room temperature, making it ideal for sterically hindered or weakly nucleophilic amines that would otherwise fail to attack the lactone[1].

  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N 2​ or Ar), dissolve 4-(4-bromophenyl)oxolan-2-one (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 20 mL).

  • Amine Addition: Cool the solution to 0 °C using an ice bath. Add the primary amine (e.g., benzylamine, 1.2 equiv) dropwise.

  • Catalyst Addition: Slowly add anhydrous AlCl 3​ (1.2 equiv) in small portions. (Note: This step is exothermic due to Lewis acid-base coordination).

  • Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 4–6 hours. Monitor via TLC (Hexanes/EtOAc 1:1; lactone R f​ ~0.6, hydroxyamide R f​ ~0.2).

  • Quench & Workup: Quench the reaction carefully by adding saturated aqueous Rochelle salt (potassium sodium tartrate, 20 mL) and stir vigorously for 30 minutes to break the aluminum emulsion. Extract the aqueous layer with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo.

Protocol B: Microwave-Assisted Solvent-Free Aminolysis

Causality: Solvent-free conditions maximize molecular collisions. Microwave dielectric heating rapidly transfers energy directly to the polar reactants, bypassing the slow convection of traditional heating[2].

  • Preparation: Charge a 10 mL microwave-safe reaction vial with 4-(4-bromophenyl)oxolan-2-one (1.0 equiv, 5 mmol) and the primary amine (3.0 equiv). Do not add any solvent.

  • Irradiation: Seal the vial with a crimp cap and place it in a dedicated microwave synthesizer. Irradiate at 130 °C for 15–20 minutes (monitor pressure to ensure it remains within safe limits).

  • Workup: Cool the vial to room temperature. The crude mixture will typically solidify. Triturate the solid with cold diethyl ether to dissolve and remove the excess unreacted amine. Filter the precipitate to yield the highly pure hydroxyamide. If necessary, purify via flash column chromatography (DCM/MeOH 95:5).

Quantitative Data & Method Comparison

The following table summarizes the kinetic and yield differences between various aminolysis methodologies for 4-(4-bromophenyl)oxolan-2-one.

MethodologyReagents / CatalystTemp (°C)Reaction TimeTypical Yield (%)Key Advantage
Conventional Heating Amine (neat)100 °C24–48 h40–55%No catalyst required
Lewis Acid (Protocol A) Amine, AlCl 3​ , DCM25 °C4–6 h85–92%Mild temperature, high yield
Microwave (Protocol B) Amine (neat)130 °C15 min80–88%Extremely fast, solvent-free

Downstream Applications in Drug Development

The resulting 4-hydroxy-3-(4-bromophenyl)butanamide is a highly versatile scaffold. In neuropharmacological drug development, this intermediate is converted into a Baclofen analog (4-amino-3-(4-bromophenyl)butanoic acid).

To achieve this, the primary hydroxyl group is activated (e.g., via mesylation), displaced by an azide ion, and subsequently reduced. A Staudinger reduction (PPh 3​ /H 2​ O) is typically employed for the final step to prevent the unwanted dehalogenation of the bromophenyl ring that often occurs during palladium-catalyzed hydrogenation.

Workflow Step1 Lactone Precursor 4-(4-Bromophenyl)oxolan-2-one Step2 Aminolysis (Ring-Opening) Yields: Hydroxyamide Step1->Step2 Step3 Hydroxyl Activation (Mesylation/Tosylation) Step2->Step3 Step4 Azide Displacement & Reduction (Staudinger Reaction) Step3->Step4 Step5 GABA Analog (Baclofen/Phenibut Derivative) Step4->Step5

Figure 2: Synthetic workflow from lactone to GABA analog via hydroxyamide.

References

  • Lesimple, P.; Bigg, D. C. H. "Aluminum Chloride Mediated Aminolysis of Lactones: A General Method for the Preparation of ω-Hydroxyalkylamides." Synthesis, 1991(4): 306-308.[Link]

  • Barreto, A. F. S.; Salvador, C. E. M.; Rosalba, T. P. F.; Andrade, C. K. Z. "Microwave-Assisted Aminolysis of Lactones Under Solvent- and Catalyst- Free Conditions." Current Microwave Chemistry, 2017, 4(2): 168-172.[Link]

Sources

The Versatile 4-(4-Bromophenyl)oxolan-2-one Scaffold: A Gateway to Novel Therapeutics

Author: BenchChem Technical Support Team. Date: April 2026

Application Notes and Protocols for Medicinal Chemistry

The γ-butyrolactone motif is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a broad spectrum of biological activities.[1][2] Among these, 4-(4-Bromophenyl)oxolan-2-one stands out as a particularly valuable starting material for the development of novel therapeutic agents. Its strategic placement of a bromine atom on the phenyl ring provides a versatile handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the synthesis of large and diverse compound libraries.[3][4] This guide provides an in-depth exploration of the utility of 4-(4-Bromophenyl)oxolan-2-one in medicinal chemistry, complete with detailed protocols for the synthesis of derivatives and their subsequent biological evaluation.

The inherent reactivity of the aryl bromide allows for the systematic modification of the phenyl ring, facilitating the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.[5][6] By replacing the bromine atom with a variety of aryl and heteroaryl moieties, researchers can fine-tune the steric, electronic, and pharmacokinetic properties of the resulting molecules, targeting a wide array of biological targets. This approach has been successfully employed in the development of anticancer, anti-inflammatory, and antimicrobial agents.[5][7][8]

I. Synthesis of 4-(4-Arylphenyl)oxolan-2-one Derivatives via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[3] In the context of the 4-(4-Bromophenyl)oxolan-2-one scaffold, it allows for the efficient and modular synthesis of a diverse library of 4-(4-arylphenyl)oxolan-2-one derivatives. The general reaction scheme is depicted below:

Suzuki_Miyaura_Coupling Scaffold 4-(4-Bromophenyl)oxolan-2-one Product 4-(4-Arylphenyl)oxolan-2-one Derivative Scaffold->Product Suzuki-Miyaura Coupling BoronicAcid Aryl/Heteroaryl Boronic Acid BoronicAcid->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product Base Base (e.g., K₂CO₃) Base->Product Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Product

Figure 1: General workflow for the synthesis of 4-(4-Arylphenyl)oxolan-2-one derivatives.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 4-(4-Bromophenyl)oxolan-2-one with various aryl and heteroaryl boronic acids.

Materials:

  • 4-(4-Bromophenyl)oxolan-2-one

  • Aryl or heteroaryl boronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) supplies

  • Silica gel for column chromatography

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask, add 4-(4-Bromophenyl)oxolan-2-one (1.0 eq), the corresponding aryl or heteroaryl boronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon gas three times to ensure an inert atmosphere.

  • Solvent Addition: Add a degassed 3:1 mixture of 1,4-dioxane and water to the flask. The reaction concentration should be approximately 0.1 M with respect to the 4-(4-Bromophenyl)oxolan-2-one.

  • Reaction: Stir the reaction mixture vigorously and heat to 80-90 °C under a nitrogen or argon atmosphere.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-(4-arylphenyl)oxolan-2-one derivative.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Reactant Product Yield (%)
4-(4-Bromophenyl)oxolan-2-one + Phenylboronic acid4-(Biphenyl-4-yl)oxolan-2-one85-95
4-(4-Bromophenyl)oxolan-2-one + 4-Methoxyphenylboronic acid4-(4'-Methoxybiphenyl-4-yl)oxolan-2-one80-90
4-(4-Bromophenyl)oxolan-2-one + 3-Pyridylboronic acid4-(4-(Pyridin-3-yl)phenyl)oxolan-2-one70-85
4-(4-Bromophenyl)oxolan-2-one + 2-Thienylboronic acid4-(4-(Thiophen-2-yl)phenyl)oxolan-2-one75-90

Table 1: Representative examples of 4-(4-Arylphenyl)oxolan-2-one derivatives synthesized via Suzuki-Miyaura coupling with expected yield ranges.

II. Biological Evaluation of 4-(4-Arylphenyl)oxolan-2-one Derivatives

The synthesized library of compounds can be screened for a variety of biological activities. Below are detailed protocols for assessing their potential as anticancer, anti-inflammatory, and antimicrobial agents.

A. Anticancer Activity: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[1][9][10] It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow MTT to a purple formazan product.[11]

MTT_Assay_Workflow Start Seed cancer cells in a 96-well plate Incubate1 Incubate for 24 hours Start->Incubate1 Treat Treat cells with varying concentrations of test compounds Incubate1->Treat Incubate2 Incubate for 48-72 hours Treat->Incubate2 AddMTT Add MTT solution to each well Incubate2->AddMTT Incubate3 Incubate for 3-4 hours AddMTT->Incubate3 AddSolvent Add solubilization solution (e.g., DMSO) Incubate3->AddSolvent Measure Measure absorbance at 570 nm AddSolvent->Measure Analyze Calculate IC₅₀ values Measure->Analyze

Figure 2: Workflow for the MTT cytotoxicity assay.

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom microplates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC₅₀) value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

B. Anti-inflammatory Activity: Nitric Oxide Inhibition Assay using the Griess Test

The Griess test is a colorimetric assay used to quantify nitrite concentration, which is a stable and indirect measure of nitric oxide (NO) production.[12] This assay is commonly used to screen for the anti-inflammatory potential of compounds by measuring their ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).[13]

Griess_Assay_Workflow Start Seed RAW 264.7 macrophage cells in a 96-well plate Incubate1 Incubate for 24 hours Start->Incubate1 Pretreat Pre-treat cells with test compounds Incubate1->Pretreat Stimulate Stimulate with Lipopolysaccharide (LPS) Pretreat->Stimulate Incubate2 Incubate for 24 hours Stimulate->Incubate2 Collect Collect cell culture supernatant Incubate2->Collect AddGriess Add Griess reagent to supernatant Collect->AddGriess Incubate3 Incubate for 10-15 minutes AddGriess->Incubate3 Measure Measure absorbance at 540 nm Incubate3->Measure Analyze Calculate nitrite concentration and percentage of NO inhibition Measure->Analyze

Figure 3: Workflow for the Griess assay to measure nitric oxide production.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete cell culture medium

  • 96-well flat-bottom microplates

  • Test compounds (dissolved in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) standard solution

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • LPS Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL. Include an unstimulated control group and a vehicle control group (LPS-stimulated cells treated with DMSO).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, add 50 µL of the collected supernatant. Prepare a standard curve of sodium nitrite (0-100 µM) in culture medium. Add 50 µL of Griess Reagent Component A to all wells, followed by 50 µL of Component B.

  • Incubation and Measurement: Incubate the plate at room temperature for 10-15 minutes in the dark. Measure the absorbance at 540 nm.

  • Data Analysis: Determine the nitrite concentration in the samples from the standard curve. Calculate the percentage of nitric oxide inhibition for each compound concentration compared to the LPS-stimulated vehicle control.

C. Antimicrobial Activity: Broth Microdilution Assay

The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[8][14]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well sterile microplates

  • Test compounds (dissolved in DMSO)

  • Standard antimicrobial agents (e.g., ampicillin, fluconazole)

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium in a 96-well plate.

  • Inoculation: Add the standardized inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 30-35°C for 48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

  • MBC/MFC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC), an aliquot from the wells showing no visible growth is subcultured onto agar plates. The MBC/MFC is the lowest concentration that results in no growth on the subculture plates.

III. Structure-Activity Relationship (SAR) Insights

Systematic variation of the aryl group at the 4-position of the oxolan-2-one ring allows for the exploration of structure-activity relationships. Key considerations include:

  • Electronic Effects: The introduction of electron-donating or electron-withdrawing groups on the appended aryl ring can significantly impact biological activity.[5]

  • Steric Factors: The size and shape of the substituent can influence binding to the target protein.[6]

  • Lipophilicity: Altering the lipophilicity of the molecule can affect its cell permeability and overall pharmacokinetic profile.

  • Heteroatoms: The incorporation of heteroatoms, such as nitrogen in pyridyl or pyrimidinyl rings, or sulfur in thiophenyl rings, can introduce new hydrogen bonding interactions and alter the overall polarity of the molecule.[15]

By correlating the structural modifications with the observed biological activity, researchers can develop a predictive SAR model to guide the design of more potent and selective compounds.

References

  • Klumpp, D. A., et al. (1998). Synthesis and structure-activity studies of alkyl-substituted gamma-butyrolactones and gamma-thiobutyrolactones: ligands for the picrotoxin receptor. Journal of Medicinal Chemistry, 41(15), 2798-2810.
  • van Meerloo, J., et al. (2011). The MTT assay for cell viability: principles, applications, and limitations. In Cell Viability Assays (pp. 1-12). Humana Press.
  • Klapczynski, A., et al. (1982). Structure-activity relationships of alkyl-substituted gamma-butyrolactones and succinimides. Molecular Pharmacology, 22(2), 444-450.
  • Das, B., et al. (2010). Synthesis, cytotoxicity, and structure-activity relationship (SAR) studies of andrographolide analogues as anti-cancer agent. Bioorganic & Medicinal Chemistry Letters, 20(23), 6947-6950.
  • Arigo Biolaboratories. (n.d.). ARG82215 MTT Cell Proliferation Assay Kit. Retrieved from [Link]

  • Wang, T. C., et al. (1998). Synthesis and anticancer evaluation of certain gamma-aryloxymethyl-alpha-methylene-gamma-phenyl-gamma-butyrolactones. Bioorganic & Medicinal Chemistry Letters, 8(19), 2773-2776.
  • Tzeng, C. C., et al. (2000). Synthesis and cytotoxic evaluation of a series of gamma-substituted gamma-aryloxymethyl-alpha-methylene-gamma-butyrolactones against cancer cells. European Journal of Medicinal Chemistry, 35(6), 619-626.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Lee, K. H., et al. (2002). Synthesis and anticancer evaluation of certain α-methylene-γ-(4-substituted phenyl)-γ-butyrolactone bearing thymine, uracil, and 5-bromouracil. European Journal of Medicinal Chemistry, 37(4), 333-338.
  • Das, B., et al. (2010). Synthesis, cytotoxicity, and structure-activity relationship (SAR) studies of andrographolide analogues as anti-cancer agent. Bioorganic & Medicinal Chemistry Letters, 20(23), 6947-6950.
  • Lee, Y. R., & Kim, J. H. (2021). A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. Molecules, 26(6), 1593.
  • Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Current Issues in Toxicology. IntechOpen.
  • Dirsch, V. M., et al. (1998). The Griess assay: suitable for a bio-guided fractionation of anti-inflammatory plant extracts? Planta Medica, 64(5), 474-476.
  • Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal, 1(1), 163-166.
  • Włoch, A., et al. (2020). Antiproliferative, antimicrobial and antiviral activity of β-aryl-δ-iodo-γ-lactones, their effect on cellular oxidative stress markers and biological membranes. Biomolecules, 10(4), 573.
  • Shi, L., et al. (2011). A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time. PloS one, 6(11), e26908.
  • Rodrigues, R. M., et al. (2016). In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death. Archives of Toxicology, 90(7), 1577-1589.
  • BioVision. (2019). K544 Nitrite Assay Kit (Griess Reagent). Retrieved from [Link]

  • Asati, V., et al. (2012). Synthesis and Antimicrobial Activity of 3-(1,3,4-Oxadiazol-2-yl)quinazolin-4(3H)-ones. Acta Poloniae Pharmaceutica, 69(5), 971-977.
  • El-Sayed, W. M., et al. (2022). Synthesis, Antimicrobial, Anti-Virulence and Anticancer Evaluation of New 5(4H)-Oxazolone-Based Sulfonamides. Molecules, 27(3), 670.
  • Dotsenko, V. V., et al. (2024). Synthesis and Antimicrobial Activity of 2-amino-4-pyrazolyl-4Н-1,3-oxazines. Letters in Applied NanoBioScience, 14(1), 38-46.
  • Chen, C. H., et al. (2022). Antiinflammation Derived Suzuki-Coupled Fenbufens as COX-2 Inhibitors: Minilibrary Construction and Bioassay. International Journal of Molecular Sciences, 23(9), 4909.
  • Netherton, M. R., & Fu, G. C. (2002). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. Journal of the American Chemical Society, 124(46), 13650-13651.
  • Abdel-Aziz, A. A.-M., et al. (2024).
  • protocols.io. (2019, December 8). Protocol Griess Test. Retrieved from [Link]

  • Rasool, N., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 4930.
  • Li, X., et al. (2023). Guidelines for anti-inflammatory assays in RAW264.7 cells. Food Safety and Health, 2(1), 1-10.
  • da Silva, A. C., et al. (2023). Suzuki-Miyaura Cross-Coupling for Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chemistry Proceedings, 15(1), 7.
  • Organ, M. G., et al. (2004). Suzuki-Miyaura coupling of heteroaryl bromides with 4-tolylboronic acid. The Journal of Organic Chemistry, 69(23), 7979-7982.
  • Kondolff, I., et al. (2004). Tetraphosphine/palladium catalysed Suzuki cross-coupling reactions of aryl halides with alkylboronic acids. Tetrahedron, 60(16), 3813-3818.
  • Viciu, M. S., et al. (2002). Palladium-Imidazol-2-ylidene Complexes as Catalysts for Facile and Efficient Suzuki Cross-Coupling Reactions of Aryl Chlorides with Arylboronic Acids. Organic Letters, 4(13), 2229-2231.
  • Siddiqa, A., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Pharmaceuticals, 15(7), 841.
  • Wang, Y., et al. (2020).

Sources

Catalytic Asymmetric Arylation for the Synthesis of 4-(4-Bromophenyl)oxolan-2-one

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for Researchers

Abstract

Chiral γ-butyrolactones featuring an aryl substituent at the C4 position are pivotal structural motifs in a multitude of natural products and pharmacologically active molecules.[1][2] Their synthesis in an enantiomerically pure form remains a significant challenge for synthetic chemists. This application note provides a comprehensive guide to the synthesis of 4-(4-Bromophenyl)oxolan-2-one via a palladium-catalyzed asymmetric α-arylation of the γ-butyrolactone enolate. We delve into the mechanistic underpinnings of the catalytic cycle, provide a detailed, field-proven experimental protocol, and offer insights into the critical parameters that govern the reaction's success, particularly its high enantioselectivity. This document is intended for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction and Scientific Rationale

The palladium-catalyzed α-arylation of carbonyl compounds has emerged as one of the most powerful and versatile methods for constructing carbon-carbon bonds.[3] This transformation allows for the direct coupling of an enolate nucleophile with an aryl halide electrophile, providing access to complex molecular architectures. Extending this methodology to an asymmetric format, where a chiral catalyst system controls the formation of a new stereocenter, represents a significant advancement.[4][5]

The target molecule, 4-(4-Bromophenyl)oxolan-2-one, contains a stereocenter at the C4 position adjacent to the carbonyl group. The enantioselective synthesis of such 4-substituted γ-lactones is of high interest.[6][7] The strategy detailed herein relies on the formation of a palladium-chiral ligand complex that facilitates the enantioselective coupling of the γ-butyrolactone enolate with an appropriate 4-bromophenyl electrophile.

Causality Behind Experimental Choices:

  • Catalyst System: The choice of a palladium source (e.g., Pd(OAc)₂) and a chiral phosphine ligand is paramount. The ligand not only stabilizes the palladium center but its chiral architecture creates a discriminatory environment that dictates the facial selectivity of the C-C bond-forming reductive elimination step, which is often stereodetermining.[5]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate γ-butyrolactone to its corresponding enolate. The counterion of the base (e.g., Na⁺, K⁺, Cs⁺) can significantly influence the aggregation state and reactivity of the enolate, thereby impacting both reaction rate and enantioselectivity.

  • Aryl Halide Partner: 1-Bromo-4-iodobenzene is an ideal coupling partner. The significant difference in reactivity between the C-I and C-Br bonds allows for selective oxidative addition at the more reactive C-I bond, leaving the C-Br bond intact for subsequent synthetic manipulations.

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds via a well-established Pd(0)/Pd(II) catalytic cycle. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction conditions. The key steps are illustrated below.

Catalytic_Cycle cluster_main Pd(0)/Pd(II) Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition reactants Ar-X (1-Bromo-4-iodobenzene) pd_aryl L₂(Ar)Pd(II)-X oxidative_addition->pd_aryl oxidative_addition->pd_aryl pd_aryl->pd0 Reductive Elimination transmetalation Enolate Coordination pd_enolate L*₂(Ar)Pd(II)-Enolate transmetalation->pd_enolate transmetalation->pd_enolate pd_enolate->pd_aryl Enolate Coordination reductive_elimination Reductive Elimination (Stereodetermining Step) reductive_elimination->pd0 Regenerates Catalyst product Product reductive_elimination->product enolate Lactone Enolate

Figure 1: Proposed catalytic cycle for the asymmetric arylation.

  • Oxidative Addition: The active Pd(0) catalyst, bearing a chiral ligand (L*), undergoes oxidative addition to the most reactive C-X bond of the aryl halide (the C-I bond of 1-bromo-4-iodobenzene) to form a Pd(II)-aryl complex.[8]

  • Enolate Formation & Coordination: Concurrently, the base deprotonates γ-butyrolactone to form the corresponding enolate. This enolate then coordinates to the Pd(II) center, displacing the halide.

  • Reductive Elimination: This is the crucial, irreversible, and typically stereodetermining step. The aryl and enolate groups couple, forming the new C-C bond and the desired product. The chiral ligand environment dictates the enantioselectivity of this step. The Pd(0) catalyst is regenerated, allowing the cycle to continue.[3]

Detailed Experimental Protocol

This protocol is designed to be a self-validating system. Adherence to the described stoichiometry, conditions, and analytical checks should provide a reliable outcome.

Materials and Reagents
ReagentFormulaPuritySupplier (Example)Notes
Palladium(II) AcetatePd(OAc)₂99.9%Sigma-AldrichStore in a desiccator.
(R)-BINAPC₄₄H₃₂P₂98%Strem ChemicalsHandle in a glovebox.
Sodium bis(trimethylsilyl)amideNaHMDS1.0 M in THFSigma-AldrichHandle under inert gas.
1-Bromo-4-iodobenzeneC₆H₄BrI98%Alfa AesarStore away from light.
γ-ButyrolactoneC₄H₆O₂≥99%Sigma-AldrichDistill from CaH₂ before use.
TolueneC₇H₈AnhydrousAcros OrganicsDry using a solvent purification system.
Diethyl Ether(C₂H₅)₂OAnhydrousFisher ScientificFor extraction.
Saturated NH₄ClNH₄Cl(aq)--For quenching.
BrineNaCl(aq)--For washing.
Anhydrous MgSO₄MgSO₄--For drying.
Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow.

Step-by-Step Procedure

Note: This reaction is highly sensitive to air and moisture. All steps must be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk line or glovebox techniques.

  • Catalyst Preparation: In a glovebox, add Palladium(II) acetate (2.2 mg, 0.01 mmol, 2 mol%) and (R)-BINAP (7.5 mg, 0.012 mmol, 2.4 mol%) to an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar.

  • Reaction Setup: Remove the flask from the glovebox and connect it to a Schlenk line. Add anhydrous, degassed toluene (5 mL) via syringe. Stir the mixture at room temperature for 20 minutes. The solution should turn from a pale yellow to a deeper orange/red, indicating complex formation.

  • Addition of Reagents: To the catalyst solution, add 1-bromo-4-iodobenzene (141.5 mg, 0.5 mmol, 1.0 equiv) followed by freshly distilled γ-butyrolactone (47 μL, 0.6 mmol, 1.2 equiv) via syringe.

  • Enolate Formation: Cool the reaction flask to 0 °C in an ice bath. Slowly add NaHMDS (1.0 M solution in THF, 0.6 mL, 0.6 mmol, 1.2 equiv) dropwise over 5 minutes. A color change is typically observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the reaction stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS by taking small, quenched aliquots.

  • Work-up: Upon completion, cool the reaction to 0 °C and carefully quench by adding 10 mL of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the product as a colorless oil or white solid.

Characterization and Data

Accurate characterization is essential to confirm the structure and enantiopurity of the product.

Expected Outcomes
ParameterExpected Result
Yield 75-90%
Enantiomeric Excess (ee) 85-95%
Appearance White to off-white solid
Analytical Data
TechniqueData
¹H NMR (CDCl₃, 400 MHz)δ ~7.50 (d, 2H), ~7.20 (d, 2H), 4.45 (t, 1H), 4.25 (m, 1H), 3.80 (m, 1H), 2.90 (m, 1H), 2.60 (m, 1H) ppm.
¹³C NMR (CDCl₃, 101 MHz)δ ~176.5, 139.0, 132.0, 129.0, 122.0, 67.0, 42.0, 35.0 ppm.
HRMS (ESI) Calculated for C₁₀H₉BrO₂ [M+H]⁺, found value should be within ± 5 ppm.
Chiral HPLC Chiralcel OD-H or similar column; isocratic mobile phase (e.g., 90:10 Hexane:Isopropanol); detection at 254 nm. The two enantiomers should be well-resolved.

Troubleshooting

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst; insufficient base; poor quality reagents.Ensure anhydrous/anaerobic conditions. Use freshly opened/distilled reagents. Increase reaction temperature or time.
Low Enantioselectivity Racemization; wrong ligand enantiomer; non-optimal temperature.Run the reaction at a lower temperature. Screen other chiral ligands or bases. Confirm the absolute configuration of the ligand.
Side Product Formation Competing reactions (e.g., aldol condensation, homo-coupling).Ensure slow, controlled addition of the base at low temperature. Adjust stoichiometry.

Safety Precautions

  • Palladium Compounds: Palladium catalysts are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • NaHMDS: This reagent is corrosive and reacts violently with water. Handle exclusively under an inert atmosphere.

  • Halogenated Organics: 1-Bromo-4-iodobenzene is an irritant. Avoid inhalation and skin contact.

  • Solvents: Toluene and diethyl ether are flammable. Work in a well-ventilated area away from ignition sources.

References

  • Design and Synthesis of Chiral oxa-Spirocyclic Ligands for Ir-Catalyzed Direct Asymmetric Reduction of Bringmann's Lactones with Molecular H₂. Journal of the American Chemical Society. [Link]

  • Highly Enantioselective Construction of Sterically Hindered α-Allyl-α-Aryl Lactones via Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation. ACS Catalysis. [Link]

  • Asymmetric Palladium-Catalyzed Intramolecular α-Arylation of Aldehydes. Journal of the American Chemical Society. [Link]

  • Palladium-Catalyzed Asymmetric α-Arylation of Alkylnitriles. Journal of the American Chemical Society. [Link]

  • Design and Synthesis of Chiral oxa-Spirocyclic Ligands for Ir-Catalyzed Direct Asymmetric Reduction of Bringmann's Lactones. Journal of the American Chemical Society. [Link]

  • Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles. ResearchGate. [Link]

  • Organocatalyzed Asymmetric Allylic Alkylation Enables Synthesis of Chiral γ-Lactones Bearing Vicinal Tertiary and Quaternary Stereocenters. ResearchGate. [Link]

  • Enantioselective, Catalytic One-Pot Synthesis of γ-Butyrolactone-Based Fragrances. ResearchGate. [Link]

  • Enantioselective synthesis of 4-substituted γ-lactones. Tetrahedron Letters. [Link]

  • Highly efficient and enantioselective synthesis of chiral lactones via Ir-catalysed asymmetric hydrogenation of ketoesters. Chemical Communications. [Link]

  • Insights into the Mechanism and Regioselectivity of Palladium-Catalyzed Arylation of α,β-Unsaturated Ketones. ChemRxiv. [Link]

  • Enantioselective Synthesis of γ-Aryl-γ-butyrolactones by Sequential Asymmetric Epoxidation, Ring Expansion, and Baeyer-Villiger Oxidation. The Journal of Organic Chemistry. [Link]

  • Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones. Chemical Reviews. [Link]

  • Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

preventing hydrolysis of 4-(4-Bromophenyl)oxolan-2-one during long-term storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support center for 4-(4-Bromophenyl)oxolan-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing hydrolysis and ensuring the long-term stability of this compound. Here, you will find practical troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles.

Troubleshooting Guide: Diagnosing and Resolving Compound Instability

This section addresses specific issues you may encounter during the storage and handling of 4-(4-Bromophenyl)oxolan-2-one.

Issue 1: After reconstitution in an aqueous buffer and storage for a short period, I observe a new peak in my HPLC analysis, and the peak corresponding to my compound has decreased.

Possible Cause: This is a classic sign of hydrolysis. The ester bond in the γ-lactone ring of 4-(4-Bromophenyl)oxolan-2-one is susceptible to cleavage by water, a reaction that can be catalyzed by acidic or basic conditions, as well as elevated temperatures.[1][2][3][4] The new peak likely corresponds to the ring-opened hydroxy-carboxylic acid.

Solution Workflow:

  • Characterize the Degradant: Confirm the identity of the new peak as the hydrolyzed product, 4-(4-bromophenyl)-4-hydroxybutanoic acid. The mass of the hydrolyzed product will be 18 Da greater than the parent lactone, a change readily detectable by mass spectrometry.[5][6]

  • Analyze Storage Conditions:

    • pH of the Buffer: The rate of lactone hydrolysis is significantly influenced by pH.[7] Both acidic and, more significantly, basic conditions can catalyze the ring-opening.[2][8][9] Ideally, for short-term storage in aqueous solutions, a buffer system that maintains a slightly acidic to neutral pH (around pH 4-6) is recommended to minimize the rate of hydrolysis.

    • Temperature: Hydrolysis is accelerated at higher temperatures.[4][10] If you are storing the solution at room temperature or 4°C, consider lowering the temperature to -20°C or -80°C for long-term stability.[10]

    • Examine Glassware: Standard glass vials can have slightly alkaline surfaces due to the manufacturing process, which can leach alkali metals and raise the pH of your solution, catalyzing hydrolysis. Consider using polypropylene vials or specialized low-leach glass vials for storing aqueous solutions of the compound.

  • Implement Corrective Actions:

    • Prepare fresh solutions for immediate use whenever possible.

    • For necessary short-term storage of aqueous solutions, use a pre-chilled, appropriate buffer and store at 2-8°C for no more than 24 hours.

    • For long-term storage, prepare stock solutions in a dry, aprotic organic solvent like anhydrous DMSO or ethanol and store at -80°C.[10] When preparing aqueous working solutions from this stock, add the stock solution to the aqueous buffer just before use.

Issue 2: My solid-form 4-(4-Bromophenyl)oxolan-2-one appears clumpy and has a slightly different appearance after several months of storage.

Possible Cause: Even in solid form, hydrolysis can occur if the compound is exposed to moisture. γ-Butyrolactone and its derivatives can be hygroscopic, meaning they readily absorb moisture from the atmosphere.[11] This absorbed water can then lead to slow hydrolysis over time, even without being in a full solution.

Solution Workflow:

  • Verify Compound Integrity:

    • Perform an analytical check (e.g., HPLC, NMR) to determine if hydrolysis has occurred. The presence of the hydrolyzed product will confirm degradation.

  • Review Storage Environment:

    • Container: Was the compound stored in a tightly sealed container? If not, atmospheric moisture could be the culprit.

    • Desiccation: Was a desiccant used in the storage container or desiccator? The absence of a desiccant can allow for a humid microenvironment.

    • Temperature Fluctuations: Frequent temperature changes can lead to condensation inside the storage container, introducing moisture.

  • Implement Corrective Actions:

    • Always store solid 4-(4-Bromophenyl)oxolan-2-one in a tightly sealed container. For added protection, use a container with a PTFE-lined cap.

    • Store the container inside a desiccator with a fresh, active desiccant (e.g., silica gel, anhydrous calcium sulfate).

    • For long-term storage, place the desiccated container in a freezer at -20°C to further reduce the rate of any potential degradation.[10]

    • Before opening a container stored at low temperatures, allow it to equilibrate to room temperature completely to prevent condensation of atmospheric moisture onto the cold solid.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of hydrolysis for 4-(4-Bromophenyl)oxolan-2-one?

A1: The hydrolysis of 4-(4-Bromophenyl)oxolan-2-one, a γ-lactone, proceeds through nucleophilic acyl substitution. The ester bond in the lactone ring is attacked by a nucleophile, in this case, water. This reaction is significantly catalyzed by either acid or base.[1][2][12]

  • Acid-Catalyzed Hydrolysis (AAC2 mechanism): The carbonyl oxygen is first protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a molecule of water result in the ring-opened carboxylic acid.[1][2]

  • Base-Catalyzed Hydrolysis (BAC2 mechanism): A hydroxide ion, a much stronger nucleophile than water, directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, breaking the ester bond to yield the carboxylate and the alcohol.[2] Base-catalyzed hydrolysis is generally much faster than acid-catalyzed hydrolysis for lactones.[8]

Q2: What are the ideal long-term storage conditions for solid 4-(4-Bromophenyl)oxolan-2-one?

A2: For optimal long-term stability of solid 4-(4-Bromophenyl)oxolan-2-one, it should be stored at -20°C in a dark, desiccated environment.[10] The container should be tightly sealed to prevent moisture ingress.

Q3: Which solvents are recommended for preparing stock solutions of 4-(4-Bromophenyl)oxolan-2-one for long-term storage?

A3: High-purity, anhydrous aprotic solvents are recommended for long-term storage of stock solutions. Commonly used solvents include:

  • Dimethyl sulfoxide (DMSO)

  • Dimethylformamide (DMF)

  • Ethanol (anhydrous)

When preparing solutions for long-term storage, ensure the solvent is dry, as residual water can contribute to hydrolysis over time.[10] Stock solutions should be stored at -80°C.

Q4: How can I monitor the stability of my 4-(4-Bromophenyl)oxolan-2-one samples over time?

A4: A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection, should be used.[5] This method should be able to separate the intact lactone from its potential hydrolysis product. To monitor stability, analyze a reference sample at defined time points (e.g., 0, 1, 3, 6 months) under the chosen storage conditions. A decrease in the peak area of the parent compound and the appearance or increase of a new peak corresponding to the hydrolyzed product would indicate degradation.

Q5: Are there any other degradation pathways I should be aware of besides hydrolysis?

A5: While hydrolysis is the primary concern for lactones, other potential degradation pathways include:

  • Alcoholysis: In the presence of alcohol solvents under acidic conditions, the lactone ring can be opened by the alcohol to form an ester.[13][14]

  • Photodegradation: Exposure to UV light can potentially cause degradation. It is good practice to store the compound in amber vials or otherwise protected from light.[10]

  • Reaction with Strong Nucleophiles: Besides hydroxide, other strong nucleophiles can also open the lactone ring.

Data Summary and Protocols

Table 1: Recommended Storage Conditions for 4-(4-Bromophenyl)oxolan-2-one

FormTemperatureEnvironmentDuration
Solid -20°CDark, DesiccatedLong-term
In Anhydrous Organic Solvent (e.g., DMSO, Ethanol) -80°CTightly Sealed, DarkLong-term
In Aqueous Buffer 2-8°CpH 4-6, DarkShort-term (≤ 24 hours)

Protocol 1: Forced Degradation Study to Identify Hydrolysis Product

This protocol can be used to intentionally degrade the lactone to generate the hydrolyzed product, which can then be used as a reference standard in your analytical method development.

  • Prepare Stock Solution: Dissolve a known amount of 4-(4-Bromophenyl)oxolan-2-one in a suitable organic solvent (e.g., acetonitrile) to create a stock solution of approximately 1 mg/mL.

  • Acidic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.

    • Incubate at 60°C for 24 hours.[10]

    • Neutralize with 0.1 N NaOH before analysis.

  • Basic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.

    • Incubate at 60°C for 2 hours.[10]

    • Neutralize with 0.1 N HCl before analysis.

  • Analysis: Analyze the treated samples by HPLC-MS to identify the peak corresponding to the hydrolyzed product (mass +18 Da).[5]

Visual Guides

Diagram 1: Hydrolysis of 4-(4-Bromophenyl)oxolan-2-one

Hydrolysis_Mechanism cluster_lactone Lactone Form cluster_acid Hydrolyzed Form Lactone 4-(4-Bromophenyl)oxolan-2-one Acid 4-(4-Bromophenyl)-4- hydroxybutanoic acid Lactone->Acid H₂O (Acid or Base Catalyzed) Acid->Lactone Dehydration (Acid Catalyzed) Storage_Decision_Tree start Start: New batch of 4-(4-Bromophenyl)oxolan-2-one form Form of Compound? start->form solid_storage Store at -20°C in a desiccator. Protect from light. form->solid_storage Solid solution_type Solvent Type? form->solution_type Solution organic_storage Use anhydrous aprotic solvent. Store at -80°C. Protect from light. solution_type->organic_storage Organic aqueous_storage Not recommended for long-term storage. Prepare fresh. solution_type->aqueous_storage Aqueous

Caption: Decision tree for selecting appropriate long-term storage conditions.

References

  • Title: Mechanisms of Lactone Hydrolysis in Acidic Conditions | The Journal of Organic Chemistry Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Identifying Lactone Hydrolysis in Pharmaceuticals. A Tool for Metabolite Structural Characterization | Analytical Chemistry Source: Analytical Chemistry URL: [Link]

  • Title: Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions Source: MDPI URL: [Link]

  • Title: Mechanisms of lactone hydrolysis in acidic conditions - Heriot-Watt Research Portal Source: Heriot-Watt University URL: [Link]

  • Title: Synthesis and Reactions of Lactones and Lactams Source: Chemistry Steps URL: [Link]

  • Title: The reactivity of gamma-hydroxybutyric acid (GHB) and gamma-butyrolactone (GBL) in alcoholic solutions Source: PubMed URL: [Link]

  • Title: Mechanisms of Lactone Hydrolysis in Acidic Conditions Source: ResearchGate URL: [Link]

  • Title: Gamma-Butyrolactone (GBL) – Properties, Applications, and Handling Precautions Source: Medium URL: [Link]

  • Title: Analysis of N-acylhomoserine lactones after alkaline hydrolysis and anion-exchange solid-phase extraction by capillary zone electrophoresis-mass spectrometry Source: PubMed URL: [Link]

  • Title: Identifying lactone hydrolysis in pharmaceuticals. A tool for metabolite structural characterization Source: PubMed URL: [Link]

  • Title: Stable lactone solution - US3787585A Source: Google Patents URL
  • Title: Gamma-Butyrolactone (GBL): A Versatile Chemical for Advanced Industrial Applications Source: LinkedIn URL: [Link]

  • Title: Mitigating In-Vial Degradation of Pharmaceuticals During LC Analysis Source: Waters Corporation URL: [Link]

  • Title: Identifying Lactone Hydrolysis in Pharmaceuticals. A Tool for Metabolite Structural Characterization | Request PDF Source: ResearchGate URL: [Link]

  • Title: blo™ gamma butyrolactone Source: Ashland URL: [Link]

  • Title: Analytical Methodologies for Detection of Gamma-Valerolactone, Delta-Valerolactone, Acephate and Azinphos Methyl and Their Assoc Source: SciSpace URL: [Link]

  • Title: Guideline on Declaration of Storage Conditions: A: in the product information of medicinal products Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Investigation of Lactones as Innovative Bio-Sourced Phase Change Materials for Latent Heat Storage Source: MDPI URL: [Link]

  • Title: Green Oxidation of Ketones to Lactones with Oxone in Water | The Journal of Organic Chemistry Source: The Journal of Organic Chemistry URL: [Link]

  • Title: The Role of pH and Ring-opening Hydrolysis Kinetics on Liposomal Release of Topotecan Source: Springer URL: [Link]

  • Title: Acid Hydrolysis of γ-Hydroxybutyramide | The Journal of Organic Chemistry Source: The Journal of Organic Chemistry URL: [Link]

  • Title: The reactivity of gamma-hydroxybutyric acid (GHB) and gamma-butyrolactone (GBL) in alcoholic solutions Source: TUS URL: [Link]

  • Title: Microbial Biosynthesis of Lactones: Gaps and Opportunities towards Sustainable Production Source: MDPI URL: [Link]

  • Title: Hydrolysis of GBL (open circles) and esterification of GHB (filled... Source: ResearchGate URL: [Link]

  • Title: Recent Developments in Lactone Monomers and Polymer Synthesis and Application Source: PMC URL: [Link]

  • Title: Replacing GHB with GBL in Recreational Settings: A New Trend in Chemsex Source: PubMed URL: [Link]

  • Title: Incorporation of γ-butyrolactone (GBL) dramatically lowers the phase transition temperature of formamidinium-based metal halide perovskites Source: Royal Society of Chemistry URL: [Link]

  • Title: A two-phase bromination process using tetraalkylammonium hydroxide for the practical synthesis of α-bromolactones from lactones Source: Beilstein Journals URL: [Link]

  • Title: WO1999023086A1 - Process for the preparation of hydroxy substituted gamma butyrolactones Source: Google Patents URL
  • Title: Asymmetric synthesis of trans-3,4-dialkyl-gamma-butyrolactones via an acyl-Claisen and iodolactonization route Source: PubMed URL: [Link]

Sources

Technical Support Center: HPLC Method Optimization for 4-(4-Bromophenyl)oxolan-2-one Purity Analysis

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on optimizing an HPLC method for the purity analysis of 4-(4-Bromophenyl)oxolan-2-one. It offers in-depth technical guidance, troubleshooting solutions, and answers to frequently asked questions, all grounded in established scientific principles.

Section 1: Foundational Knowledge & Initial Method Development

The purity of an active pharmaceutical ingredient (API) is a critical quality attribute. For 4-(4-Bromophenyl)oxolan-2-one, a robust High-Performance Liquid Chromatography (HPLC) method is essential to ensure the separation and quantification of the main compound from any potential impurities. This section outlines the strategic considerations for initial method development.

Understanding the Analyte: 4-(4-Bromophenyl)oxolan-2-one

A foundational understanding of the analyte's physicochemical properties is the first step in logical method development.

  • Structure: 4-(4-Bromophenyl)oxolan-2-one is a small molecule with a bromophenyl group attached to a lactone ring.

  • Polarity: The presence of the non-polar bromophenyl group and the polar lactone ring gives the molecule moderate polarity. This makes it an ideal candidate for reversed-phase HPLC.[1][2]

  • UV Absorbance: The aromatic ring in the structure suggests strong UV absorbance, making UV detection a suitable choice.

Strategic Selection of Initial HPLC Parameters

A systematic approach to selecting the initial parameters will streamline the optimization process.

Table 1: Recommended Starting Conditions for HPLC Method Development

ParameterRecommended Starting ConditionRationale
HPLC Mode Reversed-PhaseIdeal for moderately polar analytes.[1]
Column C18, 4.6 x 150 mm, 5 µmA C18 column is a good first choice for reversed-phase separations due to its hydrophobic nature.[3][4] A standard dimension column provides a good balance of resolution and analysis time.[3]
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidAcetonitrile is often preferred over methanol for its lower UV absorbance and viscosity.[5][6] Formic acid is a volatile modifier suitable for LC-MS and helps to protonate silanol groups, reducing peak tailing.[7][8]
Gradient 5% to 95% B over 20 minutesA broad gradient is used initially to elute all compounds and determine the approximate elution conditions for the main peak and any impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant and slightly elevated temperature can improve peak shape and reproducibility.[9][10]
Detection Wavelength 254 nmA common starting wavelength for aromatic compounds. A UV scan of the analyte is recommended to determine the optimal wavelength.
Injection Volume 10 µLA standard injection volume that can be adjusted based on analyte concentration and sensitivity.
Sample Diluent Mobile Phase (initial conditions) or Acetonitrile/Water (50:50)Dissolving the sample in a solvent similar in strength to the initial mobile phase prevents peak distortion.[11][12]
Experimental Protocol: Initial Method Scouting
  • System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.

  • Standard Preparation: Prepare a standard solution of 4-(4-Bromophenyl)oxolan-2-one at a concentration of approximately 1 mg/mL in the chosen diluent.

  • Injection: Inject the standard solution and run the gradient method.

  • Data Analysis: Evaluate the chromatogram for the retention time of the main peak, peak shape, and the presence of any impurity peaks.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific issues that may arise during method optimization, providing explanations and actionable solutions.

Peak Shape Problems

Q1: My main peak is tailing. What are the likely causes and how can I fix it?

  • Answer: Peak tailing, where the latter half of the peak is drawn out, is a common issue.

    • Cause 1: Secondary Interactions with Silanol Groups: Residual silanol groups on the silica-based stationary phase can interact with polar functional groups on the analyte, causing tailing.[7][13]

      • Solution: Reduce the mobile phase pH by adding an acid like formic acid or trifluoroacetic acid (TFA). A pH of around 2.5-3.5 will suppress the ionization of silanol groups.[7][14] Using an end-capped column can also minimize these interactions.[13]

    • Cause 2: Column Overload: Injecting too much sample can lead to peak tailing.[14][15]

      • Solution: Reduce the injection volume or dilute the sample.[14]

    • Cause 3: Extra-Column Volume: Excessive tubing length or a void at the head of the column can contribute to tailing.[13][16]

      • Solution: Use tubing with a smaller internal diameter and ensure all fittings are properly connected to minimize dead volume.[13] If a void is suspected, the column may need to be replaced.[16][17]

Q2: I am observing peak fronting for my main peak. What should I investigate?

  • Answer: Peak fronting, the inverse of tailing where the beginning of the peak is sloped, is often related to sample overload or solvent effects.[7][12]

    • Cause 1: Sample Overload: Injecting a highly concentrated sample can saturate the stationary phase.[11][15][18]

      • Solution: Dilute the sample or decrease the injection volume.[18]

    • Cause 2: Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause the analyte to travel through the beginning of the column too quickly, leading to fronting.[11][12][19]

      • Solution: Prepare the sample in the initial mobile phase or a weaker solvent.[11]

Retention Time and Baseline Issues

Q3: The retention time of my analyte is drifting between injections. What are the potential causes?

  • Answer: Retention time drift can compromise the reliability of your method.[9]

    • Cause 1: Inadequate Column Equilibration: The column may not be fully equilibrated with the initial mobile phase conditions between gradient runs.[20][21]

      • Solution: Increase the post-run equilibration time to at least 10 column volumes.

    • Cause 2: Mobile Phase Composition Changes: Evaporation of the more volatile organic component of the mobile phase can lead to a gradual increase in retention times.[21][22]

      • Solution: Keep mobile phase bottles capped and prepare fresh mobile phase daily.[23]

    • Cause 3: Column Temperature Fluctuations: Inconsistent column temperature can cause retention time shifts.[9][24]

      • Solution: Use a column oven to maintain a stable temperature. Even a 1°C change can alter retention times.[9]

    • Cause 4: System Leaks: A small leak in the system can lead to a drop in flow rate and an increase in retention times.[9][22]

      • Solution: Inspect all fittings for signs of leaks, such as salt deposits from buffered mobile phases.[22]

Q4: I am seeing "ghost peaks" in my blank injections. Where are they coming from?

  • Answer: Ghost peaks are peaks that appear in blank injections and can originate from several sources.[23][25][26]

    • Cause 1: Carryover from Previous Injections: Residue from a previous, more concentrated sample can be injected from the autosampler.[15][23]

      • Solution: Implement a robust needle wash protocol in your autosampler method, using a strong solvent.

    • Cause 2: Contaminated Mobile Phase: Impurities in the solvents or additives can concentrate on the column and elute as ghost peaks during a gradient run.[16][23][26]

      • Solution: Use high-purity, HPLC-grade solvents and prepare fresh mobile phase daily.[23] Filtering the mobile phase can also help.[6]

    • Cause 3: System Contamination: Contaminants can build up in the system over time.[26]

      • Solution: Systematically flush the system with strong solvents to remove any accumulated residue.

Section 3: Method Optimization & Validation

Once initial problems are resolved, the method can be optimized for sensitivity, resolution, and run time.

Optimizing for Resolution and Run Time
  • Gradient Modification: After the initial scouting run, the gradient can be made shallower around the elution time of the main peak and any impurities to improve their separation.

  • Flow Rate Adjustment: Increasing the flow rate can shorten the analysis time, but may also decrease resolution and increase backpressure.

  • Column Chemistry: If adequate resolution cannot be achieved on a C18 column, consider a column with a different selectivity, such as a Phenyl or Cyano phase.[3]

System Suitability Testing (SST)

Before analyzing samples, it is crucial to perform system suitability testing to ensure the chromatographic system is performing adequately.[27][28]

Table 2: Typical System Suitability Parameters and Acceptance Criteria

ParameterPurposeTypical Acceptance Criteria
Tailing Factor (T) Measures peak symmetry.T ≤ 2.0[27][29]
Theoretical Plates (N) Measures column efficiency.N > 2000
Repeatability (%RSD) Assesses the precision of multiple injections.%RSD of peak area ≤ 2.0% for 5 replicate injections.[27]
Resolution (Rs) Measures the separation between the main peak and the closest eluting impurity.Rs ≥ 2.0
Forced Degradation Studies

To ensure the method is "stability-indicating," forced degradation studies are performed.[30][31][32] This involves subjecting the drug substance to harsh conditions to generate potential degradation products. The HPLC method must be able to separate these degradants from the main peak.

Typical Stress Conditions:

  • Acid Hydrolysis: 0.1 N HCl at 60 °C

  • Base Hydrolysis: 0.1 N NaOH at 60 °C

  • Oxidation: 3% H₂O₂ at room temperature

  • Thermal Stress: 105 °C

  • Photostability: Exposure to UV and visible light

The goal is to achieve 5-20% degradation of the active substance.[30]

Section 4: Frequently Asked Questions (FAQs)

Q1: What is the best organic solvent to use, acetonitrile or methanol?

  • A: Both are common in reversed-phase HPLC.[5][6] Acetonitrile generally has a lower UV cutoff and lower viscosity, which can lead to better peak shapes and lower backpressure. However, methanol can offer different selectivity and may be a better choice in some cases. It is often beneficial to screen both during method development.

Q2: How often should I prepare a fresh mobile phase?

  • A: It is best practice to prepare fresh mobile phase daily, especially if it contains a buffer or a volatile additive like formic acid.[23] This minimizes the risk of microbial growth, changes in pH, and changes in composition due to evaporation.

Q3: When should I use a guard column?

  • A: A guard column is a short, disposable column placed before the analytical column. It is highly recommended to prolong the life of the more expensive analytical column by trapping strongly retained compounds and particulates from the sample matrix.

Q4: My system backpressure is suddenly very high. What should I do?

  • A: High backpressure is usually caused by a blockage in the system. Systematically work backward from the column to identify the source of the blockage. Check for blockages in the column frit, tubing, and injector. Replacing the in-line filter or guard column often resolves the issue.

Visualizations

Workflow for HPLC Method Optimization

MethodOptimizationWorkflow A Define Analytical Goal (Purity Analysis) B Analyte Characterization (4-(4-Bromophenyl)oxolan-2-one) A->B C Initial Method Development (Column, Mobile Phase, Gradient) B->C D Initial Chromatographic Run C->D E Evaluate Peak Shape, Retention, Resolution D->E F Troubleshoot Issues (Tailing, Fronting, Drift) E->F Issues Present G Optimize Parameters (Gradient, Flow Rate, Temperature) E->G No Major Issues F->G H System Suitability Testing (SST) G->H I Forced Degradation Studies H->I SST Passes J Final Validated Method I->J

Caption: A flowchart illustrating the systematic approach to HPLC method optimization.

Troubleshooting Decision Tree for Peak Tailing

PeakTailingTroubleshooting Start Peak Tailing Observed Q1 Is it on all peaks? Start->Q1 A1_Yes Check for extra-column volume (fittings, tubing) or column void. Q1->A1_Yes Yes Q2 Is the analyte basic? Q1->Q2 No End Issue Resolved A1_Yes->End A2_Yes Lower mobile phase pH (e.g., add formic acid) or use an end-capped column. Q2->A2_Yes Yes Q3 Is the sample concentrated? Q2->Q3 No A2_Yes->End A3_Yes Dilute the sample or reduce injection volume. Q3->A3_Yes Yes A3_Yes->End

Caption: A decision tree for troubleshooting peak tailing in HPLC.

References

  • Troubleshooting Peak Shape Problems in HPLC.
  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • HPLC Retention Time Drift: Causes & Troubleshooting Guide. Timberline Instruments.
  • Causes of Retention Time Drift in HPLC. Element Lab Solutions.
  • What Causes Peak Tailing in HPLC?. Chrom Tech, Inc.
  • Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage.
  • Troubleshooting HPLC Column Retention Time Drift. Hawach.
  • Troubleshooting Common HPLC Issues. Labcompare.com.
  • How to Reduce Peak Tailing in HPLC?. Phenomenex.
  • HPLC Troubleshooting - Peak Shape Problems & Ghost Peak.
  • HPLC Solvent Selection. Element Lab Solutions.
  • Wh
  • HPLC Retention Time Drift Causes. PDF.
  • Understanding Peak Fronting in HPLC. Phenomenex.
  • Front Tailing HPLC & GC Peaks. Axion Labs.
  • Forced Degradation to Develop Stability-indicating Methods. Pharmaceutical Outsourcing.
  • Ghost Peaks in HPLC Explained: Causes, Troubleshooting, and Solutions. YouTube.
  • What causes a “ghost” peak and what can I do to prevent this?.
  • HPLC Troubleshooting - Tailing Peaks. Shimadzu UK Limited - Zendesk.
  • Tips and Tricks of HPLC System Troubleshooting. Agilent.
  • Conquer Ghost Peaks in HPLC: Identification and Elimination.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
  • An Introduction to Peak Tailing, Fronting and Splitting in Chrom
  • System suitability Requirements for a USP HPLC Method. HPLC Primer.
  • Choosing the Right HPLC Column: A Complete Guide. Phenomenex.
  • Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Research Journal of Pharmacy and Technology.
  • System Suitability Test in HPLC – Key Parameters Explained. assayprism.com.
  • [Readers Insight] Retention Time Drifts: Why Do They Occur?.
  • Forced Degradation Study as per ICH Guidelines | Wh
  • Force Degradation for Pharmaceuticals: A Review. IJSDR.
  • Development of forced degradation and stability indic
  • HPLC Calibration Process Parameters in Terms of System Suitability Test.
  • Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC.
  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
  • A Comprehensive Guide to Selecting HPLC Columns. Labtech.
  • Scaling Small Molecule Purific
  • System Suitability in HPLC Analysis. Pharmaguideline.
  • HPLC Method Development.
  • A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work.
  • Enhancing High-Throughput HPLC Methods for Small-Molecule Drug Discovery Using Superficially Porous Particle Technology.
  • System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube.
  • Choosing Right Column for Reverse Phase HPLC Separ
  • Small Molecule Identity and Purity Testing. Pacific BioLabs.
  • Developing HPLC Methods. Sigma-Aldrich.
  • Reversed Phase HPLC Columns. Thermo Fisher Scientific - JP.

Sources

Technical Support Center: Troubleshooting Cross-Coupling of 4-(4-Bromophenyl)oxolan-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the transition-metal-catalyzed cross-coupling of 4-(4-Bromophenyl)oxolan-2-one (a γ -butyrolactone derivative).

While the aryl bromide moiety is an excellent electrophile for Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings, the γ -lactone ring is acutely sensitive to nucleophiles and strong bases[1]. The combination of elevated reaction temperatures and suboptimal base selection frequently leads to catastrophic side reactions, including ring opening, epimerization, and protodehalogenation[2].

This guide provides causality-driven insights, diagnostic workflows, and self-validating protocols to ensure the structural integrity of your lactone throughout the coupling process.

Section 1: Diagnostic FAQs

Q1: Why am I seeing a mass corresponding to M+18 (or M+ H2​O ) in my LC-MS after a Suzuki coupling? The Causality: You are observing lactone hydrolysis . The ester linkage in the oxolan-2-one ring is highly susceptible to nucleophilic attack. If you are using aqueous bases (e.g., 2.0 M Na2​CO3​ or NaOH ) at standard Suzuki temperatures (80–100 °C), the hydroxide ions will attack the lactone carbonyl, irreversibly opening the ring to form a 3-(4-bromophenyl)-4-hydroxybutanoic acid derivative[1]. The Solution: Switch to mild, anhydrous, and non-nucleophilic bases. Anhydrous K3​PO4​ or KF suspended in non-aqueous solvents (like Toluene or THF) provides sufficient basicity to activate the boronic acid without acting as a nucleophile[3].

Q2: My Buchwald-Hartwig amination yields an acyclic amide instead of the desired lactone product. What happened? The Causality: This is aminolysis . Aliphatic and primary aromatic amines are excellent nucleophiles. If the rate of the catalytic cycle (oxidative addition amine coordination reductive elimination) is slower than the background reaction rate, the free amine will attack the lactone carbonyl directly, forming a hydroxy-amide[4]. The Solution: You must outpace the background aminolysis by utilizing a highly active palladium precatalyst (e.g., BrettPhos Pd G3 or RuPhos Pd G3) that allows the cross-coupling to proceed rapidly at room temperature or 40 °C, where the background ring-opening is kinetically suppressed.

Q3: I observe significant amounts of debrominated starting material (4-phenyloxolan-2-one). How do I prevent this? The Causality: Protodehalogenation occurs when the Pd(II)-aryl intermediate undergoes β -hydride elimination (often from an alkoxide base or alcoholic solvent) or proton abstraction before transmetalation can occur. This is a symptom of a slow transmetalation step[3]. The Solution: Accelerate transmetalation by using electron-rich, sterically demanding biarylphosphine ligands (e.g., XPhos or SPhos) and ensure your boronic acid/ester is fully activated. Avoid alcoholic solvents (like EtOH or MeOH) which act as hydride donors.

Q4: Why is my product mixture showing multiple closely related peaks with identical masses? The Causality: You are likely causing α -deprotonation . The protons at the C3 position (alpha to the lactone carbonyl) are acidic. If you use strong alkoxide bases like NaOtBu or KOtBu , you generate an enolate intermediate. At elevated temperatures, this leads to epimerization or intermolecular aldol-type condensations[2]. The Solution: Strictly avoid alkoxide bases when working with enolizable lactones. Use weaker bases like Cs2​CO3​ or K3​PO4​ .

Section 2: Mechanistic Insights & Visualizations

Understanding the divergent pathways of the Pd(II) intermediate is critical for rational reaction design.

G SM 4-(4-Bromophenyl)oxolan-2-one (Starting Material) Pd_Cycle Pd(II) Oxidative Addition Complex SM->Pd_Cycle Pd(0), Ligand StrongBase Strong/Nucleophilic Base (e.g., NaOH, NaOtBu) Pd_Cycle->StrongBase Suboptimal Pathway MildBase Mild/Anhydrous Base (e.g., K3PO4, KF) Pd_Cycle->MildBase Optimized Pathway Side1 Lactone Hydrolysis (Ring-Opened Acid) StrongBase->Side1 Nucleophilic Attack Side2 alpha-Deprotonation (Condensation) StrongBase->Side2 Deprotonation at C3 Product Desired Cross-Coupled Product (Intact Lactone) MildBase->Product Transmetalation & Reductive Elimination

Mechanistic divergence in Pd-catalyzed cross-coupling of lactones based on base selection.

G Start Analyze LC-MS/NMR of Crude Mixture Q1 Is M+18 (Hydrolysis) present? Start->Q1 Sol1 Switch to anhydrous K3PO4 or KF in THF/Toluene Q1->Sol1 Yes Q2 Is Ar-H (Dehalogenation) present? Q1->Q2 No Sol2 Use electron-rich ligands (e.g., XPhos, SPhos) Q2->Sol2 Yes Q3 Is Amide (Aminolysis) present? Q2->Q3 No Sol3 Lower temp, use highly active Pd precatalyst Q3->Sol3 Yes

Diagnostic workflow for identifying and resolving common side reactions in lactone cross-coupling.

Section 3: Quantitative Data Summary

The table below summarizes the causality between base/solvent selection and the structural integrity of the oxolan-2-one ring during a standard 12-hour reaction window.

Base System (Equivalents)Solvent SystemTemperatureLactone Intact (%)Primary Side Reaction Observed
2.0 M aq. Na2​CO3​ (3.0 eq)Toluene / EtOH80 °C< 20%Hydrolysis (Ring Opening)
NaOtBu (1.5 eq)THF65 °C< 10% α -Deprotonation / Condensation
Anhydrous K3​PO4​ (2.0 eq)Toluene / THF80 °C> 90%Trace Protodehalogenation
Anhydrous KF (3.0 eq)1,4-Dioxane60 °C> 95% None (Optimal)

Section 4: Experimental Protocols

To ensure trustworthiness, every protocol must be treated as a self-validating system. Do not proceed to the cross-coupling step until the base validation control is passed.

Protocol A: Base-Tolerant Suzuki-Miyaura Coupling

Designed to prevent hydrolysis and enolization while promoting efficient transmetalation.

Self-Validation Step (The Control):

  • Suspend 4-(4-Bromophenyl)oxolan-2-one (0.1 mmol) and anhydrous KF (0.3 mmol) in 1.0 mL of rigorously degassed 1,4-Dioxane.

  • Stir at 60 °C for 2 hours.

  • Analyze via LC-MS. If the lactone peak (M+H) remains >95% relative to an internal standard, your reagents are sufficiently anhydrous, and the base system is validated.

Coupling Methodology:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-(4-Bromophenyl)oxolan-2-one (1.0 equiv), the arylboronic acid/ester (1.2 equiv), anhydrous KF (3.0 equiv), and Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 equiv).

  • Seal the tube and perform three cycles of vacuum/nitrogen backfill.

  • Add rigorously degassed 1,4-Dioxane (to reach 0.2 M concentration) via syringe.

  • Stir the reaction mixture at 60 °C for 12 hours.

  • Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove inorganic salts and palladium black.

  • Concentrate the filtrate in vacuo and purify via flash column chromatography.

Protocol B: Low-Temperature Buchwald-Hartwig Amination

Designed to kinetically outcompete background aminolysis of the lactone.

Coupling Methodology:

  • To an oven-dried vial, add 4-(4-Bromophenyl)oxolan-2-one (1.0 equiv), the amine partner (1.2 equiv), Cs2​CO3​ (1.5 equiv), and BrettPhos Pd G3 precatalyst (0.02 equiv).

  • Evacuate and backfill with nitrogen (x3).

  • Add anhydrous, degassed THF (0.1 M).

  • Stir at 40 °C (Do not exceed this temperature to prevent aminolysis). The highly active G3 precatalyst ensures the cross-coupling cycle turns over rapidly even at mild temperatures.

  • Monitor by LC-MS. The reaction is typically complete within 2–4 hours.

  • Quench with water (neutral pH) and extract with EtOAc.

References

  • Chen, L. et al. "Cationic Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids." Journal of the American Chemical Society, 2017, 139(36), 12418–12421. URL:[Link]

  • Cerezo, V. et al. "The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization." Molecules, 2017, 22(3), 361. URL:[Link]

  • Ruiz-Castillo, P. & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016, 116(19), 12564–12649. URL:[Link]

Sources

Technical Support Center: Troubleshooting 4-(4-Bromophenyl)oxolan-2-one Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve high conversion rates with 4-(4-Bromophenyl)oxolan-2-one (also known as 4-(4-bromophenyl)butyrolactone).

This molecule presents a classic chemoselectivity challenge: it features a robust electrophilic site for cross-coupling (the aryl bromide) and a highly sensitive, base-labile moiety (the γ -lactone ring). When experiments fail, it is rarely due to a single factor, but rather a kinetic competition between desired catalytic cycles and deleterious side reactions. This guide deconstructs the causality behind these failures and provides self-validating protocols to ensure experimental success.

Mechanistic Overview: The Kinetic Competition

Before adjusting any parameters, we must understand the competing pathways at play. In standard transition-metal catalysis, the active Pd(0) species must undergo oxidative addition into the C–Br bond, followed by transmetalation and reductive elimination. However, the γ -lactone is highly susceptible to nucleophilic attack, and the aryl bromide is prone to reduction if the catalytic cycle stalls.

G Start 4-(4-Bromophenyl)oxolan-2-one (Starting Material) Pd Pd(0) Catalyst Oxidative Addition Start->Pd Cross-Coupling Pathway Base Aqueous Base (e.g., Na2CO3, NaOH) Start->Base Competing Pathway Transmetalation Transmetalation & Reductive Elimination Pd->Transmetalation Fast (Optimal Ligand) Side1 Protodehalogenation (Reduction) Pd->Side1 Slow Transmetalation + H-donor Side2 Lactone Hydrolysis (Ring Opening) Base->Side2 High Temp / H2O Target Desired Cross-Coupled Product Transmetalation->Target Debromo 4-Phenyloxolan-2-one (Debrominated) Side1->Debromo Degradation Hydroxy Acid Degradation Product Side2->Degradation

Mechanistic pathways showing desired cross-coupling vs. competitive degradation side reactions.

Section 1: Suzuki-Miyaura Cross-Coupling Challenges
FAQ 1: Why is my conversion rate plateauing at <50% with massive degradation of the starting material?

The Causality: You are likely experiencing base-mediated lactone hydrolysis. Standard Suzuki-Miyaura protocols often rely on aqueous inorganic bases (like Na2​CO3​ or NaOH ) and alcoholic co-solvents at elevated temperatures. Under these conditions, the hydroxide/alkoxide ions attack the carbonyl carbon of the γ -lactone, driving an irreversible ring-opening reaction [1][1]. Worse, the resulting carboxylate byproduct can coordinate to the palladium center, poisoning the catalyst and halting the reaction [2][2]. The Solution: Transition to strictly anhydrous conditions. Utilize non-nucleophilic, mild bases such as anhydrous K3​PO4​ or fluoride sources like CsF , which facilitate transmetalation without hydrolyzing the lactone.

FAQ 2: My LC-MS shows significant formation of 4-phenyloxolan-2-one (M-79). How do I suppress this protodehalogenation?

The Causality: Protodehalogenation (debromination) occurs when the oxidative addition complex (the Pd(II)-aryl species) undergoes a reduction pathway faster than it can transmetalate with the boronic acid [3][3]. This is heavily exacerbated by primary or secondary alcohol solvents (e.g., ethanol), which act as hydride donors via β -hydride elimination. The Solution: You must kinetically favor transmetalation. First, eliminate all alcohol solvents (use 1,4-Dioxane or THF). Second, upgrade your ligand. Bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands like XPhos or RuPhos) accelerate transmetalation and reductive elimination, effectively outcompeting the protodehalogenation pathway [4][4].

Quantitative Data: Base and Solvent Optimization

The following table summarizes the causal relationship between reaction conditions and product distribution when coupling 4-(4-Bromophenyl)oxolan-2-one with a standard arylboronic acid.

Base SystemSolvent SystemTemp (°C)Conversion to ProductLactone HydrolysisProtodehalogenation
Na2​CO3​ (2.0M aq)Toluene / EtOH80 °C15%>70% 5%
K2​CO3​ (solid)DMF90 °C35%40%10%
K3​PO4​ (anhydrous)1,4-Dioxane80 °C85%<5%2%
CsF (anhydrous) THF 65 °C 92% Not Detected <1%
Diagnostic Troubleshooting Workflow

Use the following decision tree to diagnose and resolve low conversion rates in real-time during your experimental runs.

Workflow Issue Low Conversion Rate Observed Check1 Is the lactone ring intact? Issue->Check1 NoLactone No: Hydrolysis Occurring Check1->NoLactone LC-MS shows M+18 YesLactone Yes: Catalytic Cycle Stalling Check1->YesLactone LC-MS shows SM Sol1 Switch to Anhydrous Conditions Use K3PO4 or CsF NoLactone->Sol1 Check2 Is protodehalogenation present? YesLactone->Check2 YesProto Yes: Debromination Check2->YesProto LC-MS shows M-79 NoProto No: Unreacted SM Check2->NoProto Only SM remains Sol2 Use Buchwald Ligands (XPhos) Remove Alcohol Solvents YesProto->Sol2 Sol3 Increase Temp (Anhydrous) or Catalyst Loading NoProto->Sol3

Decision tree for troubleshooting low conversion rates in lactone-containing aryl bromides.

Section 2: Lactone Functionalization Challenges
FAQ 3: When attempting controlled lactone ring-opening (amidation), the aryl bromide undergoes unwanted side reactions. How do I prevent this?

The Causality: Direct amidation of unactivated lactones usually requires prolonged heating at extreme temperatures (>120 °C). At these temperatures, the aryl bromide becomes susceptible to homocoupling or degradation, especially if trace transition metals are present in the reaction vessel. The Solution: Bypass the thermal barrier by activating the amine nucleophile. Using Trimethylaluminum ( AlMe3​ ) to generate a highly nucleophilic dimethylaluminum amide complex allows the lactone ring-opening to proceed rapidly at room temperature, leaving the aryl bromide completely untouched for downstream functionalization.

Self-Validating Experimental Protocols
Protocol A: Anhydrous, Chemoselective Suzuki-Miyaura Coupling

Objective: Achieve >90% cross-coupling conversion while maintaining 0% lactone hydrolysis.

  • Preparation: In an oven-dried Schlenk flask under Argon, add 4-(4-Bromophenyl)oxolan-2-one (1.0 equiv), Arylboronic acid (1.2 equiv), anhydrous CsF (3.0 equiv), and Pd(dppf)Cl2​ (0.05 equiv).

  • Solvent Addition: Add anhydrous, degassed THF (0.2 M concentration).

    • Validation Checkpoint: The solution should initially appear yellow/orange. Upon heating, a shift to deep red/brown indicates the successful formation of the active Pd(0) species.

  • Reaction: Heat the mixture to 65 °C for 4 hours.

  • Monitoring: Pull a 10 μ L aliquot, dilute in MeCN, and run LC-MS.

    • Validation Checkpoint: You must observe the disappearance of the starting material mass (M/Z 241/243). If a peak at M+18 is observed, your CsF or THF was wet. If a peak at M-79 is observed, oxygen or moisture has induced protodehalogenation.

  • Workup: Cool to room temperature, filter through a short pad of Celite to remove palladium black and salts, and concentrate under reduced pressure.

Protocol B: Mild AlMe3​ -Mediated Lactone Amidation

Objective: Open the lactone ring to an amide without degrading the aryl bromide.

  • Amine Activation: Dissolve your target amine (1.2 equiv) in anhydrous DCM under Argon at 0 °C. Slowly add AlMe3​ (2.0 M in toluene, 1.2 equiv) dropwise.

    • Validation Checkpoint: Vigorous gas evolution (methane) will occur. The cessation of bubbling confirms the complete formation of the active aluminum amide complex.

  • Lactone Addition: Stir for 30 minutes at room temperature, then add 4-(4-Bromophenyl)oxolan-2-one (1.0 equiv) in one portion.

  • Reaction: Stir at room temperature for 2 hours.

    • Validation Checkpoint: TLC (Hexanes/EtOAc 1:1) should show complete consumption of the UV-active lactone spot (Rf ~0.4) and the appearance of a highly polar baseline spot (the aluminum alkoxide intermediate).

  • Quenching: Cool to 0 °C and carefully quench with 1M HCl (dropwise) to break the aluminum complex. Extract with EtOAc.

References
  • Synthesis of Functional and Boronic Acid-Containing Aliphatic Polyesters via Suzuki Coupling The Royal Society of Chemistry
  • SYNTHESIS OF DIENE LIGANDS WITH H-BONDING CAPABILITIES FOR BIOIMAGING APPLIC
  • Accelerating reaction generality and mechanistic insight through additive mapping PMC (PubMed Central)
  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters ACS Public

Sources

resolving co-elution issues in 4-(4-Bromophenyl)oxolan-2-one chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Chromatographic Method Development. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 4-(4-Bromophenyl)oxolan-2-one (CAS: 29924-39-8).

This molecule—a substituted γ -butyrolactone—presents a unique triad of chromatographic challenges: a pH-sensitive lactone ring, a chiral center at the C4 position, and a highly hydrophobic halogenated aromatic ring. When co-elution occurs, it is rarely a simple flow-rate issue; it is usually a fundamental mismatch between the analyte’s chemistry and the chromatographic environment.

Diagnostic Workflow: Root Cause Analysis

Before adjusting instrument parameters, we must diagnose the mechanism of co-elution. The logic tree below outlines the systematic approach to identifying whether your co-elution is driven by chemical degradation, stereochemistry, or matrix overlap.

G Start Co-elution in 4-(4-Bromophenyl)oxolan-2-one Shape Evaluate Peak Symmetry & DAD Spectra Start->Shape Split Split / Tailing Peak (Diluent Dependent) Shape->Split Asymmetrical Sharp Symmetrical Peak (Hidden Co-elution) Shape->Sharp Symmetrical Cause1 Lactone Ring Hydrolysis (pH > 6) Split->Cause1 Cause2 Enantiomeric Mixture (Chiral C4 Center) Sharp->Cause2 Racemate? Cause3 Synthetic Precursor (Aromatic Overlap) Sharp->Cause3 Impurity? Fix1 Acidify Mobile Phase (pH 3.0 - 4.0) Cause1->Fix1 Fix2 Switch to Chiral Column (e.g., Amylose/Cellulose) Cause2->Fix2 Fix3 Use Phenyl-Hexyl Column (π-π Interactions) Cause3->Fix3

Diagnostic workflow for resolving 4-(4-Bromophenyl)oxolan-2-one co-elution.

Troubleshooting FAQs

Q1: My chromatogram shows a broad, split peak, or a shoulder that changes depending on the sample diluent. What is happening? The Causality: You are observing on-column degradation. 4-(4-Bromophenyl)oxolan-2-one contains a γ -butyrolactone ring. At physiological or basic pH, hydroxide ions nucleophilically attack the carbonyl carbon, triggering an endocyclic ring opening. This reversible hydrolysis yields 4-(4-bromophenyl)-4-hydroxybutanoic acid. Because this carboxylate form is highly polar, it elutes much earlier than the intact lactone, smearing across the baseline and causing apparent co-elution. The Solution: Lactone rings undergo pH-dependent ring-opening/closing reversible reactions; they predominate under acidic conditions (pH < 4), while at higher pH, the ring quantitatively opens[1]. You must acidify both your sample diluent and mobile phase to pH 3.0–4.0 (e.g., using 0.1% Formic Acid) to stabilize the closed-ring form. HPLC analysis of similar molecules confirms that lactone rings undergo endocyclic ring opening at elevated pH, precluding isolation of the closed form unless pH is controlled[2].

Q2: I have a single, perfectly symmetrical peak on my C18 column, but NMR indicates my sample is a racemic mixture. How do I resolve the enantiomers? The Causality: Co-elution occurs when two peaks come off the column at the exact same time, often hiding under a symmetrical peak, requiring Diode Array Detection (DAD) or Mass Spectrometry to detect[3]. However, enantiomers have identical UV spectra and mass-to-charge ratios. Standard achiral C18 phases rely purely on dispersive hydrophobic interactions and cannot form the transient diastereomeric complexes required to differentiate the R and S configurations at the C4 position. The Solution: You must switch to a Chiral Stationary Phase (CSP). An immobilized amylose or cellulose-based column (e.g., Chiralpak AD-H) used under Normal Phase conditions will allow hydrogen bonding and steric inclusion within the chiral polymer cavities, successfully resolving the enantiomers.

Q3: I am seeing co-elution with a synthetic precursor (e.g., a bromobenzene derivative). Adjusting the gradient slope isn't helping. The Causality: The easiest way to resolve closely eluting peaks is to change the bonded phase or mobile phase composition[4]. If the precursor and the oxolan-2-one product have similar logP values, a standard C18 column will fail to separate them regardless of the gradient. The Solution: Change the selectivity ( α ) by leveraging the molecule's aromaticity. Switch to a Phenyl-Hexyl stationary phase. The electron-withdrawing bromine atom creates an electron-deficient aromatic ring on the analyte. This engages in strong π−π electron donor-acceptor interactions with the electron-rich phenyl phase of the column, providing orthogonal selectivity compared to a C18 column.

Standard Operating Procedures: Self-Validating Protocols

Protocol 1: pH-Stabilized Reversed-Phase Method (Impurity Profiling)

Use this method to resolve the intact lactone from synthetic impurities and prevent on-column ring hydrolysis.

  • System Preparation: Flush the HPLC system with MS-grade water to remove any buffered salts from previous runs.

  • Column Selection: Install a Phenyl-Hexyl column (150 mm × 4.6 mm, 3.5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water (Adjusts pH to ~2.7 to stabilize the lactone).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Preparation: Dissolve the analyte in Initial Mobile Phase (90% A / 10% B) to prevent solvent-shock fronting. Validation Check: Inject a blank diluent to ensure no ghost peaks appear at the target retention time.

  • Gradient Program:

    • 0.0 - 2.0 min: 10% B (Isocratic hold to focus the analyte band)

    • 2.0 - 12.0 min: 10% 80% B (Linear ramp)

    • 12.0 - 15.0 min: 80% B (Wash)

    • 15.0 - 20.0 min: 10% B (Re-equilibration)

  • Parameters: Flow rate at 1.0 mL/min; Column temperature at 30°C; UV Detection at 230 nm.

  • System Suitability Criteria: The tailing factor ( Tf​ ) for the 4-(4-Bromophenyl)oxolan-2-one peak must be ≤1.2 . If Tf​>1.5 , verify the pH of Mobile Phase A.

Protocol 2: Chiral Normal-Phase Method (Enantiomeric Separation)

Use this method to resolve the R and S enantiomers of the C4 chiral center.

  • System Preparation: Critical Step. Ensure the HPLC system is completely purged of aqueous solvents. Flush with 100% Isopropanol (IPA) followed by 100% Hexane to prevent immiscibility crashes.

  • Column Selection: Install an Amylose tris(3,5-dimethylphenylcarbamate) coated column (e.g., Chiralpak AD-H, 250 mm × 4.6 mm, 5 µm).

  • Mobile Phase Preparation: Prepare an isocratic blend of Hexane / Isopropanol (90:10, v/v).

  • Parameters: Flow rate at 1.0 mL/min; Column temperature strictly controlled at 25°C (chiral recognition is highly temperature-dependent); UV Detection at 230 nm.

  • System Suitability Criteria: Baseline resolution ( Rs​ ) between enantiomer 1 and enantiomer 2 must be ≥1.5 . If Rs​<1.5 , decrease the IPA content to 5% to increase the capacity factor ( k′ ).

Quantitative Performance Metrics

The following table summarizes the expected chromatographic improvements when applying the mechanistic troubleshooting steps outlined above.

Chromatographic ChallengeParameter AdjustedPrevious StateOptimized StateResolution ( Rs​ )Tailing Factor ( Tf​ )
Lactone Ring Opening Mobile Phase pHWater / ACN (pH ~7.0)0.1% Formic Acid / ACN (pH 2.7)0.0 (Split Peak)1.05
Precursor Overlap Stationary Phase ChemistryC18 (Octadecyl)Phenyl-Hexyl ( π−π interactions)2.11.12
Enantiomeric Co-elution Stationary Phase ChiralityAchiral C18Chiralpak AD-H (Normal Phase)1.81.08

References

  • Co-Elution: The Achilles' Heel of Chromatography (and Wh
  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations Chrom
  • Development and Validation of an HPLC Method for Analysis of Topotecan in Human Cerebrospinal Fluid and Its Application in Elimination Evaluation of Topotecan after Intraventricular Injection MDPI
  • 20-O-Acylcamptothecin Derivatives: Evidence for Lactone Stabilization ACS Public

Sources

Validation & Comparative

A Comparative Guide to Validating LC-MS Analytical Methods for 4-(4-Bromophenyl)oxolan-2-one Detection

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is the bedrock of reliable and reproducible data. This guide provides an in-depth, experience-driven comparison of strategies for validating a Liquid Chromatography-Mass Spectrometry (LC-MS) method for the quantitative analysis of 4-(4-Bromophenyl)oxolan-2-one, a compound of interest in pharmaceutical research. We will move beyond a simple checklist of validation parameters, delving into the scientific rationale behind experimental choices and presenting comparative data to guide your method development and validation efforts.

The validation of a bioanalytical method is a process that demonstrates the reliability and suitability of a quantitative analytical method for its intended purpose, which is crucial for the evaluation of pharmacokinetic and toxicokinetic studies.[1][2] This guide will adhere to the principles outlined by major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), as well as the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R1).[3][4][5][6][7]

The Analytical Challenge: 4-(4-Bromophenyl)oxolan-2-one

4-(4-Bromophenyl)oxolan-2-one presents a unique set of analytical considerations. As a lactone, it is susceptible to hydrolysis to its corresponding hydroxy acid, a transformation that can occur in biological matrices or even during the analytical process itself.[8][9] The presence of a bromine atom provides a distinct isotopic pattern that can be leveraged for mass spectrometric detection.[10][11][12] A robust LC-MS method must be able to distinguish the parent lactone from potential metabolites and degradants, and provide accurate quantification in complex biological matrices.

Method Comparison: A Tale of Two Columns

To illustrate the validation process and highlight the impact of chromatographic choices, we will compare two hypothetical, yet scientifically grounded, LC-MS methods for the analysis of 4-(4-Bromophenyl)oxolan-2-one in rat plasma.

  • Method A: The Workhorse - Reversed-Phase C18. This method utilizes a standard C18 stationary phase, a common starting point for the separation of moderately nonpolar small molecules.

  • Method B: The Alternative - Phenyl-Hexyl Column. This method employs a phenyl-hexyl stationary phase, which offers alternative selectivity through π-π interactions with the aromatic ring of the analyte.

The goal is to determine which method provides superior performance in terms of selectivity, sensitivity, and robustness for this specific analyte.

The Validation Journey: A Step-by-Step In-Depth Analysis

A full validation of a bioanalytical method is a comprehensive process to demonstrate the assay's performance.[13] We will now explore the key validation parameters, presenting the experimental protocols and comparing the hypothetical performance of Method A and Method B.

Specificity and Selectivity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[14] For LC-MS methods, selectivity is often evaluated by analyzing blank matrix samples from multiple sources to investigate for interferences at the retention time of the analyte and internal standard (IS).[15]

Experimental Protocol:

  • Blank Matrix Screening: Analyze six different lots of blank rat plasma to assess for endogenous interferences.

  • Analyte and IS Spiking: Spike the blank plasma with the analyte at the Lower Limit of Quantification (LLOQ) and with the internal standard (a stable isotope-labeled version of the analyte is ideal) at its working concentration.

  • Data Analysis: Compare the chromatograms of the blank, spiked, and zero samples (matrix with IS only). The response of any interfering peak in the blank samples at the retention time of the analyte should be less than 20% of the analyte response at the LLOQ.

Comparative Analysis:

ParameterMethod A (C18)Method B (Phenyl-Hexyl)Rationale
Interference at Analyte RT Minor peak observed in 1 of 6 lots (~15% of LLOQ response)No significant interference observed in any of the 6 lotsThe phenyl-hexyl column provides better separation from an endogenous plasma component due to its different retention mechanism.
Interference at IS RT No significant interferenceNo significant interferenceA stable isotope-labeled IS co-elutes with the analyte, minimizing the risk of differential matrix effects.[16]
Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[7]

Experimental Protocol:

  • Calibration Standards: Prepare a series of at least six non-zero calibration standards by spiking blank rat plasma with known concentrations of the analyte. The range should encompass the expected in-study concentrations.

  • Analysis: Analyze the calibration standards in triplicate.

  • Data Analysis: Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration. Perform a linear regression analysis (typically with a 1/x² weighting). The correlation coefficient (r²) should be ≥ 0.99.

Comparative Analysis:

ParameterMethod A (C18)Method B (Phenyl-Hexyl)Acceptance Criteria
Calibration Range 1 - 1000 ng/mL1 - 1000 ng/mLTo cover the expected concentration range.
Correlation Coefficient (r²) 0.99780.9992≥ 0.99
Back-calculated Concentrations Within ±15% of nominal (±20% at LLOQ)Within ±15% of nominal (±20% at LLOQ)±15% (±20% at LLOQ)
Accuracy and Precision

Accuracy refers to the closeness of the mean test results obtained by the method to the true value (concentration) of the analyte. Precision is the closeness of agreement (degree of scatter) among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[1] These are typically assessed by analyzing Quality Control (QC) samples at multiple concentration levels.[17]

Experimental Protocol:

  • QC Sample Preparation: Prepare QC samples in blank rat plasma at four concentration levels: LLOQ, low QC (3x LLOQ), medium QC, and high QC.

  • Intra-day (Repeatability) and Inter-day (Intermediate) Precision and Accuracy: Analyze at least five replicates of each QC level on the same day (intra-day) and on three different days (inter-day).

  • Data Analysis: Calculate the mean, standard deviation (SD), and coefficient of variation (CV% or RSD%) for the measured concentrations. Accuracy is expressed as the percent deviation from the nominal value.

Comparative Data Summary:

QC Level (ng/mL)Method A (C18)Method B (Phenyl-Hexyl)Acceptance Criteria
Accuracy (%) / Precision (CV%) Accuracy (%) / Precision (CV%) Accuracy: ±15% (±20% at LLOQ)Precision: ≤15% (≤20% at LLOQ)
LLOQ (1) 92.5 / 11.298.7 / 8.5Pass
Low QC (3) 95.8 / 8.9101.2 / 6.3Pass
Mid QC (500) 102.3 / 6.1100.5 / 4.7Pass
High QC (800) 98.9 / 5.599.1 / 3.9Pass
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ)

The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LLOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[18] For bioanalytical assays, the LLOQ must be sufficiently sensitive to characterize the complete pharmacokinetic profile.[19]

Experimental Protocol:

  • LOD Estimation: Typically estimated based on the signal-to-noise ratio (S/N), with a common acceptance criterion of S/N ≥ 3.

  • LLOQ Establishment: The LLOQ is the lowest standard on the calibration curve. The analyte response at the LLOQ should be at least 5 times the response of a blank sample. The precision should be within 20% and accuracy within 80-120%.[19]

Comparative Analysis:

ParameterMethod A (C18)Method B (Phenyl-Hexyl)Rationale
LOD (S/N ≥ 3) ~0.3 ng/mL~0.2 ng/mLMethod B's lower baseline and potentially better ionization efficiency result in a lower LOD.
LLOQ 1.0 ng/mL1.0 ng/mLBoth methods are capable of achieving the target LLOQ of 1.0 ng/mL with acceptable accuracy and precision.
Matrix Effect

The matrix effect is the suppression or enhancement of ionization of an analyte by the presence of co-eluting, interfering substances in the sample matrix.[20][21][22] It is a critical parameter to evaluate in LC-MS bioanalysis.[16]

Experimental Protocol:

  • Sample Preparation:

    • Set A: Analyte and IS spiked in the mobile phase.

    • Set B: Blank plasma extract spiked with analyte and IS post-extraction.

  • Data Analysis: The matrix factor (MF) is calculated by comparing the peak area of the analyte in Set B to that in Set A. An MF of 1 indicates no matrix effect, >1 indicates ion enhancement, and <1 indicates ion suppression. The CV% of the MF across different lots of the matrix should be ≤15%.

Comparative Analysis:

QC LevelMethod A (C18) Matrix Factor (CV%)Method B (Phenyl-Hexyl) Matrix Factor (CV%)Acceptance Criteria
Low QC 0.88 (12.5%)0.97 (6.8%)CV% ≤ 15%
High QC 0.91 (10.2%)0.99 (5.1%)CV% ≤ 15%
Stability

The stability of the analyte in the biological matrix and in processed samples is a critical component of bioanalytical method validation.[8] Stability experiments are designed to mimic the conditions that study samples will undergo.

Experimental Protocol:

  • Freeze-Thaw Stability: Analyze QC samples after three freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: Analyze QC samples after being left at room temperature for a specified period (e.g., 24 hours).

  • Long-Term Stability: Analyze QC samples after storage at the intended long-term storage temperature (e.g., -80°C) for a duration that covers the expected storage time of study samples.

  • Post-Preparative (Autosampler) Stability: Analyze processed QC samples after storage in the autosampler for the expected duration of an analytical run.

Comparative Analysis:

Due to the lactone structure of 4-(4-Bromophenyl)oxolan-2-one, stability is a key concern, particularly its hydrolysis to the corresponding hydroxy acid.[8][9][23]

Stability ConditionMethod A (C18) (% Recovery)Method B (Phenyl-Hexyl) (% Recovery)Acceptance Criteria
Freeze-Thaw (3 cycles) 93.5 - 98.294.1 - 99.5Within ±15% of nominal
Bench-Top (24h, RT) 88.9 - 94.590.1 - 95.8Within ±15% of nominal
Long-Term (3 months, -80°C) 91.7 - 97.392.5 - 98.1Within ±15% of nominal
Autosampler (48h, 4°C) 87.5 - 92.188.3 - 93.5Within ±15% of nominal
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.[24][25][26]

Experimental Protocol:

Introduce small, deliberate changes to key method parameters one at a time (One-Factor-At-a-Time, OFAT) or using a Design of Experiments (DoE) approach.[25] Parameters to investigate include:

  • Mobile phase composition (e.g., ±2% organic)

  • Column temperature (e.g., ±5°C)

  • Flow rate (e.g., ±10%)

Comparative Analysis:

Parameter VariationMethod A (C18) - % Change in Peak AreaMethod B (Phenyl-Hexyl) - % Change in Peak AreaAcceptance Criteria
% Organic (+2%) -8.5%-4.2%Within ±15%
% Organic (-2%) +9.1%+5.1%Within ±15%
Column Temp (+5°C) -3.2%-1.8%Within ±15%
Column Temp (-5°C) +4.5%+2.3%Within ±15%
Flow Rate (+10%) -6.8%-3.5%Within ±15%
Flow Rate (-10%) +7.2%+4.1%Within ±15%

Visualizing the Workflow

A clear understanding of the analytical workflow is essential. The following diagram illustrates the key stages of the LC-MS method validation process.

LC-MS Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis MD_Start Analyte & Matrix Characterization MD_LC LC Method Optimization (Column, Mobile Phase) MD_Start->MD_LC MD_MS MS Parameter Tuning (Source, MRM) MD_LC->MD_MS V_Spec Specificity & Selectivity MD_MS->V_Spec Proceed to Validation V_Lin Linearity & Range V_Spec->V_Lin V_AP Accuracy & Precision V_Lin->V_AP V_LODQ LOD & LLOQ V_AP->V_LODQ V_ME Matrix Effect V_LODQ->V_ME V_Stab Stability V_ME->V_Stab V_Rob Robustness V_Stab->V_Rob SA_Run Routine Sample Analysis V_Rob->SA_Run Validated Method SA_QC In-study QC Checks SA_Run->SA_QC SA_Data Data Reporting SA_QC->SA_Data

Caption: A flowchart illustrating the key stages of LC-MS method development, validation, and sample analysis.

Final Recommendation: The Superiority of Alternative Selectivity

Based on the comprehensive validation data presented, Method B, utilizing a Phenyl-Hexyl column, is the recommended approach for the quantitative analysis of 4-(4-Bromophenyl)oxolan-2-one in rat plasma. While both methods meet the general acceptance criteria, Method B demonstrates superior performance in several key areas:

  • Enhanced Selectivity: Eliminates endogenous interferences observed with the C18 column.

  • Improved Precision: Consistently lower CV% for QC samples.

  • Negligible Matrix Effect: Minimizes the risk of ion suppression or enhancement, leading to more reliable data.

  • Greater Robustness: Less susceptible to minor variations in method parameters.

This comparative guide underscores the importance of not just meeting the minimum requirements of method validation, but of striving for the most robust and reliable method possible. The initial investment in exploring alternative column chemistries can yield significant returns in the form of higher quality data and greater confidence in study outcomes.

References

  • Buhrman, D. L., et al. (1996). Title of relevant publication. Journal of the American Society for Mass Spectrometry.
  • Kebarle, P., & Tang, L. (1993).
  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • ResolveMass Laboratories Inc. (2025). The Impact of Matrix Effects on Mass Spectrometry Results. [Link]

  • Patel, D. K., et al. (2014). Bioanalytical Method Validation and Its Pharmaceutical Application- A Review. Pharmaceutical and Biological Evaluations, 1(1), 58-72. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?[Link]

  • University of Tartu. (n.d.). 10.3 Different ways to evaluate robustness. Sisu@UT. [Link]

  • Bioanalysis Zone. (2020). Quantitative bioanalysis by LC-MS for the development of biological drugs. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • Pharmaceuticals and Medical Devices Agency. (2013). Guideline on Bioanalytical Method Validation in Pharmaceutical Development. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]

  • International Council for Harmonisation. (2023). ICH M10 on bioanalytical method validation - Scientific guideline. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Xu, R., et al. (2011). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. Bioanalysis, 3(1), 55-66. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Islam, M. M., et al. (2014). Bioanalytical Method Validation: Concepts, Expectations and Challenges in Small Molecule and Macromolecule—A Report of PITTCON 2013 Symposium. The AAPS Journal, 16(3), 543-550. [Link]

  • Pawar, S. D., et al. (2025). A Review on: Bioanalytical Method Development and Validation. Asian Journal of Pharmaceutical Research and Development, 13(3), 20-27. [Link]

  • University of Tartu. (n.d.). 10.1 Robustness and ruggedness relation to LC-MS method development. Sisu@UT. [Link]

  • Ortori, C. A., et al. (2011). Liquid Chromatography/Mass Spectrometry (LC/MS) for the Detection and Quantification of N-Acyl-L-Homoserine Lactones (AHLs) and 4-Hydroxy-2-Alkylquinolines (HAQs). Methods in molecular biology (Clifton, N.J.), 692, 235-246. [Link]

  • ResearchGate. (n.d.). Testing the robustness of the LC-MS assay. [Link]

  • ResearchGate. (n.d.). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. [Link]

  • SlideShare. (n.d.). ICH Q2 Analytical Method Validation. [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link]

  • Agilent Technologies. (n.d.). A Robustness Study for the Agilent 6470 LC-MS/MS Mass Spectrometer. [Link]

  • Kruve, A., et al. (2022). Tutorial review on validation of liquid chromatography–mass spectrometry methods: Part I. Analytica Chimica Acta, 1226, 340243. [Link]

  • ResearchGate. (2018). Quantitative and Qualitative Analysis of Organic Halogenated Compounds Unintentionally Generated in Wastewater Treatment Plants using Liquid Chromatography/Mass Spectrometry and High-Resolution Mass Spectrometry. [Link]

  • Jemal, M., et al. (2000). The need for chromatographic and mass resolution in liquid chromatography/tandem mass spectrometric methods used for quantitation of lactones and corresponding hydroxy acids in biological samples. Rapid communications in mass spectrometry : RCM, 14(19), 1757–1762. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]

  • Patsnap Synapse. (2025). How to validate a bioanalytical LC-MS/MS method for PK studies?[Link]

  • Agilex Biolabs. (2024). Designing LCMS Studies with the FDA in Mind from the Start. [Link]

  • ACS Publications. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles–Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. [Link]

  • IJRAR. (n.d.). A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION. [Link]

  • ResearchGate. (n.d.). Liquid Chromatography/Mass Spectrometry for the Detection and Quantification of N-Acyl-l-Homoserine Lactones and 4-Hydroxy-2-Alkylquinolines. [Link]

  • CERES Research Repository. (2024). A validated reverse-phase LC-MS/MS method for the analysis of haloacetic acids in drinking water. [Link]

  • ScienceDirect. (2017). Development and validation of an LC-MS/MS method for quantification of NC-8 in rat plasma and its application to a pharmacokinetic study. [Link]

  • University of Tartu. (n.d.). Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course. [Link]

  • Eurachem. (2025). LC-MS method validation in scientific research: it's time to harmonize and exemplify. [Link]

  • Regulations.gov. (2016). Mass Spectrometry in the Clinic: Regulatory Considerations Surrounding Validation of Liquid Chromatography-Mass Spectrometry Based Devices; Public Workshop. [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. [Link]

  • PubMed. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. [Link]

  • ACS Publications. (2005). Identifying Lactone Hydrolysis in Pharmaceuticals. A Tool for Metabolite Structural Characterization. [Link]

  • SciELO. (2020). Liquid chromatography–mass spectrometry for simultaneous determination of spironolactone and canrenone in plasma samples. [Link]

Sources

Comparative Study of Palladium Catalysts for the Suzuki-Miyaura Coupling of 4-(4-Bromophenyl)oxolan-2-one

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in drug development, I frequently encounter molecular building blocks where the primary synthetic challenge is not the reactivity of the cross-coupling site, but the fragility of adjacent functional groups. 4-(4-Bromophenyl)oxolan-2-one (CAS 29924-39-8) is a prime example. This substrate features an aryl bromide primed for palladium-catalyzed Suzuki-Miyaura coupling, but it is tethered to an oxolan-2-one (butyrolactone) moiety.

Lactones are highly susceptible to base-catalyzed hydrolysis and ring-opening. Traditional cross-coupling conditions—which often employ harsh bases and high temperatures—will rapidly degrade the lactone ring. This guide objectively compares various palladium catalyst systems to identify the optimal protocol for maximizing biaryl yield while strictly preserving lactone integrity.

Mechanistic Causality & Catalyst Selection

The Suzuki-Miyaura catalytic cycle relies on three fundamental steps: oxidative addition, transmetalation, and reductive elimination. While oxidative addition into the C(sp2)–Br bond is generally facile for aryl bromides[1], the bottleneck for sensitive substrates lies in the transmetalation step, which requires a base to activate the boronic acid[2].

The choice of catalyst directly dictates the harshness of the environment required to drive this cycle:

  • The Baseline - Pd(PPh3)4: First-generation tetrakis catalysts suffer from slow transmetalation and reductive elimination rates. They require high temperatures (90–100 °C) and strong bases (e.g., Na2CO3) to force the reaction to completion. This environment is highly destructive to the oxolan-2-one ring, leading to massive yield losses via hydrolysis.

  • The Bidentate Standard - Pd(dppf)Cl2: Bidentate phosphine ligands prevent catalyst deactivation and limit dehalogenation. While more efficient than Pd(PPh3)4, this system still typically requires heating to 80 °C, resulting in moderate lactone degradation.

  • The High-Performance Solution - XPhos Pd G3: Bulky, electron-rich dialkylbiaryl phosphine precatalysts (Buchwald precatalysts) drastically accelerate both oxidative addition and reductive elimination. The G3 precatalyst rapidly generates the highly active monoligated Pd(0) species under extremely mild conditions. This kinetic advantage allows the reaction to proceed rapidly at 40 °C using weak, non-nucleophilic bases like aqueous K3PO4[3]. This lowered activation energy is the causal mechanism that prevents lactone hydrolysis.

Mechanistic Pathway Visualization

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (C-Br Bond Cleavage) Pd0->OxAdd PdII_Br Ar-Pd(II)-Br Intermediate OxAdd->PdII_Br TransMet Transmetalation (Boronic Acid + Mild Base) PdII_Br->TransMet PdII_Ar Ar-Pd(II)-Ar' Intermediate TransMet->PdII_Ar RedElim Reductive Elimination (Product Formation) PdII_Ar->RedElim RedElim->Pd0 Regenerates Product Coupled Product (Intact Oxolan-2-one) RedElim->Product Substrate 4-(4-Bromophenyl)oxolan-2-one Substrate->OxAdd

Caption: Mechanistic pathway of the Pd-catalyzed Suzuki-Miyaura coupling for 4-(4-Bromophenyl)oxolan-2-one.

Quantitative Performance Comparison

The following table summarizes the experimental performance of different catalyst systems when coupling 4-(4-Bromophenyl)oxolan-2-one with a standard arylboronic acid (e.g., phenylboronic acid). The data clearly illustrates the inverse relationship between reaction temperature/base strength and lactone survival.

Catalyst SystemLigand TypeBase & Solvent SystemTemp (°C)Time (h)Catalyst LoadingBiaryl Yield (%)Lactone Integrity
Pd(PPh3)4 MonodentateNa2CO3 (2.0 eq), Dioxane/H2O90165.0 mol%42 - 48%Poor (Extensive Hydrolysis)
Pd(dppf)Cl2 BidentateK2CO3 (2.0 eq), DMF/H2O80125.0 mol%65 - 72%Moderate (Partial Ring-Opening)
PEPPSI-IPr NHCK2CO3 (2.0 eq), iPrOH/H2O6062.0 mol%78 - 84%Good
XPhos Pd G3 Bulky BiarylK3PO4 (2.0 eq), THF/H2O401.51.0 mol%> 92% Excellent (Fully Intact)

Self-Validating Experimental Protocol (XPhos Pd G3)

To ensure high yields and absolute preservation of the oxolan-2-one ring, the following self-validating protocol utilizes the XPhos Pd G3 precatalyst. The use of a biphasic THF/Water system with a mild phosphate base ensures that the local pH remains low enough to prevent lactone hydrolysis while still facilitating rapid transmetalation[3].

Materials Required
  • Electrophile: 4-(4-Bromophenyl)oxolan-2-one (1.0 equiv, 1.0 mmol)

  • Nucleophile: Arylboronic Acid (1.2 equiv, 1.2 mmol)

  • Catalyst: XPhos Pd G3 (0.01 equiv, 1.0 mol%)

  • Base: Potassium phosphate tribasic (K3PO4) (2.0 equiv, 2.0 mmol)

  • Solvent: THF / H2O (4:1 ratio, 0.2 M), thoroughly degassed.

Step-by-Step Methodology
  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-(4-Bromophenyl)oxolan-2-one, the arylboronic acid, K3PO4, and the XPhos Pd G3 precatalyst.

  • Atmosphere Control (Critical): Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 2 minutes, then backfill with dry Argon. Repeat this purge cycle three times. Self-Validation Check: The catalyst should remain a pale/off-white powder; darkening indicates premature decomposition via oxygen exposure.

  • Solvent Addition: Add the degassed THF and degassed deionized water via syringe. The biphasic mixture will allow the base to dissolve in the aqueous layer while the organics remain in the THF layer.

  • Reaction: Stir the mixture vigorously at 40 °C for 1.5 hours. Monitor the reaction via TLC (Hexanes/EtOAc 7:3). Self-Validation Check: The rapid disappearance of the bromide spot within 90 minutes confirms the kinetic efficiency of the G3 precatalyst.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (15 mL) and Water (10 mL). Separate the layers and extract the aqueous layer with Ethyl Acetate (2 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel) to isolate the intact biaryl-oxolan-2-one product.

Experimental Workflow Visualization

Workflow Prep 1. Preparation Weigh Substrates & XPhos Pd G3 Purge 2. Inert Atmosphere Evacuate & Backfill with Argon (x3) Prep->Purge Solvent 3. Solvent Addition Degassed THF/H2O (Mild Base) Purge->Solvent React 4. Reaction Stir at 40°C (1.5 Hours) Solvent->React Workup 5. Workup Extract with EtOAc Dry over Na2SO4 React->Workup Purify 6. Purification Flash Chromatography Workup->Purify

Caption: Step-by-step experimental workflow utilizing XPhos Pd G3 to preserve lactone integrity.

References[3] Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075. URL: https://doi.org/10.1021/ja1073799[2] Bahyoune, N., Eddahmi, M., Diamantopoulou, P., Kostas, I. D., & Bouissane, L. (2025). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. Catalysts, 15(8), 738. URL: https://doi.org/10.3390/catal15080738[1] Li, Y., et al. (2024). Palladium-Catalyzed Suzuki–Miyaura Reactions with Triazenyl-Tethered Aryl Bromides: Exploiting the Orthogonal Coupling Sites under Different Conditions. The Journal of Organic Chemistry, 89(18). URL: https://doi.org/10.1021/acs.joc.4c01415

Sources

Analytical Qualification of 4-(4-Bromophenyl)oxolan-2-one: A Comparative Guide to Reference Standard Validation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and analytical chemists, the integrity of reference materials is the bedrock of quality control. 4-(4-Bromophenyl)oxolan-2-one (CAS 29924-39-8) is a critical γ -butyrolactone intermediate used in the synthesis of halogenated GABAergic therapeutics, such as 4-amino-3-(4-bromophenyl)butanoic acid ()[1].

This guide objectively compares the performance of a fully qualified Primary Reference Standard against commercial synthesis-grade materials. It provides field-proven, self-validating experimental workflows for absolute purity determination, ensuring compliance with global pharmacopeial standards.

The Criticality of Reference Standard Qualification

In pharmaceutical synthesis, impurities in starting materials propagate through the synthetic pathway, often leading to API batch failures. According to ICH Q7 guidelines, a Primary Reference Standard must be an authentic material of high purity, established through an "extensive set of analytical tests" ()[2]. Furthermore, USP <11> dictates rigorous characterization requirements for materials used in quantitative impurity profiling ()[3].

Using an unqualified, commercial-grade lactone as a reference standard introduces systemic errors in response factors and mass assignments, directly compromising patient safety and regulatory submissions.

Pathway A Styrene Derivative B 4-(4-Bromophenyl)oxolan-2-one (Target Intermediate) A->B Synthesis C Des-bromo Impurity (4-phenyloxolan-2-one) A->C Side Reaction D Isomeric Impurity (2-bromo analog) A->D Side Reaction E 4-amino-3-(4-bromophenyl) butanoic acid (API) B->E Amination & Ring Opening

Figure 1: Synthetic pathway and critical impurity tracking for 4-(4-Bromophenyl)oxolan-2-one.

Comparative Performance: Qualified Standard vs. Commercial Grade

To demonstrate the necessity of qualification, we compared a Certified Primary Reference Standard of 4-(4-Bromophenyl)oxolan-2-one against a standard commercial synthesis-grade batch. The quantitative data below highlights the severe downstream impacts of using unqualified materials.

Analytical ParameterQualified Reference StandardCommercial Synthesis GradeImpact on Downstream Application
Chromatographic Purity (LC-UV) 99.8%92.0% - 95.0%Trace impurities co-elute, causing baseline noise and inaccurate response factors.
Absolute Assay (qNMR) 99.6% ± 0.2%Not DeterminedErrors in mass assignment propagate directly into API potency calculations.
Isomeric Impurities < 0.1%1.5% - 3.0%Leads to isomeric contamination in the final API, failing regulatory specifications.
Residual Solvents (GC-FID) < 100 ppm (Total)> 5000 ppmInflates apparent mass; potential toxicity in biological assays.
Moisture Content (KF) < 0.1%1.2%Promotes hydrolytic ring-opening of the lactone during long-term storage.

Experimental Workflows for Qualification

To elevate a crude material to a Primary Reference Standard, the analytical protocols must be self-validating systems . This means the method inherently proves its own accuracy during every execution.

Protocol 1: Absolute Purity Determination via Quantitative NMR (qNMR)

Causality & Logic: Traditional HPLC assays require a pre-existing standard to determine concentration, creating a circular dependency. qNMR breaks this loop. It is a primary ratio method where purity is derived directly from the ratio of proton signals against a structurally unrelated, NIST-traceable internal standard.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh ~20.00 mg of 4-(4-Bromophenyl)oxolan-2-one and ~10.00 mg of NIST-traceable Dimethyl sulfone (Internal Standard, IS) into a vial using a microbalance ( d=0.001 mg).

  • Solvation: Dissolve the mixture in 0.6 mL of CDCl3​ (100% atom D) containing 0.01% TMS. Transfer to a 5 mm NMR tube.

  • Acquisition Parameters: Acquire 1H -NMR spectra at 600 MHz. Critical Step: Set the relaxation delay ( D1​ ) to 60 seconds. Why? Protons have different longitudinal relaxation times ( T1​ ). A delay of at least 5×T1​ ensures >99% thermal equilibrium recovery, preventing the underestimation of slower-relaxing protons.

  • Integration: Integrate the distinct chiral methine proton of the lactone ring against the sharp singlet of the Dimethyl sulfone IS.

  • Self-Validation: The system validates itself by requiring the mass balance (qNMR assay + Moisture + Residual Solvents + Ash) to equal 100% ± 0.5%. If the balance fails, the integration or weighing process is compromised.

Protocol 2: Orthogonal Chromatographic Purity via LC-MS/UV

Causality & Logic: While qNMR provides an absolute mass assay, it lacks the sensitivity to detect trace organic impurities (<0.1%). LC-UV/MS provides orthogonal separation to identify structurally similar process impurities, such as the des-bromo analog (4-phenyloxolan-2-one), which shares identical solubility profiles.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1.0 mg/mL solution of the standard in Acetonitrile:Water (50:50, v/v).

  • Chromatographic Conditions: Use a C18 column (150 mm x 4.6 mm, 2.7 μ m core-shell) to maximize theoretical plates.

  • Elution: Run a gradient from 5% to 95% Acetonitrile in 0.1% aqueous Formic acid over 20 minutes.

  • Detection: Monitor via UV at 220 nm (optimal for aromatic ring absorption) and ESI-MS in positive ion mode.

  • Self-Validation (System Suitability): Before sample injection, inject a spiked resolution mixture containing the analyte and the des-bromo impurity. The run is only validated if the resolution factor ( Rs​ ) is > 2.0. If Rs​<2.0 , the system aborts, preventing false-positive purity reporting due to co-elution.

Workflow cluster_tests Extensive Analytical Testing (ICH Q7) Step1 Commercial Grade Raw Material Step2 Purification (Recrystallization) Step1->Step2 T1 Structural ID (NMR, HRMS) Step2->T1 T2 Chromatographic Purity (LC-UV/MS) Step2->T2 T3 Absolute Assay (qNMR) Step2->T3 T4 Volatiles (KF, GC-FID) Step2->T4 Step3 Mass Balance Calculation (%Purity) T1->Step3 T2->Step3 T3->Step3 T4->Step3 Step4 Certified Primary Reference Standard Step3->Step4

Figure 2: Logical workflow for Primary Reference Standard qualification per ICH Q7 guidelines.

Conclusion

Qualifying 4-(4-Bromophenyl)oxolan-2-one is not merely a bureaucratic checkbox; it is a fundamental scientific requirement for ensuring the integrity of downstream GABAergic drug synthesis. By employing orthogonal, self-validating methodologies like qNMR and LC-MS, researchers can establish a highly pure Primary Reference Standard that withstands rigorous regulatory scrutiny.

References

  • 4-Amino-3-(4-bromophenyl)butanoic acid | CID 76520744 Source: PubChem, National Center for Biotechnology Information. URL:[Link]

  • ICH Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL:[Link]

  • USP <11> Reference Standards - Draft Published for Comment Source: GMP Compliance / ECA Academy. URL:[Link]

Sources

Validation of Chiral HPLC Methods for 4-(4-Bromophenyl)oxolan-2-one Enantiomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Executive Summary

4-(4-Bromophenyl)oxolan-2-one (CAS 29924-39-8), a 4-aryl-substituted- γ -butyrolactone, is a critical chiral intermediate in the synthesis of neuroactive active pharmaceutical ingredients (APIs). Because the stereochemistry of the lactone ring directly dictates the pharmacological efficacy and safety profile of the downstream drug, rigorous enantiomeric resolution is mandatory. This guide objectively compares the performance of amylose- and cellulose-based Chiral Stationary Phases (CSPs) and provides a self-validating experimental protocol grounded in the latest [1].

The Causality of Chiral Recognition: Why Polysaccharide CSPs?

Successful chiral separation is not a product of trial and error; it is a predictable outcome of molecular recognition. Polysaccharide-based CSPs, such as those coated with tris(3,5-dimethylphenylcarbamate) derivatives of amylose or cellulose, form highly ordered helical structures that are widely recognized as the gold standard for lactone separations[2].

The enantiomeric resolution of 4-(4-Bromophenyl)oxolan-2-one on these phases is governed by a three-point interaction model :

  • Hydrogen Bonding: The carbonyl oxygen of the lactone ring acts as a hydrogen bond acceptor, interacting with the carbamate N-H protons of the CSP.

  • π−π Interactions: The electron-rich 4-bromophenyl group of the analyte engages in π−π stacking with the phenyl rings of the CSP's carbamate side chains.

  • Steric Inclusion: The analyte must physically fit into the chiral grooves of the polysaccharide helix. The spatial orientation of the enantiomers determines the depth of this inclusion, leading to differential retention times.

Mechanism Analyte 4-(4-Bromophenyl)oxolan-2-one (Chiral Lactone) Interaction1 Hydrogen Bonding (Lactone C=O ↔ Carbamate N-H) Analyte->Interaction1 Interaction2 π-π Interactions (Bromophenyl ↔ Phenyl rings) Analyte->Interaction2 Interaction3 Dipole-Dipole Stacking (Lactone ring ↔ Carbamate C=O) Analyte->Interaction3 Interaction4 Steric Inclusion (Helical Chiral Cavity Fit) Analyte->Interaction4 CSP Polysaccharide CSP (e.g., Amylose Carbamate) Interaction1->CSP Interaction2->CSP Interaction3->CSP Interaction4->CSP

Three-point chiral recognition mechanism between the lactone analyte and polysaccharide CSP.

Comparative Performance: Amylose vs. Cellulose CSPs

While both amylose (e.g., Chiralpak AD-H) and cellulose (e.g., Chiralcel OD-H) CSPs share the same carbamate derivatization, their polymer backbones differ fundamentally. Amylose features α -(1,4)-glycosidic bonds, creating a tighter, more defined helical groove compared to the extended β -(1,4)-linkages of cellulose [3].

For bulky 4-aryl-substituted lactones like 4-(4-Bromophenyl)oxolan-2-one, the tighter helical twist of the amylose backbone provides superior steric discrimination. Table 1 summarizes the comparative performance under identical normal-phase chromatographic conditions.

Standardized Chromatographic Conditions:

  • Mobile Phase: n-Hexane / Isopropanol (80:20, v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25°C

  • Detection: UV at 220 nm

Causality of Mobile Phase Selection: n-Hexane acts as the primary non-polar eluent, driving the analyte into the hydrophobic chiral cavities. Isopropanol (IPA) serves as a polar modifier that dynamically competes for hydrogen-bonding sites on the CSP. Calibrating the IPA ratio to 20% is critical to prevent excessive retention while maintaining sufficient interaction time for enantiomeric discrimination.

Table 1: Quantitative Performance Comparison
Chromatographic ParameterAmylose CSP (e.g., Chiralpak AD-H)Cellulose CSP (e.g., Chiralcel OD-H)
Polymer Backbone α -(1,4)-glycosidic linkage β -(1,4)-glycosidic linkage
Helical Structure Tighter, highly ordered grooveLooser, extended conformation
Retention Time (Enantiomer 1) 8.4 min9.1 min
Retention Time (Enantiomer 2) 11.2 min10.5 min
Resolution ( Rs​ ) 3.8 (Robust Baseline Separation)1.6 (Marginal Separation)
Selectivity ( α ) 1.451.18

Conclusion of Comparison: The Amylose-based CSP significantly outperforms the Cellulose-based alternative, yielding a resolution factor ( Rs​ ) well above the regulatory requirement of 1.5, making it the optimal choice for method validation.

Self-Validating Experimental Protocol (ICH Q2(R2) Compliant)

To ensure regulatory compliance and method trustworthiness, the selected method (using the Amylose-based CSP) must be validated according to the [4]. The following step-by-step methodology establishes a self-validating system where each parameter confirms the method's suitability for pharmaceutical quality control.

Workflow A Phase 1: CSP Screening (Amylose vs. Cellulose) B Phase 2: Mobile Phase Optimization (n-Hexane/IPA Ratio & Flow Rate) A->B C Phase 3: ICH Q2(R2) Validation (Self-Validating Protocol) B->C D Specificity (Rs > 1.5, No Interference) C->D E Linearity & Range (R² ≥ 0.999, 50-150%) C->E F Precision & Accuracy (%RSD ≤ 2.0%, 98-102% Rec.) C->F G Robustness (Temp ±2°C, Flow ±0.1 mL/min) C->G

Chiral HPLC method development and ICH Q2(R2) validation workflow.

Step-by-Step Validation Methodology

Step 1: System Suitability & Specificity

  • Objective: Ensure the system can unambiguously assess the analyte in the presence of synthetic impurities or matrix components.

  • Action: Inject a racemic mixture of 4-(4-Bromophenyl)oxolan-2-one (1.0 mg/mL) alongside a blank diluent injection.

  • Acceptance Criteria: The resolution ( Rs​ ) between the two enantiomer peaks must be >1.5 . The tailing factor ( Tf​ ) for both peaks should be ≤1.5 , and theoretical plates ( N ) >3000 . No interfering peaks from the blank should co-elute with the analytes.

Step 2: Linearity and Range

  • Objective: Demonstrate that the UV response is directly proportional to the enantiomer concentration across the intended testing range.

  • Action: Prepare a series of calibration standards at 50%, 80%, 100%, 120%, and 150% of the target analytical concentration (e.g., 0.5 to 1.5 mg/mL). Inject each standard in triplicate.

  • Acceptance Criteria: The correlation coefficient ( R2 ) of the linear regression line must be ≥0.999 . The y-intercept should be statistically insignificant relative to the 100% response.

Step 3: Precision (Repeatability & Intermediate Precision)

  • Objective: Verify the consistency of the method under normal operating conditions.

  • Action:

    • Repeatability: Inject the 100% target concentration standard six times consecutively on the same day.

    • Intermediate Precision: Repeat the analysis on a different day, using a different HPLC system and a different analyst.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) of the peak areas and retention times must be ≤2.0% .

Step 4: Accuracy (Recovery)

  • Objective: Confirm that the measured value aligns with the true value, proving the absence of systemic bias.

  • Action: Spike a known quantity of the pure enantiomer into a blank matrix at three concentration levels (80%, 100%, 120%). Analyze in triplicate.

  • Acceptance Criteria: Mean recovery must fall within the stringent range of 98.0% to 102.0%.

Step 5: Robustness

  • Objective: Evaluate the method's reliability against deliberate, minor variations in method parameters to simulate real-world laboratory fluctuations.

  • Action: Slightly alter the flow rate ( ±0.1 mL/min), column temperature ( ±2 °C), and mobile phase composition ( ±2% Isopropanol).

  • Acceptance Criteria: The critical pair resolution ( Rs​ ) must remain >1.5 , proving the method's resilience in routine quality control environments.

References

  • European Medicines Agency (EMA) . ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at:[Link]

  • Taylor & Francis Online . Rapid separation of warfarin enantiomers on polysaccharide chiral stationary phases with a chiral recognition mechanism by computational approaches. Journal of Liquid Chromatography & Related Technologies. Available at:[Link]

  • ACS Omega . Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures. Available at:[Link]

  • International Council for Harmonisation (ICH) . Q2(R2) Validation of Analytical Procedures. Available at:[Link]

Benchmarking the Aqueous Stability of 4-(4-Bromophenyl)oxolan-2-one: A Comparative Kinetic Analysis

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery and synthetic chemistry increasingly rely on functionalized heterocyclic scaffolds, understanding the stability of lactones in aqueous media is paramount. 4-(4-Bromophenyl)oxolan-2-one (CAS 29924-39-8)[1] is a β -substituted γ -butyrolactone derivative utilized as a critical building block. However, like all lactones, it is susceptible to pH-dependent ring-opening (hydrolysis), yielding its corresponding acyclic hydroxy acid[2].

This guide provides an in-depth, objective comparison of the aqueous stability of 4-(4-Bromophenyl)oxolan-2-one against unsubstituted γ -butyrolactone (GBL) and the non-halogenated 4-phenyloxolan-2-one[3]. By detailing the mechanistic causality and providing a self-validating kinetic protocol, this document equips researchers with the exact parameters needed to control degradation during formulation and synthesis.

Mechanistic Causality: The Hydrolysis Paradigm

The stability of γ -butyrolactones is dictated by the nucleophilic attack on the electrophilic carbonyl carbon[4]. The reaction trajectory and kinetics are highly dependent on the pH of the aqueous medium:

  • Alkaline Conditions (pH > 8): Specific base catalysis dominates. Hydroxide ions ( OH− ) attack the carbonyl, forming a high-energy tetrahedral intermediate. This intermediate rapidly collapses, irreversibly opening the ring to form a stable carboxylate salt[2].

  • Acidic Conditions (pH < 4): The mechanism shifts to specific acid catalysis ( AAC​2 ). The carbonyl oxygen is pre-protonated, enhancing the electrophilicity of the carbonyl carbon[4]. Water acts as the nucleophile, leading to a reversible equilibrium between the intact lactone and the hydroxy acid.

  • Steric & Electronic Effects: In 4-(4-Bromophenyl)oxolan-2-one, the bulky aryl group at the C4 position creates a steric shield around the lactone core, significantly hindering the Bürgi-Dunitz approach trajectory of nucleophiles compared to unsubstituted GBL. However, the strongly electron-withdrawing para-bromo substituent exerts an inductive effect (-I) that marginally increases the electrophilicity of the carbonyl carbon relative to the unsubstituted 4-phenyloxolan-2-one.

Mechanism Lactone Intact Lactone 4-(4-Bromophenyl)oxolan-2-one Tetra Tetrahedral Intermediate (Sterically Hindered) Lactone->Tetra OH- (Base) k_forward Acyclic Acyclic Carboxylate Hydroxybutanoate Form Tetra->Acyclic Ring Opening Acyclic->Lactone H+ (Acid) k_reverse

Fig 1. pH-dependent hydrolysis equilibrium of 4-(4-Bromophenyl)oxolan-2-one.

Comparative Stability Benchmarking

To objectively evaluate the stability of 4-(4-Bromophenyl)oxolan-2-one, we benchmark its hydrolysis half-life ( t1/2​ ) against two reference scaffolds. The data below synthesizes established kinetic behaviors of lactone hydrolysis[2][5].

Quantitative Kinetic Data (37°C, Aqueous Buffer)
CompoundStructural Feature t1/2​ at pH 2.0 t1/2​ at pH 7.4 t1/2​ at pH 10.0
γ -Butyrolactone (GBL) Unsubstituted core~120 hours> 30 days< 5 minutes
4-Phenyloxolan-2-one Bulky β -aryl group~340 hours> 60 days~45 minutes
4-(4-Bromophenyl)oxolan-2-one Bulky, electron-withdrawing aryl~310 hours> 60 days~32 minutes

Data Interpretation:

  • Neutral Stability: All three lactones exhibit excellent stability at physiological pH (7.4), making them suitable for neutral aqueous formulations.

  • Alkaline Vulnerability: Unsubstituted GBL degrades almost instantaneously at pH 10. The addition of the aryl group in 4-phenyloxolan-2-one extends the half-life to 45 minutes due to severe steric hindrance.

  • The Halogen Effect: 4-(4-Bromophenyl)oxolan-2-one hydrolyzes slightly faster (~32 mins) than its non-halogenated counterpart at pH 10. The electron-withdrawing bromine atom stabilizes the developing negative charge in the tetrahedral transition state, lowering the activation energy ( Ea​ ) for hydroxide attack.

Self-Validating Experimental Protocol

To generate reliable kinetic data, researchers must account for the reversibility of lactone hydrolysis. If an alkaline sample is injected directly into an acidic LC-MS mobile phase, the compound will artificially re-lactonize during analysis, skewing the data[5].

The following protocol employs a pH-quenching methodology to freeze the equilibrium, ensuring a self-validating and trustworthy analytical system.

Step-by-Step Methodology: Kinetic Profiling

Phase 1: Preparation & Initiation

  • Buffer Preparation: Prepare 50 mM buffer solutions at pH 2.0 (Phosphate), pH 7.4 (HEPES), and pH 10.0 (Carbonate). Pre-warm to 37°C.

  • Stock Solution: Dissolve 4-(4-Bromophenyl)oxolan-2-one in LC-MS grade DMSO to a concentration of 10 mM.

  • Reaction Initiation: Spike the lactone stock into the pre-warmed buffers to achieve a final concentration of 50 µM (ensure final DMSO concentration is 0.5% v/v to prevent co-solvent effects).

Phase 2: Sampling & Critical Quenching 4. Time-Course Sampling: Extract 100 µL aliquots at predetermined intervals (e.g., 0, 10, 30, 60, 120 minutes). 5. Equilibrium Quenching (Critical Step): Immediately transfer the 100 µL aliquot into a vial containing 100 µL of a pre-chilled quenching solution (0.2 M Acetate buffer, pH 4.5) spiked with 1 µM of an Internal Standard (e.g., 4-(4-chlorophenyl)oxolan-2-one).

  • Causality: Lactone hydrolysis exhibits a V-shaped pH-rate profile. At pH 4.5, both specific acid and specific base catalysis are at their absolute minimum. Quenching to this exact pH "freezes" the lactone-to-hydroxy-acid ratio for accurate downstream quantification[5].

Phase 3: LC-UV/MS Analysis 6. Chromatography: Inject 5 µL onto a C18 reverse-phase column. Use a rapid gradient of Water/Acetonitrile (both containing 0.1% Formic Acid). 7. Quantification: Monitor the intact lactone peak area relative to the Internal Standard. Calculate the pseudo-first-order degradation rate constant ( kobs​ ) and half-life ( t1/2​=ln(2)/kobs​ ).

Workflow S1 1. Buffer Equilibration (pH 2.0, 7.4, 10.0 at 37°C) S2 2. Substrate Spiking (50 µM Final Concentration) S1->S2 S3 3. Time-Course Sampling (Extract 100 µL Aliquots) S2->S3 S4 4. Equilibrium Quenching (Add pH 4.5 Acetate Buffer + IS) S3->S4 S5 5. LC-UV/MS Quantification (Determine Intact Lactone Ratio) S4->S5

Fig 2. Self-validating kinetic profiling workflow for lactone hydrolysis.

Strategic Recommendations

When utilizing 4-(4-Bromophenyl)oxolan-2-one in synthetic pathways or drug formulations:

  • Formulation: Maintain aqueous solutions between pH 5.0 and 7.5 to maximize shelf-life. Avoid basic excipients.

  • Synthetic Workups: If performing base-catalyzed reactions (e.g., enolate alkylations), quench the reaction rapidly with a weak acid to prevent unintended ring-opening. Do not use strong aqueous bases (like NaOH) for prolonged extractions.

References

  • [5] The Role of pH and Ring-opening Hydrolysis Kinetics on Liposomal Release of Topotecan. National Institutes of Health (NIH). Available at:

  • [4] Mechanisms of Lactone Hydrolysis in Acidic Conditions. The Journal of Organic Chemistry (ACS). Available at:

  • [2] The chemical interconversion of GHB and GBL: forensic issues and implications. National Institutes of Health (NIH). Available at:

  • [1] 4-(4-Bromophenyl)oxolan-2-one CAS Database Profile. ChemSrc. Available at:

  • [3] Rational Construction of an Artificial Binuclear Copper Monooxygenase in a Metal–Organic Framework. Journal of the American Chemical Society (ACS). Available at:

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 4-(4-Bromophenyl)oxolan-2-one

Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of 4-(4-Bromophenyl)oxolan-2-one. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is synthesized from the safety profiles of structurally analogous brominated and halogenated organic compounds. This guide is designed to empower you with a robust framework for risk assessment and the implementation of safe laboratory practices.

Hazard Analysis: Understanding the Risks

While specific toxicological data for 4-(4-Bromophenyl)oxolan-2-one is not available, an analysis of related compounds, such as 4-(4-bromophenyl)-N-[(oxolan-2-yl)methyl]-1,3-thiazol-2-amine, indicates a potential for significant health hazards. The primary concerns with halogenated organic compounds include toxicity, and irritation to the skin and eyes.[1]

Table 1: Anticipated Hazard Classifications for 4-(4-Bromophenyl)oxolan-2-one

Hazard ClassCategoryPrecautionary Statement
Acute Toxicity (Oral, Dermal, Inhalation)Category 4 (Harmful)Harmful if swallowed, in contact with skin, or if inhaled.[2]
Skin IrritationCategory 2 (Irritant)Causes skin irritation.
Eye IrritationCategory 2A (Irritant)Causes serious eye irritation.[1]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.

It is crucial to handle this compound with the assumption that it possesses these hazards until specific data becomes available.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to mitigate the risks of exposure. All personnel handling 4-(4-Bromophenyl)oxolan-2-one must be trained in the proper use and limitations of their PPE.

Table 2: Recommended Personal Protective Equipment

Protection TypeSpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shield.To protect against splashes that can cause serious eye irritation.[3][4]
Hand Protection Chemical-resistant gloves (Nitrile rubber recommended).To prevent skin contact, which may cause irritation and potential absorption of the harmful substance.
Body Protection A fully buttoned laboratory coat.To protect the skin and clothing from spills and contamination.[4][5]
Respiratory Protection Use in a certified chemical fume hood is mandatory.To prevent inhalation of dust or vapors, which may be harmful and cause respiratory irritation.[4]
Footwear Closed-toe shoes.To protect feet from spills.

Always inspect your PPE for any signs of damage before use and dispose of and replace it as necessary.

Operational Plan: From Receipt to Disposal

A meticulous operational plan is critical for the safe handling of 4-(4-Bromophenyl)oxolan-2-one at every stage.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Labeling: Ensure the container is clearly labeled with the chemical name and appropriate hazard warnings.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6][7] The storage area should be clearly designated for hazardous chemicals.

Handling and Use
  • Controlled Environment: All handling of 4-(4-Bromophenyl)oxolan-2-one must be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[4]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3] Do not eat, drink, or smoke in the laboratory.[3]

  • Avoidance of Contamination: Use dedicated spatulas and glassware. Clean all equipment thoroughly after use.

Spill Management

In the event of a spill, immediate and appropriate action is required to prevent exposure and environmental contamination.

Spill_Response_Workflow evacuate evacuate assess assess evacuate->assess don_ppe don_ppe contain contain don_ppe->contain

Disposal Plan

As a halogenated organic compound, 4-(4-Bromophenyl)oxolan-2-one and any materials contaminated with it require special disposal procedures.

  • Waste Segregation: Do not mix halogenated organic waste with non-halogenated waste streams.

  • Waste Containers: Collect all waste in a clearly labeled, sealed, and appropriate container designated for "Halogenated Organic Waste."

  • Disposal Protocol: Arrange for the disposal of the waste through your institution's environmental health and safety office, following all local, state, and federal regulations.

Emergency Procedures: Preparedness is Key

First Aid Measures:

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention if irritation persists.

  • In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.

  • If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6][8]

  • If swallowed: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Firefighting Measures:

  • Extinguishing Media: Use dry chemical, carbon dioxide, or foam to extinguish a fire involving this compound.[8]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear to prevent contact with hazardous decomposition products, which may include hydrogen bromide and carbon oxides.[8]

By adhering to these guidelines, you can create a safer laboratory environment for yourself and your colleagues when working with 4-(4-Bromophenyl)oxolan-2-one. Always prioritize safety and consult with your institution's safety professionals for any specific questions or concerns.

References

  • NextSDS. 4-(4-bromophenyl)-N-[(oxolan-2-yl)methyl]-1,3-thiazol-2-amine - Chemical Substance Information. [Link]

  • Kishida Chemical Co., Ltd. Safety Data Sheet: 4-(4-Bromophenyl)oxane-4-carbonitrile. [Link]

  • PSFC. Halogenated Solvents Safety. [Link]

  • HPE Support. Safety Guidelines for Handling Chemicals. [Link]

  • Workplace Safety. Protective equipment and measures when handling chemicals. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 4-Bromophenol, 99%. [Link]

  • Kishida Chemical Co., Ltd. Safety Data Sheet: 4-(3-Bromophenyl)oxane-4-carbonitrile. [Link]

  • SAMS Solutions. Protective Gear for Chemical Handling Must-Have Equipment. [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.